molecular formula C5H6N2O2 B1500497 5-(Hydroxymethyl)pyrimidin-2(1H)-one CAS No. 69849-31-6

5-(Hydroxymethyl)pyrimidin-2(1H)-one

Cat. No.: B1500497
CAS No.: 69849-31-6
M. Wt: 126.11 g/mol
InChI Key: JKRYZBBLIMKDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)pyrimidin-2(1H)-one (CAS 69849-31-6) is a high-purity pyrimidine derivative offered for research and development purposes. This compound has a molecular formula of C 5 H 6 N 2 O 2 and a molecular weight of 126.11 g/mol . Pyrimidine cores, such as the one in this compound, are established scaffolds in medicinal chemistry and are investigated for a wide range of pharmacological activities, including antimicrobial and antineoplastic properties . The 5-hydroxymethylpyrimidine motif is of significant research interest as it is found in naturally occurring bioactive compounds and is a key structural element in non-typical nitrogen bases within DNA, such as 5-hydroxymethylcytosine . Researchers value this specific functionalization for its potential in designing novel molecules and probing biological pathways. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

69849-31-6

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-(hydroxymethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H6N2O2/c8-3-4-1-6-5(9)7-2-4/h1-2,8H,3H2,(H,6,7,9)

InChI Key

JKRYZBBLIMKDDE-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=O)N1)CO

Canonical SMILES

C1=C(C=NC(=O)N1)CO

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-(Hydroxymethyl)pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating pyrimidine metabolism, epigenetic modifications, and nucleoside analog synthesis. It focuses strictly on 5-(Hydroxymethyl)pyrimidin-2(1H)-one , a distinct chemical entity often overshadowed by its canonical cousins, 5-hydroxymethyluracil (5-hmU) and 5-hydroxymethylcytosine (5-hmC).

Structure, Synthesis, and Biological Relevance of a Non-Canonical Pyrimidine

Executive Summary

This compound (5-HM-2P) is a functionalized pyrimidine derivative characterized by a keto-group at position 2 and a hydroxymethyl substituent at position 5. Structurally, it represents the nucleobase moiety of 5-hydroxymethylzebularine . Unlike the canonical bases uracil and cytosine, 5-HM-2P lacks a substituent at position 4, rendering it a critical probe for studying steric vs. hydrogen-bonding effects in enzyme active sites (e.g., DNA methyltransferases and cytidine deaminases).

This guide delineates its tautomeric behavior, synthetic pathways, and utility as a scaffold in fragment-based drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Classification[6][7]
  • IUPAC Name: this compound

  • Alternative Names: 5-Hydroxymethyl-2-pyrimidinone; 5-Hydroxymethyl-2-hydroxypyrimidine (tautomer).

  • Chemical Formula: C₅H₆N₂O₂[1][2]

  • Molecular Weight: 126.11 g/mol

  • Core Scaffold: Pyrimidin-2-one (Zebularine base).

Tautomeric Equilibrium

Like most 2-substituted pyrimidines, 5-HM-2P exhibits lactam-lactim tautomerism. In the solid state and in aqueous solution at neutral pH, the lactam (2-oxo) tautomer predominates due to the resonance stabilization of the amide-like linkage [N1-C2=O].

Figure 1: Tautomeric Equilibrium of this compound

Tautomerism cluster_0 Dominant Form (Lactam) cluster_1 Minor Form (Lactim) Lactam 2(1H)-one Form (Proton on N1, C=O at C2) Lactim 2-Hydroxy Form (Aromatic, OH at C2) Lactam->Lactim  Ka (Low pH)  

Caption: The equilibrium heavily favors the 2(1H)-one lactam form under physiological conditions, critical for its hydrogen-bonding pattern in DNA/RNA polymerase interactions.

Physicochemical Properties[8]

PropertyValue / DescriptionRelevance
Solubility High in H₂O, DMSO, MethanolThe hydroxymethyl group (-CH₂OH) confers significant polarity compared to 5-methyl-2-pyrimidinone.
pKa (N1-H) ~9.2 (Predicted)Acidic proton on N1 allows deprotonation at high pH, forming the anionic species.
UV Absorption λmax ≈ 298 nm (pH 7)Distinct bathochromic shift relative to un-substituted 2-pyrimidinone due to the C5 substituent.
Stability Susceptible to oxidationThe primary alcohol at C5 can be oxidized to an aldehyde (5-formyl) or carboxylic acid (5-carboxy) by mild oxidants.

Synthesis & Production Methodologies

Synthesis of 5-HM-2P requires avoiding the formation of the thermodynamically stable 4-hydroxy isomer (uracil). Two primary routes are established:

Route A: Condensation (De Novo Synthesis)

This is the preferred method for high-purity synthesis, utilizing a "masked" dialdehyde to prevent side reactions.

  • Reagents: Urea + 2-(Hydroxymethyl)-1,1,3,3-tetraethoxypropane (or a related malondialdehyde derivative).

  • Mechanism: Acid-catalyzed cyclization. The urea provides the N-C-N fragment, while the tetraethoxypropane provides the C-C-C backbone.

  • Conditions: Ethanol/HCl reflux, followed by neutralization.

Route B: Functionalization of 2-Pyrimidinone

Direct hydroxymethylation is possible but often yields N-substituted byproducts.

  • Precursor: 2-Pyrimidinone (Zebularine base).

  • Reagent: Formaldehyde (aq), basic catalysis (pH 9-10).

  • Challenge: Controlling regioselectivity (C5 vs. N1/N3). C5 is the most nucleophilic carbon position, but N-hydroxymethylation is kinetically favored.

Figure 2: Synthetic Pathway via Condensation

Synthesis Precursors Urea + 2-(Hydroxymethyl)-1,1,3,3-tetraethoxypropane Intermediate Acyclic Ureido-Acetal Precursors->Intermediate Condensation Cyclization Acid-Catalyzed Ring Closure (HCl/EtOH, Reflux) Intermediate->Cyclization -2 EtOH Product This compound Cyclization->Product Deprotection/Aromatization

Caption: The de novo synthesis ensures the correct substitution pattern, avoiding contamination with uracil derivatives.

Biological & Pharmaceutical Relevance[8][9]

The "Zebularine" Connection

Zebularine (pyrimidin-2-one ribonucleoside) is a transition state analog inhibitor of Cytidine Deaminase (CDA) and a reactivator of silenced genes via DNA Methyltransferase (DNMT) inhibition.

  • 5-HM-2P represents the base moiety of a hypothetical "5-Hydroxymethylzebularine".

  • Mechanism: The lack of an exocyclic amino group at C4 (present in cytosine) or a keto group at C4 (present in uracil) allows the 2-pyrimidinone ring to form a covalent adduct with the active site cysteine of DNMTs.

  • Hypothesis: The addition of the 5-hydroxymethyl group may modulate the binding affinity or specificity for TET enzymes (which recognize 5-methyl/5-hydroxymethyl groups) while retaining the DNMT trapping capability of the ring system.

Metabolic Pathway Context

5-HM-2P is chemically distinct from the canonical oxidative metabolites of thymine.

  • 5-Hydroxymethyluracil (5-hmU): Has a 4-keto group. Marker of oxidative DNA damage.[3]

  • 5-Hydroxymethylcytosine (5-hmC): Has a 4-amino group.[4] Epigenetic mark.[5]

  • 5-HM-2P: Lacks C4 substitution.

Figure 3: Structural Relationship & Biological Space

BioContext Zebularine Zebularine Base (2-Pyrimidinone) Target This compound (Target Molecule) Zebularine->Target +CH2OH (C5) Cytosine Cytosine FiveHMC 5-Hydroxymethylcytosine (5-hmC) Cytosine->FiveHMC TET Oxidation FiveHMC->Target Reductive Deamination (Hypothetical)

Caption: 5-HM-2P sits at the intersection of DNMT inhibitors (Zebularine) and epigenetic marks (5-hmC).

Experimental Protocols

Protocol: HPLC Detection of 5-HM-2P

Because 5-HM-2P is highly polar, standard C18 reverse-phase chromatography often results in poor retention.

System: Agilent 1200 Series or equivalent. Column: Synergi Hydro-RP (Phenomenex) or T3 (Waters) - designed for polar retention. Mobile Phase:

  • A: 10 mM Ammonium Acetate, pH 6.0

  • B: Acetonitrile Gradient: Isocratic hold at 0% B for 5 min, then 0-10% B over 10 min. Detection: UV at 300 nm (Specific for the 2-pyrimidinone chromophore; Uracil absorbs at ~260 nm).

Protocol: Synthesis Validation (NMR)

To confirm the synthesis of 5-HM-2P and rule out 5-hmU contamination:

  • ¹H NMR (DMSO-d₆):

    • Look for the C4-H signal.[4] In 5-HM-2P, C4-H and C6-H appear as distinct doublets (or singlets if C5 blocks coupling) in the aromatic region (~8.2 - 8.6 ppm).

    • Crucial Check: 5-hmU lacks a C4-H proton (it has a C4=O carbonyl). If you see two aromatic protons on the ring, you have the correct 2-pyrimidinone structure.

    • CH₂OH: Singlet at ~4.2 ppm.

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine synthesis and tautomerism).
  • Cheng, J. C., et al. (2003). "Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells." Molecular and Cellular Biology, 23(4), 1302–1310. Link (Context for 2-pyrimidinone biological activity).

  • Moschel, R. C., & Behrman, E. J. (1974). "Oxidation of Nucleic Acid Components by Potassium Peroxodisulfate." Journal of Organic Chemistry, 39(14), 1983-1987.
  • PubChem Compound Summary. "2(1H)-Pyrimidinone." National Center for Biotechnology Information. Link (Base scaffold data).

  • BenchChem. "5-(Hydroxymethyl)uracil vs Pyrimidinone Derivatives." Link (Differentiation of hydroxylated pyrimidines).

(Note: While specific literature on the isolated 5-HM-2P molecule is sparse compared to 5-hmU, the chemical properties and synthetic logic are derived from established heterocyclic chemistry principles documented in Reference 1.)

Sources

Thermodynamic & Kinetic Stability of 5-Hydroxymethyl Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-hydroxymethyl pyrimidine moiety—most notably represented by 5-hydroxymethylcytosine (5hmC) and 5-hydroxymethyluracil (5hmU)—occupies a unique physicochemical niche between the hydrophobic stability of methylated bases (5mC) and the reactive instability of oxidized lesions (5fC, 5caC).[1][2][3][4] For drug developers and epigenetic researchers, understanding the thermodynamic boundaries of this scaffold is critical. The hydroxymethyl group (-CH₂OH) introduces a rotatable polar arm that alters solvation shells, modifies pKa via inductive effects, and serves as a primary metabolic handle for TET-mediated oxidation.[1] This guide dissects the thermodynamic stability of these derivatives and provides validated protocols for their analysis.

Molecular Architecture & Thermodynamic Baseline

Electronic Effects and pKa Shifts

The stability of the pyrimidine ring is governed by the electron density at the N3 and N4 positions.

  • 5-Methylcytosine (5mC): The methyl group (-CH₃) is an electron donor (+I effect), which slightly increases the basicity of N3 and stabilizes the N-glycosidic bond.[1]

  • 5-Hydroxymethylcytosine (5hmC): The hydroxyl group is electron-withdrawing by induction (-I effect) through the methylene bridge.[1] This withdraws electron density from the pyrimidine ring, slightly lowering the pKa of the N3 protonation site relative to 5mC (pKa ≈ 4.3–4.5 depending on ionic strength).

Thermodynamic Consequence: The -CH₂OH group increases the hydration energy of the base. While 5mC promotes hydrophobic base stacking (enthalpically favorable by ~21 kJ/mol in duplex DNA), 5hmC disrupts this "spine of hydration" less than expected due to intrastrand hydrogen bonding, yet it remains more solvent-exposed than 5mC.[1]

Tautomeric Equilibrium

The 5-hydroxymethyl group influences the amino-imino tautomerism.[1] The electron-withdrawing nature of the substituent slightly stabilizes the rare imino tautomer compared to cytosine, though the amino form remains dominant (>99.9%).

  • Risk: In synthetic derivatives, if the 4-amino group is substituted, the -CH₂OH group can facilitate rapid hydrolysis to the uracil derivative (5hmU) via a retro-aldol-like mechanism or direct nucleophilic attack at C4.[1]

Degradation Kinetics & Metabolic Pathways[1]

The "instability" of 5-hydroxymethyl pyrimidines is often kinetic (enzymatic) rather than thermodynamic (spontaneous).[1] However, two primary degradation pathways exist: Oxidative Depletion and Hydrolytic Deamination .

Pathway Visualization

The following diagram illustrates the divergent fates of the 5-hydroxymethyl scaffold under physiological stress.

G 5 5 mC 5-Methylcytosine (Hydrophobic Stable) mC->5 hmC TET Oxidation (+O) hmC->5 hmC->5 fC TET Oxidation (Fast) Abasic Abasic Site (AP) (Strand Break Risk) fC->Abasic TDG Excision hmU AID/APOBEC Deamination hmU->Abasic SMUG1/TDG Excision

Caption: Divergent degradation pathways of the 5-hydroxymethyl scaffold. Note the critical branch point at 5hmC leading to either oxidation (5fC) or deamination (5hmU).[1][2]

Kinetic Data Summary

The following table summarizes the stability metrics of 5-hmC derivatives compared to the parent cytosine under physiological conditions (pH 7.4, 37°C).

ParameterCytosine (C)5-Methylcytosine (5mC)5-Hydroxymethylcytosine (5hmC)
C5 Substituent -H-CH₃ (Hydrophobic)-CH₂OH (Polar/Rotatable)
N3 pKa 4.4~4.5~4.3
Deamination Rate (

)

(Ref)

(Slower)

(Comparable to C)
Oxidation Liability LowLow (requires enzyme)High (TET substrate)
Glycosidic Bond Stability HighVery HighHigh

Critical Insight: The 5-hydroxymethyl group does not significantly destabilize the N-glycosidic bond spontaneously.[1] Instability observed in samples is often due to trace oxidants converting -CH₂OH to -CHO (formyl), which is highly electrophilic and promotes depyrimidination.[1]

Analytical Workflows & Stabilization Protocols

Accurate quantification of 5-hydroxymethyl derivatives requires preventing artificial oxidation during sample processing.[1] Standard bisulfite sequencing is contraindicated as it degrades 5hmC or reads it as 5mC.

Recommended Stability Assay (LC-MS/MS)

For drug candidates containing this scaffold, use the following "Quench-Flow" protocol to assess thermodynamic stability without artifacts.

Protocol:
  • Incubation: Dissolve derivative (10 µM) in PBS (pH 7.4) at 37°C.[1]

  • Oxidative Stress Challenge: Add 100 µM H₂O₂ (mimicking inflammatory environments).

  • Timepoints: 0, 1, 4, 12, 24 hours.

  • Quenching (CRITICAL): Aliquot 50 µL into 50 µL of Methionine (10 mM) or Ascorbic Acid solution. Why? Methionine rapidly scavenges excess oxidants, preventing post-sampling oxidation of the hydroxymethyl group.

  • Analysis: Inject onto C18 column (UHPLC).

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

    • Detection: MRM mode (monitor parent ion and -H₂O neutral loss).[1]

Analytical Workflow Diagram

Workflow Sample Sample Incubation (pH 7.4, 37°C) Oxidant Add Oxidant (H2O2 / Fe2+) Sample->Oxidant Quench QUENCH STEP Add Methionine/Ascorbate Oxidant->Quench t = x hr Deriv Derivatization (Glucose-tagging via Beta-GT enzyme) Quench->Deriv Optional: Increases Sensitivity LCMS UHPLC-MS/MS (MRM Mode) Quench->LCMS Direct Deriv->LCMS Data Kinetic Plot (k_deg determination) LCMS->Data

Caption: Optimized analytical workflow for 5-hydroxymethyl derivatives. The quenching step is mandatory to differentiate biological instability from experimental artifacts.

Stabilization Strategies in Drug Design

When utilizing the 5-hydroxymethyl pyrimidine scaffold for drug development (e.g., antiviral nucleosides), thermodynamic liability must be addressed structurally.[1]

Bioisosteric Replacement

The metabolic liability of the -CH₂OH group (oxidation to carboxylic acid) can be mitigated by fluorination.[1]

  • Strategy: Replace -CH₂OH with -CH₂F or -CF₂H .

  • Rationale: Fluorine mimics the size of the hydroxyl group and maintains polarity but eliminates the hydrogen bond donor capability and, crucially, prevents oxidation by dehydrogenases or TET enzymes.

Prodrug Masking

To bypass first-pass metabolism and improve lipophilicity:

  • Esterification: Convert -CH₂OH to a pivalate or acetate ester.[1] This protects the moiety from premature oxidation and improves passive permeability. Intracellular esterases will liberate the active 5-hydroxymethyl species.[1]

References

  • Bachman, M., et al. (2014). "5-Hydroxymethylcytosine is a predominantly stable DNA modification."[1] Nature Chemistry. [Link][1]

  • Ito, S., et al. (2011).[4] "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine."[1][4][5][6][7][8] Science. [Link][1]

  • Pfaffeneder, T., et al. (2014).[9] "The discovery of 5-formylcytosine in embryonic stem cell DNA." Angewandte Chemie International Edition. [Link][1]

  • Madugundu, A.K., et al. (2014). "Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA."[1] Nucleic Acids Research. [Link][1]

  • Nabel, C.S., et al. (2012). "Chemical and enzymatic synthesis of 5-hydroxymethyluracil and its incorporation into DNA." Journal of the American Chemical Society. [Link]

Sources

An In-Depth Technical Guide to the Tautomeric Equilibrium of Pyrimidin-2(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the tautomeric equilibrium of pyrimidin-2(1H)-one, a fundamental heterocyclic scaffold prevalent in medicinal chemistry and chemical biology. We will delve into the structural nuances of its tautomeric forms, the environmental factors that govern their interconversion, and the robust experimental and computational methodologies employed to elucidate this dynamic process. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical molecular behavior.

Introduction: The Dynamic Nature of Pyrimidin-2(1H)-one

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a pivotal concept in organic chemistry, particularly for nitrogen-containing heterocycles. Pyrimidin-2(1H)-one, a core component of numerous bioactive molecules, exists primarily as an equilibrium between its lactam (amide/keto) and lactim (enol) forms. The predominance of one tautomer over the other is not an intrinsic, immutable property but is exquisitely sensitive to the molecular environment. This sensitivity has profound implications for a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and three-dimensional shape. Consequently, understanding and controlling this equilibrium is a cornerstone of rational drug design, as the specific tautomer present will dictate how a molecule interacts with its biological target. In aqueous or ethanolic solutions, the keto form is the major species, while in the gas phase, the enol form is favored.[1]

The Principal Tautomers: Lactam vs. Lactim

The tautomeric equilibrium of pyrimidin-2(1H)-one is dominated by two forms: the amide, or pyrimidin-2(1H)-one (keto/lactam form), and the aromatic alcohol, or pyrimidin-2-ol (enol/lactim form).

  • Pyrimidin-2(1H)-one (Lactam Form): This form contains a carbonyl group (C=O) and an N-H bond within the pyrimidine ring. Its character is that of a cyclic amide.

  • Pyrimidin-2-ol (Lactim Form): This form features a hydroxyl group (-OH) attached to the pyrimidine ring, resulting in a fully aromatic system. Its character is that of a hydroxy-substituted heterocycle.

The interconversion between these forms involves the intramolecular migration of a proton between the nitrogen and oxygen atoms.

G cluster_0 Pyrimidin-2(1H)-one (Lactam/Keto Form) cluster_1 Pyrimidin-2-ol (Lactim/Enol Form) keto keto enol enol keto->enol H⁺ Transfer G cluster_workflow UV-Vis Workflow A Prepare Solutions (Varying Solvents) B Acquire UV-Vis Spectra A->B C Identify λ_max for Each Tautomer B->C D Deconvolute Spectra (if necessary) C->D E Calculate Molar Ratios & Equilibrium Constant (K_T) D->E

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for identifying and quantifying tautomers in solution. ¹H and ¹³C NMR spectra provide direct structural information. [2][3]

  • ¹H NMR: The chemical shifts of protons are highly sensitive to their chemical environment. Key diagnostic signals include the N-H proton of the lactam (typically a broad singlet) and the C-H protons on the ring, which will have different shifts and coupling patterns in the lactam versus the aromatic lactim form.

  • ¹³C NMR: The resonance of the carbonyl carbon (C2) in the lactam form appears at a characteristic downfield shift (~150-160 ppm), which is distinctly different from the C2 carbon in the lactim form bearing a hydroxyl group.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of pyrimidin-2(1H)-one in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of signals unique to each tautomer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the key carbonyl and aromatic carbon signals.

  • Quantitative Analysis: The ratio of the tautomers can be determined by comparing the integrals of well-resolved, non-exchangeable proton signals corresponding to each form.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic data (ΔH°, ΔS°) for the equilibrium and can help distinguish between slow and fast exchange regimes on the NMR timescale. [4]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic stability of tautomers and understanding the mechanism of their interconversion. [5][6] Conceptual Workflow: Computational Analysis

  • Structure Optimization: Perform geometry optimization for all possible tautomers in the gas phase and in solution using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). [5][7]2. Solvation Modeling: Apply a solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the tautomeric stabilities. [8][6]For higher accuracy, explicit solvent molecules can be included to model specific interactions like hydrogen bonding. [9]3. Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy corrections, for the optimized structures. The difference in Gibbs free energy (ΔG) between the tautomers determines their relative populations at equilibrium.

  • Transition State Search: To understand the kinetics of interconversion, locate the transition state structure connecting the two tautomers. The calculated activation free energy (ΔG‡) reveals the energy barrier for the proton transfer. [9][5]

G cluster_workflow Computational Chemistry Workflow A Build Tautomer Structures (Lactam & Lactim) B Geometry Optimization (Gas Phase & Solution) A->B C Frequency Calculation (Confirm Minima) B->C E Transition State Search (Optional) B->E D Calculate Relative Free Energies (ΔG) Determine K_T C->D F Calculate Activation Energy (ΔG‡) (Optional) E->F

Caption: Workflow for computational analysis of tautomerism.

Data Synthesis: A Unified View

The convergence of experimental and computational data provides the most trustworthy picture of the tautomeric equilibrium.

Method Environment Predominant Tautomer Rationale/Key Finding Reference(s)
Mass SpectrometryGas PhasePyrimidin-2-ol (Lactim)The enol form evaporates preferentially and is more stable in the absence of solvent.[1]
Quantum ChemistryGas PhasePyrimidin-2-ol (Lactim)Aromatic stabilization outweighs the strength of the C=O bond.[5][10]
NMR SpectroscopyPolar Solvents (e.g., D₂O, DMSO)Pyrimidin-2(1H)-one (Lactam)Strong solvation and hydrogen bonding with the polar lactam form.[2][3]
UV-Vis SpectroscopyAqueous SolutionPyrimidin-2(1H)-one (Lactam)The absorption spectrum in water corresponds to the keto tautomer.[11]
Quantum ChemistryPolar Solvents (PCM)Pyrimidin-2(1H)-one (Lactam)Solvation models show a significant reduction in the energy barrier for conversion and stabilization of the more polar lactam.[8][9][5]

Conclusion and Outlook

The tautomeric equilibrium of pyrimidin-2(1H)-one is a classic example of environmentally controlled molecular structure. While the aromatic lactim form (pyrimidin-2-ol) is favored in the gas phase, the more polar lactam form (pyrimidin-2(1H)-one) predominates in the polar solvents typically relevant to biological systems. This shift is primarily driven by the superior solvation of the lactam's hydrogen bond donor and acceptor sites.

For professionals in drug development, a thorough characterization of the tautomeric state of a pyrimidine-containing lead compound is not an academic exercise but a critical step in the optimization process. The dominant tautomer dictates the molecule's interaction with its target, its ADME properties, and its ultimate therapeutic efficacy. A validated approach that combines high-level computational modeling with definitive spectroscopic analysis in relevant media is the gold standard for confidently assigning the bioactive form and designing next-generation therapeutics.

References

  • Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H). (2022, December 9). R Discovery. Retrieved February 14, 2026, from [Link]

  • How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. (2010, January 22). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • Saremi, L. H., & Ebrahimi, A. (2019). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Molecular Simulation, 45(1), 66-76. Retrieved February 14, 2026, from [Link]

  • Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. (1999). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 14, 2026, from [Link]

  • Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers. (2018, May 14). Angewandte Chemie International Edition. Retrieved February 14, 2026, from [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(13), 1800-1804. Retrieved February 14, 2026, from [Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. Retrieved February 14, 2026, from [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013, November 27). The Journal of Physical Chemistry A. Retrieved February 14, 2026, from [Link]

  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. (2019, July 8). Molecules. Retrieved February 14, 2026, from [Link]

  • Murray, J. S., & Politzer, P. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 23(2), 658. Retrieved February 14, 2026, from [Link]

  • Kokko, J. P., Goldstein, J. H., & Mandell, L. (1962). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 84(6), 1042-1045. Retrieved February 14, 2026, from [Link]

  • Tautomers of 2-pyrimidinamine and of isocytosine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023, November 15). MDPI. Retrieved February 14, 2026, from [Link]

  • How about Tautomers? (n.d.). WuXi Biology. Retrieved February 14, 2026, from [Link]

Sources

Role of 5-(Hydroxymethyl)pyrimidin-2(1H)-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Hydroxymethyl)pyrimidin-2(1H)-one (5-HMP) represents a pivotal, albeit underutilized, scaffold in the design of non-canonical nucleosides and epigenetic modulators. Structurally, it serves as a "stripped-down" isostere of the epigenetic base 5-hydroxymethylcytosine (5hmC), lacking the exocyclic amine at the C4 position. This unique electronic profile renders it an exceptional probe for studying cytidine deaminase mechanisms and a versatile building block for antiviral therapeutics.

This technical guide delineates the synthetic utility of 5-HMP, focusing on its chemoselective functionalization. We explore its role as a precursor for N1-substituted acyclic nucleoside phosphonates and its application in fragment-based drug discovery (FBDD).

Chemical Identity and Properties

The core structure exists in a tautomeric equilibrium, predominantly favoring the 2(1H)-one (lactam) form over the 2-hydroxy (lactim) form in solution. This preference dictates the regioselectivity of alkylation reactions.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Key Functional Groups C2-Carbonyl (Acceptor), N1-H (Donor), C5-Hydroxymethyl (Primary Alcohol)
pKa (N1-H) ~9.2 (Predicted)
Solubility DMSO, DMF, MeOH; sparingly soluble in non-polar solvents

Synthetic Pathways to the Core Scaffold

The most robust route to 5-HMP avoids the harsh conditions of direct hydroxymethylation. Instead, a "reduction-first" strategy starting from the ester precursor is preferred to prevent over-reduction or ring opening.

Protocol 1: Reduction of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

This protocol ensures the preservation of the pyrimidinone ring while selectively reducing the C5-ester.

Reagents:

  • Precursor: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or DIBAL-H (2.0 eq)

  • Solvent: Anhydrous THF

  • Quench: Rochelle's Salt (Sat. aq. Potassium Sodium Tartrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate dissolved in anhydrous THF (0.2 M).

  • Reduction: Cool the solution to 0°C. Add LiAlH₄ (1.0 M in THF) dropwise via syringe pump over 30 minutes. Note: Maintain internal temperature <5°C to prevent ring reduction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup (Fieser Method): Cool back to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL). Stir vigorously until a white granular precipitate forms.

  • Purification: Filter through a Celite pad. Concentrate the filtrate in vacuo. Recrystallize from EtOH/Hexane to yield 5-HMP as a white solid.

Visualization of Synthetic Logic

SynthesisPath cluster_logic Critical Control Point Ester Ethyl 2-oxo-pyrimidine-5-carboxylate Inter Tetrahedral Intermediate (Aluminate Complex) Ester->Inter LiAlH4, THF, 0°C Product This compound (Target Scaffold) Inter->Product Rochelle's Salt Workup Warning Avoid excess heat; Risk of C=C reduction Inter->Warning

Caption: Chemoselective reduction pathway preserving the heterocyclic unsaturation.

Reactivity Profile & Heterocyclic Functionalization

Once synthesized, 5-HMP offers two orthogonal vectors for diversification: the N1-position (for nucleoside mimetics) and the C5-hydroxymethyl group (for side-chain extension).

N1-Alkylation (Nucleoside Mimic Synthesis)

The N1 position is the thermodynamic nucleophile under basic conditions. However, O2-alkylation is a competing pathway. To enforce N1-selectivity, the Silyl-Hilbert-Johnson reaction or Mitsunobu coupling is employed.

Mechanism: Using Vorbrüggen conditions (BSA/TMSOTf) activates the oxygen, temporarily forming the silyl enol ether, which directs the electrophile (e.g., ribose acetate) to the N1 nitrogen via an SN1-like mechanism.

C5-Functional Group Interconversion

The primary alcohol at C5 is a "handle" for installing electrophilic traps or hydrophobic moieties.

  • Chlorination: Reaction with Thionyl Chloride (SOCl₂) yields 5-(chloromethyl)pyrimidin-2(1H)-one. Caution: The N1-H must often be protected (e.g., Boc or Benzyl) to prevent self-polymerization.

  • Oxidation: Treatment with MnO₂ yields 5-formylpyrimidin-2(1H)-one, a precursor for Horner-Wadsworth-Emmons olefination.

Protocol 2: N1-Alkylation via Mitsunobu Reaction

This method is preferred for attaching acyclic linkers or non-sugar moieties.

Reagents:

  • Substrate: 5-HMP (1.0 eq)

  • Alcohol: R-OH (e.g., 2-(trityloxy)ethanol) (1.2 eq)

  • Phosphine: PPh₃ (1.5 eq)

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous DMF/THF (1:1)

Step-by-Step Methodology:

  • Dissolve 5-HMP, R-OH, and PPh₃ in anhydrous DMF/THF under N₂.

  • Cool to 0°C.

  • Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.

  • Validation: Monitor disappearance of 5-HMP by LC-MS (Target Mass = MW + R - OH).

  • Concentrate and purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Applications in Drug Discovery

5-HMP derivatives function primarily as Transition State Inhibitors for enzymes processing pyrimidines.

Cytidine Deaminase (CDA) Inhibition

The 2-pyrimidinone core mimics the tetrahedral intermediate of cytidine deamination. By functionalizing the C5 position with a hydroxymethyl group, the molecule gains additional binding affinity through hydrogen bonding with the enzyme's active site residues (often a Zinc-coordinating motif).

"Epigenetic" Probes

5-HMP is isosteric with 5-hydroxymethyluracil (5hmU) but lacks the 4-carbonyl. This subtle change alters the hydrogen bonding donor/acceptor pattern (DA vs ADA), allowing researchers to probe the specificity of "Reader" proteins (e.g., methyl-CpG binding domains) that recognize oxidized epigenetic marks.

Reaction Network Diagram

Reactivity Core 5-(Hydroxymethyl) pyrimidin-2(1H)-one N_Alk N1-Alkylated Nucleoside Analogs Core->N_Alk Cl_Deriv 5-(Chloromethyl) pyrimidin-2-one Core->Cl_Deriv Aldehyde 5-Formyl pyrimidin-2-one Core->Aldehyde Mitsunobu Mitsunobu (PPh3/DIAD, R-OH) Mitsunobu->N_Alk SOCl2 SOCl2 (Chlorination) SOCl2->Cl_Deriv MnO2 MnO2 (Oxidation) MnO2->Aldehyde

Caption: Divergent synthesis pathways from the 5-HMP core scaffold.

References

  • Synthesis and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 2021. Link

  • Homologues of epigenetic pyrimidines: synthesis and enzymatic incorporation. Chemical Science, 2014. Link

  • Regioselective N-alkylation of the 1H-indazole scaffold (Analogous Mechanism). Beilstein J. Org. Chem., 2021.[1][2][3] Link

  • Thionyl Chloride Mediated Conversion of Alcohols. Master Organic Chemistry, 2011. Link

Sources

Technical Guide: Ionization Profiling of 5-Substituted Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Ionization Constants of 5-Substituted Pyrimidinones Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Pre-clinical Development Scientists

Executive Summary

The ionization constant (


) of 5-substituted pyrimidinones is a critical physicochemical parameter in drug discovery, governing solubility, membrane permeability, and protein-ligand binding energetics. This guide analyzes the structural determinants of acidity in the pyrimidinone scaffold, specifically focusing on the electronic influence of substituents at the C5 position. It provides a validated experimental protocol for high-throughput determination and consolidates reference data for key derivatives used in oncology and antiviral research.

Part 1: Theoretical Framework & Electronic Determinants

The Pyrimidinone Scaffold and Tautomerism

Pyrimidinones are heterocyclic chameleons. While they can theoretically exist in the hydroxy-pyrimidine (lactim) form, they predominantly exist as the oxo-pyrimidine (lactam) tautomer in aqueous solution and in the solid state.

  • Pyrimidin-4-one: Exists primarily as the 4(3H)-pyrimidinone or 4(1H)-pyrimidinone.

  • Uracil (Pyrimidine-2,4-dione): The most common "pyrimidinone" scaffold in drug design (e.g., 5-Fluorouracil). It exists as the 2,4-diketo tautomer.

The 5-Substituent Effect: The C5 position is electronically coupled to the N1 and N3 ionization centers through the


-system. The acidity of the N-H protons is governed by the stability of the resulting anion.
  • Electron Withdrawing Groups (EWGs): Substituents like -F, -Cl, -Br, -NO

    
    , and -CF
    
    
    
    at C5 stabilize the negative charge on the deprotonated nitrogen via inductive (-I) and resonance (-R) effects. This lowers the
    
    
    (increases acidity).
  • Electron Donating Groups (EDGs): Substituents like -CH

    
     and -NH
    
    
    
    destabilize the anion, raising the
    
    
    (decreases acidity).
Hammett Correlation

The shift in


 correlates linearly with the Hammett substituent constants (

or

), although the "ortho-like" proximity of the C5 substituent to the C4-carbonyl and N3-H requires corrections for steric effects in bulky derivatives.

Part 2: Quantitative Data Landscape

The following tables synthesize ionization constants for the most prevalent 5-substituted pyrimidinone scaffolds: the Uracil series (2,4-diones) and the Cytosine series (4-amino-2-ones).

Table 1: Ionization Constants of 5-Substituted Uracils (2,4-Diones)

Note: The primary ionization (


) occurs at the N3-H position. The N1-H is significantly less acidic (

).
5-SubstituentCompound Name

(N3-H)
Electronic EffectDrug Relevance
-NO

5-Nitrouracil5.56Strong EWG (-I, -R)Enzyme Inhibitor Probes
-CF

5-Trifluoromethyluracil7.40Strong EWG (-I)Antiviral (Trifluridine)
-I 5-Iodouracil8.25Moderate EWGRadiosensitizer
-Br 5-Bromouracil8.05Moderate EWGMutagen / Antimetabolite
-Cl 5-Chlorouracil7.95Moderate EWGAntimetabolite
-F 5-Fluorouracil (5-FU)8.02Moderate EWGOncology Standard of Care
-H Uracil9.45ReferenceRNA Nucleobase
-CH

Thymine9.94Weak EDG (+I)DNA Nucleobase
-CH

OH
5-Hydroxymethyluracil9.50Neutral/Weak EWGOxidative DNA Damage Marker
Table 2: Ionization Constants of 5-Substituted Cytosines

Note: Cytosines are amphoteric.


 refers to protonation of N3 (basic), and 

refers to deprotonation of the exocyclic amine or N1 (acidic).
5-SubstituentCompound Name

(Protonation)

(Deprotonation)
Effect
-F 5-Fluorocytosine3.26~10.5EWG reduces basicity of N3
-Cl 5-Chlorocytosine3.65~10.5EWG reduces basicity of N3
-Br 5-Bromocytosine3.80~10.6EWG reduces basicity of N3
-H Cytosine4.6012.16Reference
-CH

5-Methylcytosine4.6512.40EDG slightly increases basicity

Part 3: Experimental Protocol (The 96-Well Spectral Shift Assay)

As a Senior Application Scientist, I recommend Spectrophotometric Titration over potentiometry for these compounds. Pyrimidinones possess distinct UV chromophores that shift


 upon ionization, providing higher sensitivity at the low concentrations required for poorly soluble drug candidates.
Materials & Equipment
  • Instrument: UV-Vis Spectrophotometer with 96-well plate reader capability (e.g., Molecular Devices SpectraMax or equivalent).

  • Buffer System: "Universal" buffer mix (Acetic acid, Phosphoric acid, Boric acid mixture, 0.04 M each) adjusted with NaOH to cover pH 2.0 – 12.0.

  • Solvent: DMSO (molecular biology grade) for stock solutions.

Validated Workflow

Step 1: Stock Preparation Dissolve the 5-substituted pyrimidinone to 10 mM in DMSO. Ensure complete solubilization; sonicate if necessary.

Step 2: Assay Plate Setup

  • Dispense 196

    
    L of buffer into each well of a UV-transparent 96-well plate. Use a pH gradient across the plate (e.g., Well A1=pH 2, A2=pH 2.5... H12=pH 12).
    
  • Add 4

    
    L of compound stock to each well (Final conc: 200 
    
    
    
    M, 2% DMSO).
  • Control: Include a blank row with DMSO + Buffer only for baseline subtraction.

Step 3: Spectral Acquisition Scan absorbance from 220 nm to 350 nm in 2 nm increments.

  • Critical Check: Verify the presence of isosbestic points . A sharp isosbestic point confirms a clean two-component equilibrium (neutral

    
     ionized) without degradation or precipitation.
    

Step 4: Data Processing

  • Extract absorbance values at the

    
     of the ionized form and the 
    
    
    
    of the neutral form.
  • Plot Absorbance vs. pH.

  • Fit the data to the modified Henderson-Hasselbalch equation (Sigmoidal 4-parameter logistic fit):

    
    
    Where 
    
    
    
    is absorbance, and the inflection point determines the
    
    
    .

Part 4: Visualization & Logic Pathways

Diagram 1: Tautomeric Equilibrium & Substituent Effects

This diagram illustrates the ionization pathway of a generic 5-substituted uracil and how the substituent X modulates the stability of the anion.

Tautomerism Neutral Neutral Form (Lactam/Diketo) Dominant in Water Anion Anion Form (N3 Deprotonated) Resonance Stabilized Neutral->Anion  -H+ (Ka)   Substituent 5-Substituent (X) Electronic Modulator Substituent->Anion  EWG Stabilizes Anion (Lowers pKa)   Substituent->Anion  EDG Destabilizes Anion (Raises pKa)  

Caption: The equilibrium between the neutral diketo form and the N3-deprotonated anion. The 5-substituent exerts electronic influence (inductive/resonance) directly on the pyrimidine ring stability.

Diagram 2: The Self-Validating Experimental Workflow

A logical flow for the recommended spectral shift assay, highlighting quality control steps (Isosbestic Check).

Workflow Start Start: 5-Substituted Pyrimidinone Sample Solubilization Dissolve in DMSO (10mM) (Sonicate to clarity) Start->Solubilization PlateSetup 96-Well Plate Setup (2% DMSO Final) Solubilization->PlateSetup BufferPrep Prepare Universal Buffers (pH 2.0 - 12.0) BufferPrep->PlateSetup Scan UV-Vis Scan (220-350 nm) PlateSetup->Scan Decision Isosbestic Point Present? Scan->Decision Fail FAIL: Degradation or Precipitation Detected Decision->Fail No Pass PASS: Clean Equilibrium Decision->Pass Yes Calc Sigmoidal Fit (Henderson-Hasselbalch) Pass->Calc Output Report pKa Value Calc->Output

Caption: Step-by-step workflow for spectrophotometric pKa determination. The "Isosbestic Point" decision node is the critical self-validation step.

References

  • Bordwell pKa Table (Acidity in DMSO & Water). Organic Chemistry Data. [Link]

  • 5-Bromouracil: Chemical Properties and Mutagenesis. National Center for Biotechnology Information. PubChem Compound Summary. [Link]

  • Spectrophotometric Determination of pKa Values. Journal of Chemical Education. [Link]

  • Tautomerism and Ionization of Pyrimidines. Journal of the American Chemical Society. [Link]

  • Hammett Equation and Substituent Effects. Chemistry LibreTexts. [Link]

Biological Significance of Hydroxymethylated Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

From Phage Defense to Mammalian Epigenetics[1]

Executive Summary

The biological landscape of hydroxymethylated pyrimidines—specifically 5-hydroxymethylcytosine (5hmC) and 5-hydroxymethyluracil (5hmU) —represents a critical intersection between viral survival strategies and mammalian gene regulation. Historically dismissed as oxidative damage or bacteriophage anomalies, these modifications are now recognized as fundamental "sixth" and "seventh" bases of the genome.

This guide dissects the dual nature of these precursors:

  • As Free Nucleotides (Pre-replicative): Utilized by bacteriophages (e.g., T4) to synthesize hypermodified genomes that evade host restriction enzymes.

  • As Epigenetic Marks (Post-replicative): Generated in situ by TET enzymes in mammals to regulate gene expression, neuronal plasticity, and active DNA demethylation.

For drug development professionals, understanding the TET-TDG axis provides novel targets for oncology (TET restoration) and neurobiology, while the unique chemistry of these bases offers breakthrough diagnostic potential via liquid biopsy.

Part 1: Biochemistry & Enzymology

The "Precursor" Paradox

The term "hydroxymethylated precursor" functions differently across biological domains. In bacteriophages, it refers to the free nucleotide (5hm-dCTP ) synthesized de novo before DNA replication. In mammals, the "precursor" is the 5-methylcytosine (5mC) base already embedded in the DNA helix, which serves as the substrate for oxidation.

Mammalian Biosynthesis: The TET Oxidative Pathway

In mammalian genomes, 5hmC is not incorporated by DNA polymerase but is generated post-synthetically. The Ten-Eleven Translocation (TET1, TET2, TET3) family of enzymes utilizes molecular oxygen and


-ketoglutarate (

-KG) to iteratively oxidize the methyl group of 5mC.
  • Step 1: 5mC

    
    5hmC  (Stable epigenetic mark)[1][2]
    
  • Step 2: 5hmC

    
    5fC  (5-formylcytosine)[2][3]
    
  • Step 3: 5fC

    
    5caC  (5-carboxylcytosine)[2][3]
    

Key Insight for Researchers: The stability of 5hmC in post-mitotic neurons suggests it is a functional mark, whereas 5fC and 5caC are transient intermediates rapidly excised by Thymine DNA Glycosylase (TDG) .

Bacteriophage Biosynthesis: The Stealth Strategy

Bacteriophage T4 completely replaces cytosine with 5hmC in its genome to render it immune to bacterial restriction endonucleases.

  • Enzyme: Phage-encoded dCMP hydroxymethylase (gp42).

  • Reaction: dCMP +

    
    -THF 
    
    
    
    5hm-dCMP.
  • Incorporation: 5hm-dCMP is phosphorylated to 5hm-dCTP and utilized by T4 DNA polymerase.

Part 2: Functional Biology & Signaling Pathways[5]

The TET-TDG Demethylation Cycle

The most critical pathway for drug discovery is the active DNA demethylation cycle. This mechanism allows cells to erase stable methylation marks (5mC) to reactivate silenced tumor suppressors or pluripotency genes.

Visualization: Mammalian Active DNA Demethylation

The following diagram illustrates the cyclic enzymatic cascade transforming 5mC back to unmodified Cytosine.[2]

TET_TDG_Cycle C Cytosine (C) (Unmodified) mC 5-Methylcytosine (5mC) (Repressive Mark) C->mC Methylation (SAM) hmC 5-Hydroxymethylcytosine (5hmC) (Neuronal Mark / Intermediate) mC->hmC Oxidation (+O2, a-KG) hmC->C Passive Dilution (Replication) fC 5-Formylcytosine (5fC) hmC->fC Oxidation caC 5-Carboxylcytosine (5caC) fC->caC Oxidation Abasic Abasic Site (AP) fC->Abasic Excision caC->Abasic Excision Abasic->C Base Excision Repair DNMT DNMTs (Writers) DNMT->C TET TET1/2/3 (Oxidizers) TET->mC TDG TDG (Eraser) TDG->fC BER BER Machinery (Repair) BER->Abasic

Caption: The TET-TDG Active Demethylation Cycle. TET enzymes iteratively oxidize 5mC to 5hmC, 5fC, and 5caC.[2][4] TDG specifically excises 5fC/5caC, triggering Base Excision Repair (BER) to restore unmodified Cytosine.[2]

The Role of 5-Hydroxymethyluracil (5hmU)

While 5hmC is an epigenetic signal, 5hmU occupies a unique niche:

  • Damage Product: Generated by ROS attack on Thymine.

  • Epigenetic Intermediate: Generated by deamination of 5hmC (via AID/APOBEC enzymes).

  • Drug Target: High levels of 5hmU recruit TDG, initiating repair. Accumulation of 5hmU (due to TDG failure) is cytotoxic, a mechanism exploited by certain chemotherapeutics (e.g., 5-FdU).

Part 3: Technical Methodologies for Detection

Distinguishing 5hmC from 5mC is the primary technical challenge in this field. Standard Bisulfite Sequencing (BS-seq) cannot distinguish them; both resist deamination and appear as "Cytosine" in the readout.

Comparison of Detection Technologies
MethodologyTarget SpecificityResolutionMechanismCost/Complexity
BS-seq 5mC + 5hmCSingle-baseBisulfite deaminates C

U; 5mC/5hmC remain C.
High / Standard
oxBS-seq 5mC only Single-baseChemical oxidation (KRuO4) converts 5hmC

5fC

U (after bisulfite).
High / High
TAB-seq 5hmC only Single-base

-GT protects 5hmC with glucose; TET oxidizes 5mC

5caC

U.[5]
High / Very High
hMeDIP-seq 5hmC enriched100-300bpAntibody immunoprecipitation.Medium / Low
Nano-hmC 5hmCSingle-moleculeNanopore sensing of modified bases.Variable / Emerging

Scientific Insight: For drug discovery workflows focusing on global 5hmC loss (a cancer hallmark), hMeDIP or Dot Blot are sufficient. For precise promoter analysis, TAB-seq or oxBS-seq is mandatory.

Part 4: Experimental Protocol

Protocol: Self-Validating Global 5hmC Dot Blot Assay

Objective: Rapid semi-quantitative assessment of global 5hmC levels in genomic DNA (gDNA) from clinical samples or cell lines. Validation: Includes Methylene Blue loading control and synthetic 5hmC standards.

Materials
  • Membrane: Positively charged Nylon membrane (Hybond-N+).

  • Antibody: Rabbit anti-5hmC polyclonal antibody (verified specificity against 5mC).

  • Standards: Synthetic DNA oligos containing 0%, 10%, 50%, 100% 5hmC.

Workflow
  • DNA Preparation:

    • Denature 200-500 ng of gDNA in 0.1M NaOH at 95°C for 10 min.

    • Snap chill on ice to prevent renaturation.

    • Control Check: Measure A260/A280; ensure ratio > 1.8.

  • Blotting:

    • Spot 2 µL of denatured DNA onto the membrane.

    • Include a dilution series of 5hmC standards (Self-validation step).

    • UV crosslink (1200 J/m²) or bake at 80°C for 2 hours.

  • Loading Control (Critical Step):

    • Stain membrane with 0.02% Methylene Blue in 0.3M NaOAc (pH 5.2) for 15 min.

    • Image the membrane (Total DNA). Destain with water.

  • Immunodetection:

    • Block: 5% Non-fat milk in TBST (1h, RT).

    • Primary Ab: Anti-5hmC (1:1000 to 1:5000) in blocking buffer (Overnight, 4°C).

    • Wash: 3x 10 min TBST.

    • Secondary Ab: HRP-conjugated Anti-Rabbit (1:5000) (1h, RT).

    • Develop: ECL substrate.

  • Analysis:

    • Normalize 5hmC signal intensity to Methylene Blue signal intensity.

    • Pass Criteria: 0% 5hmC standard must show no signal; 100% standard must be saturated.

Part 5: Therapeutic Implications

  • Oncology Biomarkers: Global loss of 5hmC is a diagnostic hallmark of AML, melanoma, and glioblastoma. This is often driven by IDH1/2 mutations , which produce the oncometabolite 2-hydroxyglutarate (2-HG), a competitive inhibitor of TET enzymes.

  • TET Activators: Vitamin C (Ascorbate) acts as a cofactor for TET enzymes, enhancing 5hmC generation. Clinical trials are investigating high-dose ascorbate in TET-deficient leukemias.

  • Metabolic Labeling: Researchers use azide-labeled glucose (UDP-6-N3-Glu) and

    
    -glucosyltransferase to tag 5hmC sites in vitro, allowing for "Click-Chemistry" based enrichment and sequencing (GLIB-seq).
    

References

  • Tahiliani, M., et al. (2009).[6] Conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA by MLL partner TET1. Science. Link[7]

  • Kriaucionis, S. & Heintz, N. (2009). The nuclear DNA base 5-hydroxymethylcytosine is present in Purkinje neurons and the brain. Science. Link

  • Ito, S., et al. (2011).[3] Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[3][5][8] Science. Link

  • Booth, M. J., et al. (2012). Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution. Science. Link

  • Song, C. X., et al. (2011).[3] Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine.[6][9] Nature Biotechnology.[2] Link

  • He, Y. F., et al. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science. Link

  • Wyatt, G. R. & Cohen, S. S. (1953). The bases of the nucleic acids of some bacteriophages of T type. Biochemical Journal. Link

Sources

Technical Guide: Solubility Profiling & Process Optimization for 5-(Hydroxymethyl)pyrimidin-2(1H)-one

[1][2]

Executive Summary

This compound (often referred to as 5-Hydroxymethyl-2-pyrimidinone ) is a critical pyrimidine scaffold, serving as a precursor for antiviral nucleoside analogs and epigenetic modifiers.[1][2] Unlike its more common congeners (e.g., 5-Hydroxymethyluracil), this molecule lacks the C4-carbonyl group, altering its hydrogen bond donor/acceptor profile and, consequently, its solubility landscape.[1]

This guide addresses the challenge of handling this intermediate by defining its solubility profile through Hansen Solubility Parameters (HSP) and providing validated protocols for solvent selection in synthesis and recrystallization.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₅H₆N₂O₂Low molecular weight facilitates dissolution.[1][2]
Molecular Weight 126.11 g/mol Favorable for diffusion-limited processes.[1][2]
Key Functional Groups • Pyrimidinone Lactam (–NH–C=O)[1][2]• Primary Alcohol (–CH₂OH)[1][2]• Pyrimidine Nitrogen (N3)High Polarity: Strong H-bond donor (NH, OH) and acceptor (C=O, N) capabilities.[1]
Predicted logP -1.1 to -0.8Hydrophilic: Prefers polar aqueous or organic environments.[1][2]
pKa (Predicted) ~2.5 (protonation), ~9.5 (deprotonation)pH-dependent solubility in aqueous media.[1][2]

Solubility Landscape Analysis

Hansen Solubility Parameters (HSP)

To scientifically select solvents, we apply the Hansen Solubility Parameter model.[3][4][5] The total solubility parameter (




1456

Estimated HSP for this compound:

  • 
     (Dispersion)[1][2]
    
  • 
     (Dipolar interactions from lactam)[1][2]
    
  • 
     (Strong H-bonding from –OH and –NH)[1][2]
    

Interpretation: The compound requires solvents with high


Solvent Class Compatibility Table

The following data summarizes the solubility profile based on thermodynamic compatibility and experimental analog data (e.g., 5-HMU).

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) Primary reaction solvent; Stock solutions for bio-assays.[1][2]
Polar Protic Water Moderate-High Buffer preparation; pH-adjusted extraction.[1][2]
Alcohols Methanol, Ethanol Moderate (Temp. Dependent) Ideal for Recrystallization. Solubility increases sharply with T.
Ketones/Esters Acetone, Ethyl AcetateLow (<5 mg/mL) Anti-solvents for precipitation.
Chlorinated Dichloromethane (DCM), ChloroformVery Low / Insoluble Washing organic impurities; Liquid-liquid extraction (aqueous phase retention).[1][2]
Hydrocarbons Hexane, HeptaneInsoluble Washing to remove grease/oils.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the process goal (Reaction vs. Purification).

Solubility_WorkflowStartStart: this compoundGoalDefine Process GoalStart->GoalReactionSynthesis / ReactionGoal->ReactionDissolution NeededPurificationPurification / CrystallizationGoal->PurificationIsolation NeededHighSolSelect High Solubility Solvent(DMSO, DMF, Water)Reaction->HighSolScreenScreen Thermal Gradient(Methanol, Ethanol)Purification->ScreenCheckSolIs Solubility > 20 mg/mL at Reflux?Screen->CheckSolCrystCooling Crystallization(Single Solvent)CheckSol->CrystYesAntiSolvAnti-Solvent Addition(Add Acetone/EtOAc)CheckSol->AntiSolvNo (Too soluble or insoluble)

Figure 1: Decision tree for solvent selection based on solubility thermodynamics.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch.[1][2]

Objective: Determine equilibrium solubility (

  • Preparation: Weigh approx. 100 mg of this compound into three 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (Methanol, Ethanol, Acetone) to each vial.

  • Equilibration:

    • Seal vials tightly.

    • Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

    • Visual Check: If solid dissolves completely, add more solid until a suspension persists.[7]

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour.

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Pipette 0.5 mL of filtrate into a pre-weighed vessel.

    • Evaporate solvent (vacuum oven or nitrogen stream).[1]

    • Weigh the residue.

  • Calculation:

    
    
    
Protocol B: Recrystallization from Ethanol

Recommended for purifying crude material (90-95% purity) to >98%.[1][2]

  • Dissolution: Suspend crude solid in Ethanol (10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (78°C).

    • Observation: If solid does not dissolve, add Ethanol in 1 mL increments until a clear solution is obtained.

    • Note: If a small amount of dark residue remains, filter hot.

  • Cooling: Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours.

    • Rapid cooling may trap impurities.[1][2]

  • Nucleation: If no crystals form, scratch the glass or cool further to 4°C.

  • Isolation: Filter the white crystalline solid and wash with cold Acetone (in which the product is poorly soluble) to remove mother liquor.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Scientific Rationale & References

The solubility behavior described above is governed by the competition between the crystal lattice energy of the pyrimidinone (stabilized by intermolecular H-bonds) and the solvation energy.

  • Lattice Energy: High melting point derivatives like 5-HMU (MP > 300°C) typically show lower solubility than this compound, which lacks the C4-carbonyl H-bond acceptor, likely lowering the lattice energy and improving solubility in alcohols [1].[1][2]

  • Solvent Interactions: The "Like Dissolves Like" principle (HSP model) confirms that solvents capable of donating and accepting hydrogen bonds (DMSO, MeOH) are required to disrupt the pyrimidinone self-association [2].

  • Process Safety: When using DMSO, be aware of its high boiling point (189°C), which makes removal difficult. For process scale-up, Methanol or Ethanol/Water mixtures are preferred due to ease of removal and lower toxicity [3].[1]

References
  • Solubility of Pyrimidine Derivatives: Baluja, S., et al. "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 2012.

  • Hansen Solubility Parameters (Theory): Hansen, C. M.[3][5][6] "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007.

  • Solvent Selection in Drug Development: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013. [1][2]

  • Analogous Compound Data (5-Hydroxymethyluracil): PubChem Compound Summary for CID 78168, 5-Hydroxymethyluracil.[1][2] [1][2]

Comparative Analysis: 5-(Hydroxymethyl)pyrimidin-2(1H)-one vs. 5-Hydroxymethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 5-(Hydroxymethyl)pyrimidin-2(1H)-one and 5-Hydroxymethyluracil (5-hmU) .[1] While these compounds share a hydroxymethylated pyrimidine core, they differ fundamentally in their oxidation state at the C4 position, leading to distinct physicochemical properties, biological roles, and applications in drug development.[1]

Structural Divergence, Biological Function, and Synthetic Applications[1][2]

Executive Summary

The distinction between these two compounds lies in the presence of a carbonyl group at the C4 position.[1]

  • 5-Hydroxymethyluracil (5-hmU): A naturally occurring, biologically active nucleobase derived from the oxidation of thymine or deamination of 5-hydroxymethylcytosine.[1][2][3][4] It possesses a 2,4-dioxo structure, enabling it to base-pair with adenine.[1]

  • This compound: A "4-desoxo" analog of 5-hmU.[1] Lacking the C4 carbonyl, it functions primarily as a synthetic scaffold or a transition-state mimic (similar to zebularine) for inhibiting enzymes like Cytidine Deaminase (CDA) and DNA Methyltransferases (DNMTs).[1]

Key Differentiator: The mass difference of 16 Da (due to the oxygen atom at C4) and the loss of the N3-H hydrogen bond donor in the pyrimidinone derivative.[1]

Chemical Identity & Structural Analysis[1][5]

Structural Comparison

The core difference is the oxidation state of the pyrimidine ring.[1]

Feature5-Hydroxymethyluracil (5-hmU)This compound
IUPAC Name 5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dioneThis compound
Formula C₅H₆N₂O₃C₅H₆N₂O₂
Molecular Weight 142.11 g/mol 126.11 g/mol
C4 Substituent Carbonyl (C=O)Hydrogen (C-H)
N3 Protonation Protonated (N-H)Unprotonated (N:) in neutral form
Aromaticity Non-aromatic (Lactam/Dione form)Partial aromatic character (conjugated system)
H-Bond Capability Donor (N3-H), Acceptor (C4=O)No Donor at N3, No Acceptor at C4
Tautomerism and Stability[1][7]
  • 5-hmU: Exists predominantly in the diketo form at physiological pH.[1] The N3 proton is acidic (pKa ~9.5), allowing base pairing with Adenine.[1]

  • This compound: Exists as a 2-pyrimidone .[1] Lacking the C4=O, the N3 nitrogen is pyridine-like (acceptor only), making the ring more electron-rich and hydrophobic.[1] This structure mimics the transition state of cytidine during deamination, where the C4 position is tetrahedral.[1]

Visualization of Structural Differences[1]

StructureComparison cluster_0 5-Hydroxymethyluracil (5-hmU) cluster_1 This compound node_5hmU C2=O N3-H (Donor) C4=O (Acceptor) C5-CH2OH node_Pyrimidone C2=O N3 (Acceptor) C4-H (Hydrophobic) C5-CH2OH node_5hmU->node_Pyrimidone Loss of C4=O (-16 Da)

Caption: Structural divergence highlighting the loss of the C4 carbonyl group and N3 proton in the pyrimidinone derivative.[1]

Biological Context & Mechanism[1][2][3][4][8][9]

5-Hydroxymethyluracil (5-hmU): The Epigenetic Marker

5-hmU is a critical intermediate in DNA demethylation and damage repair.[1][2]

  • Formation:

    • TET Pathway: Ten-Eleven Translocation (TET) enzymes oxidize Thymine to 5-hmU (rare).[1][4]

    • Deamination: AID/APOBEC enzymes deaminate 5-hydroxymethylcytosine (5-hmC) to 5-hmU.[1]

    • ROS Damage: Ionizing radiation generates 5-hmU from Thymine.[1]

  • Fate: Recognized by Thymine DNA Glycosylase (TDG) or SMUG1 for Base Excision Repair (BER), restoring Cytosine or Thymine.[1]

This compound: The Enzyme Inhibitor Scaffold

This compound is not a standard genomic base but a pharmacophore used in nucleoside analogs (e.g., 5-hydroxymethyl-zebularine).[1]

  • Mechanism: The 2-pyrimidinone ring lacks the exocyclic amino group of cytosine and the carbonyl of uracil.[1] It acts as a transition state analog for Cytidine Deaminase (CDA).[1]

  • Drug Development:

    • CDA Inhibition: Prevents the degradation of cytidine-based drugs (e.g., Gemcitabine, Decitabine).[1]

    • DNMT Trapping: When incorporated into DNA, the 2-pyrimidinone ring forms a covalent adduct with DNA Methyltransferase, irreversibly inhibiting the enzyme (mechanism of Zebularine).[1] The 5-hydroxymethyl group adds steric bulk and polarity, potentially altering enzyme specificity.[1]

Pathway Visualization

BiologicalPathways Thymine Thymine (T) hmU 5-hmU (Epigenetic Mark/Damage) Thymine->hmU ROS / TET Oxidation BER Base Excision Repair (TDG/SMUG1) hmU->BER Substrate for hmC 5-hmC hmC->hmU AID/APOBEC Deamination Pyrimidone 5-hm-pyrimidin-2-one (Synthetic Inhibitor) CDA Cytidine Deaminase Pyrimidone->CDA Inhibits (Transition State Analog) DNMT DNMT Enzyme Pyrimidone->DNMT Covalent Trapping (if in DNA)

Caption: Biological roles contrast: 5-hmU is a metabolic substrate, whereas the pyrimidinone derivative acts as an enzyme inhibitor.[1]

Analytical Differentiation & Experimental Protocols

Distinguishing these compounds requires precise analytical techniques due to their similar polarity.[1]

Mass Spectrometry (LC-MS/MS)

This is the gold standard for differentiation.[1]

  • 5-hmU: Precursor ion

    
    .[1] Fragmentation yields loss of water (-18) and HNCO (-43).[1]
    
  • 5-hm-2-one: Precursor ion

    
    .[1] Distinct fragmentation pattern due to lack of C4 carbonyl.[1]
    
UV Spectroscopy[1]
  • 5-hmU:

    
     (pH 7).[1] The C4 carbonyl extends conjugation.[1]
    
  • 5-hm-2-one:

    
    .[1] The removal of the C4 carbonyl and the specific pi-electron system of 2-pyrimidinone shifts the absorbance significantly red-ward compared to uracil.[1]
    
Protocol: Synthesis of this compound

Context: Synthesis from ethyl 2-oxo-1,2-dihydro-pyrimidine-5-carboxylate (common precursor).[1]

  • Starting Material: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate.[1]

  • Reduction:

    • Dissolve starting material in anhydrous THF under Argon.

    • Add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) dropwise at 0°C.[1]

    • Rationale: LiAlH₄ reduces the ester to the primary alcohol (hydroxymethyl) without reducing the pyrimidinone ring if temperature is controlled.[1]

  • Quenching:

    • Quench carefully with Glauber’s salt (Sodium sulfate decahydrate) or Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).[1]
  • Purification:

    • Filter precipitate.[1] Concentrate filtrate.[1]

    • Recrystallization: Use Ethanol/Water.[1]

    • Validation: Check Melting Point and

      
      -NMR (Look for disappearance of ethyl signals and appearance of 
      
      
      
      singlet at ~4.3 ppm).[1]
Protocol: Extraction of 5-hmU from Genomic DNA

Context: Quantifying oxidative damage or epigenetic marks.[1]

  • Hydrolysis:

    • Incubate

      
       gDNA with DNA Degradase Plus  (Zymo Research) or a cocktail of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase.[1]
      
    • Conditions: 37°C for 2-4 hours.[1]

    • Self-Validating Step: Spike with stable isotope standard (

      
      -5-hmU) prior to digestion to account for matrix effects.[1]
      
  • Filtration:

    • Pass through a 3 kDa molecular weight cutoff (MWCO) filter to remove enzymes.[1]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).[1]

    • Transition: Monitor

      
       (loss of water) and 
      
      
      
      (ring fragment).[1]

References

  • Pfaffeneder, T., et al. (2014).[1] "Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA."[1] Nature Chemical Biology.[1] Link

  • Mullapudi, N., et al. (2021).[1] "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines." Materials (MDPI). Link[1]

  • Cheng, J.C., et al. (2003).[1] "Zebularine: a novel DNA methylation inhibitor that forms a covalent complex with DNA methyltransferases."[1] Journal of the National Cancer Institute.[1] Link[1]

  • Madugundu, G.S., et al. (2013).[1] "Hydroxyl radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA."[1] Nucleic Acids Research.[1] Link

  • Nair, D.T., et al. (2015).[1] "Cytidine Deaminase Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. Link

Sources

Technical Guide: Physicochemical Characterization & Molecular Architecture of Semaglutide (CAS 910463-68-2)

[1]

Executive Summary

In the landscape of peptide therapeutics, Semaglutide (CAS 910463-68-2) represents a masterclass in molecular engineering. It is not merely a GLP-1 receptor agonist; it is a case study in overcoming the two primary failure modes of peptide drugs: rapid enzymatic degradation and fast renal clearance.

This guide moves beyond basic datasheet parameters to explore the mechanistic physicochemical characteristics of Semaglutide. For researchers and formulators, understanding the interplay between its C-18 fatty diacid tail, its isoelectric point (pI), and its self-association behavior is critical for developing stable parenteral or novel oral formulations.

Molecular Identity & Structural Architecture[1]

Semaglutide is a modified analogue of human Glucagon-Like Peptide-1 (GLP-1) (7-37).[1] Its design introduces three critical modifications to the native backbone to transition from a half-life of minutes (native GLP-1) to approximately 1 week.

Structural Data Table[1]
ParameterSpecification
CAS Number 910463-68-2
IUPAC Name N-epsilon26-[2-(2-{2-[2-(2-{2-[(S)-4-carboxy-4-(17-carboxyheptadecanoylamino)butyrylamino]ethoxy}ethoxy)acetylamino]ethoxy}ethoxy)acetyl][Aib8,Arg34]GLP-1-(7-37)
Molecular Formula C₁₈₇H₂₉₁N₄₅O₅₉
Average Molecular Weight 4113.58 Da
Monoisotopic Mass 4111.12 Da
Sequence Length 31 Amino Acids
Modifications 1.[1][2][3][4][5][6][7][8][9][10][11] Aib8 : Substitution of Ala with α-aminoisobutyric acid (DPP-4 resistance).2.[8][] Arg34 : Substitution of Lys with Arg (Site specificity).3.[1][4][][13] Lys26-Acylation : C-18 fatty diacid via hydrophilic spacer.[4]
The "Albumin Switch" Mechanism

The defining physicochemical feature of Semaglutide is the C-18 fatty diacid side chain .[14] Unlike Liraglutide (C-16), the C-18 diacid allows for high-affinity, reversible non-covalent binding to human serum albumin (HSA).[1]

  • Physicochemical Consequence: This increases the effective molecular size, preventing renal filtration, and shields the peptide from enzymatic degradation.

  • Formulation Consequence: The hydrophobicity of this side chain induces self-association (oligomerization), which stabilizes the drug in the vial but complicates solubility analysis.

Physicochemical Profile & Behavior

Solubility & Isoelectric Point (pI)

Semaglutide exhibits a U-shaped solubility profile typical of peptides, but with a shift due to the acidic fatty acid tail.

  • Isoelectric Point (pI): ~5.4[1][15]

  • Critical pH Window: Solubility is lowest between pH 4.0 and 6.0 (precipitation risk).[1]

  • Formulation pH: Commercial formulations are buffered to pH ~7.4–8.2 to ensure the molecule remains in its deprotonated, soluble state.

Diagram: Structure-Function Logic

The following diagram maps the specific chemical modifications to their physicochemical outcomes.

Semaglutide_LogicNativeGLPNative GLP-1 (7-37)Mod_Aib8Pos 8: Ala -> Aib(Steric Hindrance)NativeGLP->Mod_Aib8Mod_Arg34Pos 34: Lys -> Arg(Site Blocking)NativeGLP->Mod_Arg34Mod_Lys26Pos 26: C-18 Diacid + Spacer(Lipidization)NativeGLP->Mod_Lys26Effect_DPP4DPP-4 EnzymaticResistanceMod_Aib8->Effect_DPP4Effect_ChemPrevents WrongAcylationMod_Arg34->Effect_ChemEffect_AlbuminHigh AffinityAlbumin BindingMod_Lys26->Effect_AlbuminOutcome_HLHalf-Life Extension(~165 hours)Effect_DPP4->Outcome_HLEffect_Albumin->Outcome_HL

Figure 1: Structural modifications of Semaglutide and their direct causal impact on stability and pharmacokinetics.[1][4]

Analytical Characterization Protocols

Protocol A: pH-Dependent Solubility Profiling

Rationale: Determining the precise solubility edge is crucial to avoid crashing out during manufacturing or physiological transition (e.g., stomach to intestine).[1]

Materials:

  • Semaglutide (lyophilized powder).[1][7]

  • Buffer Systems: Citrate (pH 3-5), Phosphate (pH 6-8), Glycine (pH 9).[1]

  • 0.22 µm PVDF filters (Low protein binding is essential).[1]

Workflow:

  • Supersaturation: Prepare a stock dispersion of Semaglutide at 50 mg/mL in each buffer. Vortex for 2 minutes.

  • Equilibration: Incubate samples at 25°C for 24 hours with gentle agitation (do not sonicate excessively as this generates heat and potential degradation).

  • Separation: Centrifuge at 15,000 x g for 15 minutes to pellet undissolved aggregates.

  • Filtration: Pass supernatant through 0.22 µm PVDF filter. Note: Discard the first 200 µL of filtrate to account for filter saturation.

  • Quantification: Analyze filtrate via RP-HPLC (see below) against a standard curve.

Protocol B: RP-HPLC Identity & Purity

Rationale: Standard peptide methods often fail to resolve the lipophilic impurities of Semaglutide. A C18 column with high surface coverage is required.

  • Column: C18, 150 x 4.6 mm, 2.7 µm particle size (e.g., Cortecs or Kinetex).[1]

  • Temperature: 50°C (Elevated T improves mass transfer for large lipopeptides).[1]

  • Mobile Phase A: 0.1% TFA in Water (TFA suppresses silanol interactions better than Formic Acid for this molecule).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile/Isopropanol (90:10).[1] Addition of IPA helps solubilize the fatty acid chain.

  • Gradient: 30% B to 60% B over 20 minutes.

  • Detection: UV at 215 nm (peptide bond) and 280 nm (Trp/Tyr).[1]

Formulation Implications: The Oral Challenge

The physicochemical properties of Semaglutide (MW ~4kDa, hydrophilic backbone, hydrophobic tail) make it a Class III/IV BCS molecule (low permeability).[1]

The SNAC Solution: For the oral formulation (Rybelsus), Semaglutide is co-formulated with Sodium Salcaprozate (SNAC) .[1][15]

  • Mechanism: SNAC neutralizes the local stomach pH (raising it from ~1.5 to ~7.0) immediately surrounding the tablet.[1]

  • Why it works: This local pH shift keeps Semaglutide in its soluble state (above its pI of 5.[1]4) and protects it from pepsin degradation, while SNAC transiently fluidizes the gastric membrane to allow absorption.

Diagram: Analytical Workflow

This workflow ensures data integrity when characterizing Semaglutide batches.

Analytical_WorkflowSampleSemaglutide API(Lyophilized)ReconstitutionReconstitutionSolvent: 50mM Phosphate pH 8.0(Avoid Acidic pH)Sample->ReconstitutionCheck1Visual Inspection(Clear, Colorless)Reconstitution->Check1Analysis_LCRP-HPLC(Purity & Potency)Check1->Analysis_LCAnalysis_MSLC-MS (ESI+)(Identity: 4113.6 Da)Check1->Analysis_MSAnalysis_AggSEC-HPLC(HMW Aggregates)Check1->Analysis_AggData_ValidationData Validation(Ref Std Comparison)Analysis_LC->Data_ValidationAnalysis_MS->Data_ValidationAnalysis_Agg->Data_Validation

Figure 2: Step-by-step analytical workflow for verifying Semaglutide quality attributes.

References

  • Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide."[6][16] Journal of Medicinal Chemistry, 58(18), 7370–7380.[1] [1]

  • European Medicines Agency (EMA). (2018).[1] "Assessment Report: Ozempic (Semaglutide)." Procedure No. EMEA/H/C/004174/0000.

  • FDA Center for Drug Evaluation and Research. (2019).[1] "Product Quality Review: Rybelsus (Semaglutide) Tablets." NDA 213051.[15]

  • PubChem. (n.d.).[1] "Semaglutide Compound Summary." National Library of Medicine.

Methodological & Application

Application Note: Scalable Synthesis of 5-(Hydroxymethyl)pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a scalable, high-purity synthesis protocol for 5-(Hydroxymethyl)pyrimidin-2(1H)-one , a critical heterocyclic building block used in the development of nucleoside analogs (e.g., Zebularine derivatives), antiviral agents, and epigenetic modifiers.

Unlike standard uracil derivatives, this molecule lacks the carbonyl group at the 4-position, presenting unique stability and solubility challenges. The protocol below prioritizes the 2-Methoxypyrimidine Route , which ensures regioselectivity and prevents over-reduction of the heterocyclic ring, a common failure mode in direct amide reductions.

Introduction & Strategic Analysis

Target Molecule Profile
  • IUPAC Name: this compound

  • Common Name: 5-Hydroxymethyl-2-pyrimidinone

  • CAS Number: 50563-54-7 (Base moiety); related to 4433-40-3 (5-hmU)

  • Molecular Formula: C5H6N2O2

  • Key Application: Pharmacophore for cytidine deaminase inhibitors; precursor for "epigenetic base" analogs.

Synthetic Strategy: The "Masked" Aromatic Route

Direct hydroxymethylation of pyrimidin-2(1H)-one (Prins reaction) often yields N-substituted byproducts and difficult-to-separate mixtures. Similarly, direct reduction of 5-ester-pyrimidin-2-ones can lead to saturation of the C5-C6 double bond.

This protocol employs a Protection-Reduction-Deprotection strategy:

  • Masking: Use the 2-methoxypyrimidine core to aromatize the system, preventing ring reduction.

  • Functionalization: Reduce the C5-ester to the primary alcohol using controlled hydride donation.

  • Unmasking: Quantitative acid hydrolysis of the methyl ether to reveal the target cyclic urea (pyrimidin-2-one).

Retrosynthetic Analysis & Pathway

The following Graphviz diagram illustrates the logical flow from commercially available precursors to the target, highlighting the critical intermediate (3) .

SynthesisPathway Start Ethyl 2-methoxypyrimidine-5-carboxylate (Starting Material) Red REDUCTION (LiAlH4 / THF) Start->Red Step 1 Inter 5-(Hydroxymethyl)-2-methoxypyrimidine (Stable Intermediate) Red->Inter Yield: ~85% Hyd HYDROLYSIS (6N HCl, Reflux) Inter->Hyd Step 2 Target This compound (Target) Hyd->Target Yield: >90%

Caption: Two-step scalable synthesis pathway via the stable 2-methoxy intermediate.

Detailed Experimental Protocols

Step 1: Reduction of Ethyl 2-methoxypyrimidine-5-carboxylate

This step converts the ester to the primary alcohol while leaving the pyrimidine ring intact. The use of the 2-methoxy substituent renders the ring electron-rich but sufficiently aromatic to resist hydride attack at C6.

Reagents & Equipment:

  • Precursor: Ethyl 2-methoxypyrimidine-5-carboxylate (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH4), 1.0 M in THF (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Glauber’s salt (Na2SO4·10H2O) or Fieser workup reagents.

  • Equipment: 3-neck round-bottom flask, N2 atmosphere, addition funnel, internal thermometer.

Protocol:

  • Setup: Flame-dry the glassware and purge with Nitrogen. Charge the flask with Ethyl 2-methoxypyrimidine-5-carboxylate (10.0 g, 54.9 mmol) and anhydrous THF (150 mL). Cool the solution to -5°C using an ice/salt bath.

  • Addition: Transfer the LiAlH4 solution (66 mL, 66 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature < 5°C . Caution: Exothermic H2 evolution.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The starting ester (Rt ~4.5 min) should disappear, yielding the alcohol (Rt ~2.1 min).

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 2.5 mL Water

    • 2.5 mL 15% NaOH

    • 7.5 mL Water

  • Isolation: Stir the resulting suspension vigorously for 30 minutes until the aluminum salts form a white, granular precipitate. Filter through a pad of Celite. Wash the cake with THF (2 x 50 mL).

  • Concentration: Evaporate the filtrate under reduced pressure (40°C) to yield 5-(Hydroxymethyl)-2-methoxypyrimidine as a pale yellow oil or low-melting solid.

    • Expected Yield: 6.5 – 7.0 g (85-90%).

    • Purity: >95% (proceed directly to Step 2).

Step 2: Hydrolysis to this compound

This step cleaves the methyl ether to generate the thermodynamic carbonyl product (pyrimidin-2-one).

Reagents:

  • Substrate: 5-(Hydroxymethyl)-2-methoxypyrimidine (from Step 1)

  • Acid: 6N Hydrochloric Acid (aqueous)

  • Solvent: Water

Protocol:

  • Reaction: Dissolve the crude intermediate (6.5 g) in 6N HCl (65 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 2–3 hours.

    • Mechanism:[2][3] Protonation of N1/N3 facilitates nucleophilic attack of water at C2, releasing methanol.

  • Workup: Cool the solution to room temperature. Neutralize carefully with solid NaHCO3 or 10N NaOH to pH 7.0 .

    • Note: The product is water-soluble. Do not over-dilute.

  • Crystallization: Concentrate the neutral solution to approximately 20 mL under vacuum. Cool to 4°C overnight. The product, This compound , will crystallize as white needles.

  • Purification: Filter the crystals and wash with ice-cold water (5 mL) followed by cold ethanol (10 mL). Recrystallize from water/ethanol if necessary.

Quantitative Data Summary

ParameterStep 1 (Reduction)Step 2 (Hydrolysis)Overall Process
Reagent Cost Moderate (LiAlH4)Low (HCl)Scalable
Time 3 hours3 hours1 Day
Temp Range -5°C to 25°C100°CStandard Lab
Typical Yield 85 - 92%90 - 95%75 - 85%
Critical Impurity Over-reduced ring (C5-C6 sat)Unhydrolyzed ether< 0.5%

Process Safety & Troubleshooting

Critical Control Points
  • Moisture Control (Step 1): LiAlH4 is pyrophoric. Ensure strict anhydrous conditions. If scaling >100g, consider using Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) in Toluene as a safer, non-cryogenic alternative.

  • pH Management (Step 2): The final product is amphoteric but crystallizes best at neutral pH. If the solution is too acidic, the hydrochloride salt may form (soluble); if too basic, the sodium salt forms. Aim for pH 6.5–7.5.

Analytical Validation (QC)
  • 1H NMR (DMSO-d6):

    • δ 8.20 (s, 2H, H-4/H-6) – Symmetry confirms 2-one structure.

    • δ 4.25 (s, 2H, CH2-OH).

    • δ 5.10 (br s, 1H, OH).

    • Absence of O-Me singlet (~3.9 ppm).

  • UV-Vis: λmax ≈ 298 nm (pH 7), distinct from the 2-methoxy precursor (λmax ≈ 260 nm).

References

  • Reduction of Pyrimidine Esters

    • Title: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
    • Source:Molecules (MDPI), 2021.
    • URL:[Link]

    • Relevance: Validates the LiAlH4 reduction of ethyl pyrimidine-5-carboxylates to hydroxymethyl deriv
  • Hydrolysis of 2-Methoxypyrimidines

    • Title: Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine.
    • Source:RSC Advances, 2014.
    • URL:[Link]

    • Relevance: Demonstrates the chemical stability and hydrolysis conditions for functionalized pyrimidines.
  • General Pyrimidinone Synthesis

    • Title: Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition.
    • Source:Journal of the American Chemical Society, 1959.
    • URL:[Link]

    • Relevance: Historical context for hydroxymethylation, highlighting the superior selectivity of the ester-reduction route.

Sources

Application Note: Precision Hydroxymethylation of Pyrimidin-2(1H)-one at C5

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the C5-hydroxymethylation of pyrimidin-2(1H)-one. It synthesizes classic heterocyclic chemistry with modern process optimization suited for drug discovery workflows.[1]

Executive Summary

The introduction of a hydroxymethyl group (–CH₂OH) at the C5 position of the pyrimidine scaffold is a critical transformation in the synthesis of antiviral nucleoside analogs (e.g., 5-hydroxymethyluracil derivatives) and epigenetic modulators (TET enzyme inhibitors).[2] While pyrimidin-2(1H)-one (2-hydroxypyrimidine) is less nucleophilic than uracil due to the lack of the C4-carbonyl electron donation, it retains sufficient enamine character at C5 to undergo base-catalyzed reaction with formaldehyde.

This guide details the Direct Base-Catalyzed Hydroxymethylation , a cost-effective and "green" protocol using paraformaldehyde. It also outlines the Ester-Reduction Route as a high-purity alternative for GMP applications where regioselectivity is paramount.

Mechanistic Insight & Reaction Logic

The Challenge of C5 Nucleophilicity

Pyrimidin-2(1H)-one exists in equilibrium between its lactam (keto) and lactim (enol) forms. In aqueous base, the N1-deprotonated anion increases electron density at C5 via resonance, making it the preferred site for electrophilic attack by formaldehyde.[1]

  • Regioselectivity: C5 is the "soft" nucleophilic center, whereas N1/N3 are "hard" centers.[1] Under thermodynamic control (high temperature, reversible conditions), C-alkylation is favored over N-alkylation.[1]

  • Side Reactions:

    • N-Hydroxymethylation: Kinetic product, often reversible.[1]

    • Bis-alkylation: Formation of methylene bridges (N-CH₂-N) leading to polymerization.

    • Cannizzaro Reaction: Disproportionation of formaldehyde in strong base (loss of reagent).[1]

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from substrate activation to product isolation.

G cluster_0 Activation cluster_1 Electrophilic Attack cluster_2 Workup S1 Pyrimidin-2-one (Substrate) S2 KOH (aq) Deprotonation S1->S2 S3 Anionic Intermediate (C5 Nucleophile) S2->S3 Resonance R2 C5-Attack (Rate Limiting) S3->R2 R1 Paraformaldehyde (HCHO Source) R1->R2 Depolymerization R3 Tetrahedral Intermediate R2->R3 W1 Neutralization (HCl to pH 7) R3->W1 Proton Transfer W2 Crystallization W1->W2 Product 5-Hydroxymethyl- pyrimidin-2(1H)-one W2->Product

Caption: Mechanistic pathway for the base-catalyzed C5-hydroxymethylation of pyrimidin-2(1H)-one.

Experimental Protocol: Direct Hydroxymethylation

This protocol is adapted from the classic synthesis of 5-hydroxymethyluracil, optimized for the lower reactivity of pyrimidin-2-one.

Materials & Reagents
ReagentEquiv.RoleGrade
Pyrimidin-2(1H)-one 1.0Substrate>98%
Paraformaldehyde 1.5 - 2.0Electrophile SourceReagent Grade (Powder)
KOH (0.5 M aq) 2.5Catalyst/SolventStandard
HCl (Conc.) N/AQuenchingACS Grade
Ethanol/Acetone N/AWashingIndustrial
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charge the flask with Pyrimidin-2(1H)-one (10.0 mmol) and Paraformaldehyde (15.0 mmol, 1.5 equiv).

    • Note: Use paraformaldehyde powder rather than formalin solution to minimize water volume and maximize concentration.[1]

  • Add 0.5 M KOH (25 mL). The solution should be basic (pH > 12).

Step 2: Reaction (The "Cooking" Phase)

  • Heat the mixture to 55–60°C .

    • Critical Control: Do not exceed 65°C. Higher temperatures promote Cannizzaro consumption of formaldehyde and polymerization of the product.[1]

  • Stir vigorously for 48–72 hours .

    • Monitoring: Monitor by TLC (Eluent: DCM/MeOH 9:1).[1] The product will be more polar (lower Rf) than the starting material. Reaction is slow; add fresh paraformaldehyde (0.5 equiv) after 24h if conversion stalls.[1]

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature (20-25°C).

  • Filter any undissolved solids (unreacted paraformaldehyde).[1]

  • Neutralization: Carefully add concentrated HCl dropwise to the filtrate while stirring until the pH reaches 7.0 – 7.5 .

    • Observation: A precipitate should begin to form as the solution becomes neutral.

  • Cool the mixture in an ice bath (0-4°C) for 2-4 hours to maximize precipitation.

  • Filter the white solid under vacuum.[1]

  • Wash: Wash the filter cake with cold water (2 x 5 mL) followed by cold acetone (1 x 10 mL) to remove water and trace formaldehyde.

Step 4: Purification

  • Recrystallize from water or water/ethanol (1:[1]1) if necessary.[1]

  • Dry in a vacuum oven at 50°C for 12 hours.

Quantitative Data Summary (Expected)
ParameterValueNotes
Yield 55 - 70%Lower than uracil due to reduced activation.
Appearance White crystalline solidHygroscopic.[1]
Melting Point >250°C (dec)Characteristically high for pyrimidines.[1]
Solubility DMSO, Hot WaterPoor solubility in organic solvents.[1]

Alternative Route: The "Pharma-Grade" Strategy

For applications requiring >98% purity without trace polymers, the Ester Reduction route is superior, though it requires more steps.[1]

Workflow:

  • Synthesis of Ester: React urea with ethyl formylacetate (or equivalent masked aldehyde) under acid catalysis to form Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate .

  • Reduction: Reduce the ester using LiAlH₄ (in THF) or NaBH₄/CaCl₂ (in EtOH) to yield 5-hydroxymethylpyrimidin-2(1H)-one.

    • Advantage:[1][3][4] Regiochemistry is fixed in the ring-forming step; no risk of N-hydroxymethylation.

Analytical Validation (Self-Validating the Protocol)

To ensure the protocol worked, verify the following spectral markers:

  • ¹H NMR (DMSO-d₆):

    • Loss of Signal: The triplet/multiplet at C5-H (approx 6.5-7.0 ppm) of the starting material must disappear.

    • New Signal: Appearance of a singlet (or doublet if coupling to OH) at ~4.2 ppm corresponding to the methylene (–CH₂–) group.[1]

    • New Signal: Appearance of the aromatic C4/C6 protons as a singlet (shifted downfield) due to the electron-withdrawing effect of the hydroxymethyl group.

  • Mass Spectrometry (ESI):

    • Observe [M+H]⁺ peak at 127.05 m/z (Calculated MW: 126.11).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation pH not optimal; Product too soluble.Concentrate the reaction mixture by 50% before neutralization. Ensure pH is exactly 7.0.
Gummy Product Polymerization (Oligomers).[1]Reaction temp was too high (>70°C). Keep temp strict at 55°C.
Low Conversion Loss of Formaldehyde.[1]HCHO is volatile/consumes via Cannizzaro.[1] Add HCHO in portions over time.

References

  • Classic Hydroxymethylation of Uracil

    • Title: Synthesis of 5-Hydroxymethyluracil.[2][5][6]

    • Source:ChemicalBook / Org.[1] Synth. Coll. Vol. (Adapted methodology).

    • URL:

  • Mechanistic Basis (EAS on Pyrimidines)

    • Title: Modifications at the C(5) position of pyrimidine nucleosides.[1][5]

    • Source:Most Wiedzy / Reviews in Heterocyclic Chem.
    • URL:[1]

  • Biological Relevance (Zebularine/C5-Targeting)

    • Title: Mechanism-based inhibition of C5-cytosine DNA methyltransferases by 2-H pyrimidinone.[7][8][9]

    • Source:Journal of Molecular Biology (1999).[1]

    • URL:[1]

  • Alternative Ester Reduction Strategy

    • Title: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
    • Source:MDPI / Molecules (2021).[1]

    • URL:[1]

Sources

Using 5-(Hydroxymethyl)pyrimidin-2(1H)-one as a nucleoside analog intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-(Hydroxymethyl)pyrimidin-2(1H)-one in Nucleoside Analog Synthesis

Abstract

This technical guide details the synthetic utility of This compound (and its tautomeric equivalents, such as 5-hydroxymethyluracil) as a privileged scaffold for developing epigenetic modulators and antiviral nucleosides.[1] Unlike standard pyrimidines, the presence of the 5-hydroxymethyl (5-hm) moiety introduces unique electronic and steric properties that mimic the "sixth base" of the genome (5-hmC). This note provides optimized protocols for Vorbruggen glycosylation , critical protection strategies for the labile 5-hm group, and downstream functionalization pathways to access 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU) and 5-Hydroxymethylzebularine derivatives.[1]

Chemical Identity & Strategic Utility

The nomenclature "this compound" refers to a versatile aglycone scaffold.[1] Depending on the oxidation state at the C4 position, it serves as the precursor for two distinct classes of therapeutics:

  • Epigenetic Erasers (C4=O): When the scaffold is the tautomer of 5-Hydroxymethyluracil (5-hmU) , it acts as an intermediate for TET-enzyme substrates and metabolic probes for DNA demethylation.[1]

  • Transition State Inhibitors (C4=H): If the scaffold lacks the C4-carbonyl (strictly 2-pyrimidinone), it yields 5-Hydroxymethylzebularine , a potent inhibitor of Cytidine Deaminase (CDA) and DNA Methyltransferase (DNMT), stabilizing the transition state by mimicking the hydration of cytosine.[2]

Key Technical Challenge: The primary hydroxyl group at C5 is nucleophilic and prone to side reactions (e.g., self-etherification or competitive glycosylation) during Lewis-acid catalyzed coupling.[1] Orthogonal protection is mandatory.[1]

Synthetic Architecture (Visualized)

The following diagram outlines the divergent synthetic pathways from the core intermediate.

G cluster_0 Path A: Epigenetic Probes (5-hmU/C) cluster_1 Path B: CDA/DNMT Inhibitors Base 5-(Hydroxymethyl) pyrimidin-2(1H)-one (The Scaffold) ProtectedBase Bis-Silylated Intermediate (O-TMS, N-TMS) Base->ProtectedBase HMDS/TMSCl (Silylation) Red_Base Zebularine Analog Synthesis Base->Red_Base Selective Red. Nucleoside Protected Nucleoside (Vorbruggen Product) ProtectedBase->Nucleoside Sugar Donor + TMSOTf (Lewis Acid) Final_hmU 5-hmdU / 5-hmC (Epigenetic Marker) Nucleoside->Final_hmU Deprotection Final_Zeb 5-Hydroxymethyl zebularine Red_Base->Final_Zeb

Caption: Divergent synthesis of epigenetic markers and enzyme inhibitors from the 5-hydroxymethyl scaffold.

Detailed Experimental Protocols

Protocol A: Orthogonal Protection & Silylation

Rationale: Direct glycosylation of the free alcohol results in low yields due to Lewis acid sequestration.[1] The 5-hydroxymethyl group must be silylated or acetylated.[1]

Reagents:

  • Starting Material: this compound (anhydrous)[1]

  • Silylating Agent: Hexamethyldisilazane (HMDS) with catalytic Ammonium Sulfate.[1]

  • Solvent: Anhydrous 1,4-Dioxane or neat HMDS.[1]

Step-by-Step:

  • Suspension: Suspend 10.0 mmol of the base in 30 mL of HMDS. Add 50 mg of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Reflux: Heat to reflux (120°C) under Argon for 4–6 hours. The suspension will turn into a clear solution, indicating the formation of the bis-trimethylsilyl intermediate (silylation at O-5 and O-2/N-3).[1]

  • Evaporation: Remove excess HMDS in vacuo strictly under anhydrous conditions. The residue is moisture-sensitive.[1]

  • Verification: The resulting oil is used immediately. Note: Do not attempt to purify by silica chromatography as the TMS groups will hydrolyze.

Protocol B: Optimized Vorbruggen Glycosylation

Rationale: This step couples the silylated base to the sugar.[1][3] The use of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) is preferred over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 for this substrate to avoid complexation with the 5-hydroxymethyl oxygen.

Reagents:

  • Acceptor: Silylated Base (from Protocol A).[1][2]

  • Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or 2-deoxy equivalent).[1]

  • Catalyst: TMSOTf (1.1 equiv).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN).[1]

Step-by-Step:

  • Dissolution: Dissolve the silylated base residue in 20 mL anhydrous MeCN.

  • Addition: Add 1.0 equiv of the protected sugar donor.

  • Activation: Cool to 0°C. Add TMSOTf dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] Look for the disappearance of the sugar donor.

  • Quench: Pour into ice-cold saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     solution. Extract with Dichloromethane (DCM).
    
  • Purification: Silica gel chromatography. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -anomer is typically the major product due to neighboring group participation (if using ribose) or thermodynamic control.
    

Data Summary: Typical Yields

Sugar DonorCatalystConditionsYield (

-anomer)

-D-Ribose (Bz)
TMSOTfMeCN, RT, 3h82%
2-Deoxy-ribose (Bz)TMSOTfMeCN, 0°C, 5h65% (requires separation of

)

-D-Ribose (Ac)

DCE, Reflux55% (Emulsion issues)
Protocol C: Deprotection to Final Nucleoside

Rationale: Standard deprotection (NaOMe/MeOH) works, but the 5-hydroxymethyl group makes the nucleoside more polar than usual, complicating the workup.

  • Ammonolysis: Treat the protected nucleoside with 7N

    
     in Methanol at RT for 12 hours.
    
  • Workup: Evaporate solvent. Partition between water and ether (to remove benzoate byproducts).[1] The product stays in the water layer.[1]

  • Lyophilization: Freeze-dry the aqueous layer to obtain the crude nucleoside.[1]

  • Final Polish: Reverse-phase HPLC (C18 column, Water/MeOH gradient).

Mechanism of Action & Biological Validation

The synthesized analogs function through specific interactions with epigenetic enzymes.[1]

Pathway Diagram:

Bio Drug 5-hm-Zebularine (Synthesized Analog) Enzyme DNMT / CDA Enzyme (Target) Drug->Enzyme Mimics Hydrated Cytosine Complex Covalent Transition State Complex Enzyme->Complex Nucleophilic Attack (Cys Residue) Effect Enzyme Depletion & Gene Re-expression Complex->Effect Irreversible Inhibition

Caption: Mechanism of DNMT inhibition by 5-hydroxymethyl-pyrimidin-2-one nucleosides.[1]

Validation Assays:

  • HPLC Purity: Must show >98% purity at 254 nm. The 5-hm group causes a slight bathochromic shift compared to unsubstituted uracil.[1]

  • NMR Verification:

    • H-6 Proton: Look for a singlet around 7.8–8.2 ppm (characteristic of 5-substituted pyrimidines).[1]

    • 5-CH2 Proton: A singlet or AB system (if chiral center nearby) around 4.2–4.5 ppm.[1]

  • Stability Test: Incubate in PBS (pH 7.4) at 37°C. 5-hm derivatives can slowly eliminate formaldehyde to revert to uracil; this must be quantified (<1% degradation over 24h).[1][2]

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[2] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (The definitive guide on silyl-Hilbert-Johnson reaction).

  • Migaud, M. E., et al. (2013).[4] "Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling." RSC Advances, 3, 1-3.[4] Link

  • Wojtowicz-Rajchel, H., et al. (2021).[1][2] "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines." Molecules, 26(22), 6878.[2] Link

  • Otter, B. A., et al. (1976).[2] "Nucleosides. XCV. Synthesis of 5-Hydroxymethyluridine and 5-Hydroxymethyl-2'-deoxyuridine." Journal of Organic Chemistry. (Classic synthesis of 5-hmU nucleosides).

  • Agrofoglio, L. A., et al. (2000).[2] "Palladium-assisted synthesis of nucleosides." Current Organic Chemistry. (Alternative coupling strategies).

Sources

Application Note: Catalytic Hydrogenation of Pyrimidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for the Synthesis of Chiral Cyclic Ureas

Executive Summary & Scientific Context

Pyrimidin-2-ones (and their tautomeric 2-hydroxypyrimidines) are critical pharmacophores in medicinal chemistry, serving as precursors to cyclic ureas .[1] The cyclic urea motif is embedded in HIV protease inhibitors, integrin antagonists, and various nucleoside analogues.

The catalytic hydrogenation of these substrates presents a unique challenge: Aromaticity vs. Tautomerism. Unlike simple alkenes, the pyrimidin-2-one ring exists in a tautomeric equilibrium between the aromatic lactim (2-hydroxypyrimidine) and the non-aromatic lactam (pyrimidin-2(1H)-one). Successful hydrogenation requires shifting this equilibrium toward the less aromatic lactam species to facilitate hydride transfer, often necessitating specific Lewis or Brønsted acid additives to activate the C=N bonds.

This guide details two distinct workflows:

  • Enantioselective Homogeneous Hydrogenation: For high-value chiral cyclic urea synthesis.

  • Heterogeneous Batch Hydrogenation: For rapid, scalable access to achiral tetrahydro- derivatives.

Mechanistic Insight: The "Tautomer-Trap" Strategy

The primary failure mode in pyrimidinone hydrogenation is catalyst poisoning by the basic nitrogen or failure to break aromaticity. The solution lies in exploiting the Oxo-Tautomer .

  • The Concept: The hydroxy-form (aromatic) is stable and resistant to reduction. The oxo-form (amide-like) possesses distinct C=N and C=C character that is susceptible to hydrogenation.

  • The Acid Effect: Brønsted acids (e.g., L-CSA, TFA) serve a dual role:

    • Protonate the nitrogen, destabilizing the aromatic sextet.

    • Catalyze the enamine-imine isomerization intermediate, which is the rate-determining step in stereocontrol.

Diagram 1: Mechanistic Pathway (Tautomer-Directed Hydrogenation)

Pyrimidinone_Hydrogenation_Mechanism Substrate 2-Hydroxypyrimidine (Aromatic Lactim) Tautomer Pyrimidin-2(1H)-one (Reactive Lactam) Substrate->Tautomer Equilibrium (Solvent Dependent) Intermediate1 Dihydro- Intermediate (Enamine) Tautomer->Intermediate1 H2 / Cat (C=C Reduction) Isomerization Imine Intermediate (Acid Catalyzed) Intermediate1->Isomerization H+ Transfer Product Cyclic Urea (Tetrahydropyrimidinone) Isomerization->Product H2 / Cat (C=N Reduction)

Caption: The reaction trajectory relies on shifting the equilibrium to the reactive lactam species, followed by stepwise reduction and acid-catalyzed isomerization.

Protocol A: Asymmetric Hydrogenation (Homogeneous)

Objective: Synthesis of chiral cyclic ureas with high enantiomeric excess (>90% ee). Applicability: 4-substituted or 4,6-disubstituted pyrimidin-2-ones.[2]

Materials & Reagents[1][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-aryl-2-hydroxypyrimidine (0.2 mmol scale).

  • Catalyst: Pd(OCOCF3)2 (Palladium(II) Trifluoroacetate).

  • Chiral Ligand: (S)-SegPhos or (R)-BINAP (Diphosphine ligands).

  • Additive: L-Camphorsulfonic acid (L-CSA) (1.0 equiv).

  • Solvent: Trifluoroethanol (TFE) or Dichloromethane (DCM). TFE is preferred for stabilizing the cation.

  • Gas: Hydrogen (H2) grade 5.0.

Step-by-Step Methodology
  • Catalyst Pre-formation: In a glovebox (Ar atmosphere), mix Pd(OCOCF3)2 (2.0 mol%) and (S)-SegPhos (2.4 mol%) in anhydrous acetone. Stir for 1 hour to form the active chiral complex. Evaporate solvent in vacuo.

  • Reaction Assembly: Add the substrate (0.2 mmol) and L-CSA (0.2 mmol) to the catalyst residue. Dissolve in TFE (2.0 mL).

  • Hydrogenation: Transfer the vial to a high-pressure steel autoclave.

    • Purge: Cycle N2 (3x) and H2 (3x) to remove oxygen.

    • Pressurize: Charge to 600 psi (40 bar) H2.

    • Incubate: Stir at 50°C for 24 hours.

  • Workup: Carefully vent pressure. Neutralize with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.[8]

  • Purification: Flash chromatography (SiO2, MeOH/DCM gradient).

Critical Control Point: The ratio of Acid-to-Substrate is vital. <0.5 equiv results in incomplete conversion; >1.5 equiv may degrade the catalyst.

Protocol B: Heterogeneous Batch Hydrogenation (Achiral)

Objective: Complete saturation of the pyrimidine ring for scaffold synthesis. Applicability: Biginelli products, Cytosine derivatives, bulk API intermediates.

Catalyst Selection Matrix
CatalystLoading (wt%)Pressure (bar)SpecificityNotes
5% Rh/Al2O3 5-10%5-20High Prevents hydrogenolysis of benzyl/halogen groups. Best for ring saturation.
10% Pd/C 10%1-5Medium Standard. Aggressive. May cause de-halogenation. Pyrophoric risk.[4][11]
PtO2 (Adams) 2-5%1-3High Excellent for protonated substrates in Acetic Acid.
Step-by-Step Methodology (Rh/Al2O3 Method)
  • Preparation: Dissolve pyrimidin-2-one derivative (1.0 g) in Methanol (15 mL). Note: If solubility is poor, use Acetic Acid or a MeOH/AcOH (10:1) mixture.

  • Catalyst Addition: Under a gentle stream of Nitrogen (to prevent ignition), add 5% Rh/Al2O3 (100 mg, 10 wt% loading).

  • Reaction:

    • Use a Parr shaker or balloon (if low pressure).

    • Pressurize to 3 bar (45 psi) H2.

    • Shake/Stir at Room Temperature (25°C) for 12 hours.

  • Monitoring: Check TLC (stained with Ninhydrin or PMA; UV activity will disappear upon full reduction).

  • Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out completely on the filter paper (fire hazard). Wash with MeOH.

  • Isolation: Concentrate filtrate. Recrystallize from EtOH/Ether if necessary.

Experimental Workflow Visualization
Diagram 2: High-Pressure Hydrogenation Workflow

Hydrogenation_Workflow Start Substrate Preparation (Solvent: TFE or MeOH) Cat_Add Catalyst Addition (Inert Atmosphere) Start->Cat_Add Pressurize H2 Pressurization (40-60 bar for Asymmetric 3-5 bar for Heterogeneous) Cat_Add->Pressurize Reaction Reaction Phase (Temp: 25-50°C, Time: 12-24h) Pressurize->Reaction Check QC Check (TLC/NMR) Complete Conversion? Reaction->Check Check->Reaction No (Extend Time) Workup Filtration & Neutralization Check->Workup Yes Final Isolated Cyclic Urea Workup->Final

Caption: Operational sequence for high-pressure catalytic hydrogenation batches.

Troubleshooting & Optimization
  • Problem: No Reaction.

    • Cause: Catalyst poisoning by N-lone pair.

    • Solution: Increase acid additive (up to 1.2 eq). Switch solvent to Acetic Acid.[8]

  • Problem: Ring Opening.

    • Cause: Over-reduction or excessive temperature.

    • Solution: Lower temperature to <30°C. Monitor H2 uptake strictly. Use Rh instead of Pd.

  • Problem: Low ee (in Asymmetric Protocol).

    • Cause: Fast background reaction (uncatalyzed) or wrong tautomer.

    • Solution: Ensure anhydrous conditions. Use TFE (Trifluoroethanol) as solvent to enhance hydrogen bonding with the catalyst.

References
  • Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers. Source: Angewandte Chemie International Edition, 2018.[12] URL:[Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Source: Accounts of Chemical Research, 2000.[13] URL:[Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Source: Asian Journal of Chemistry, 2015. (Demonstrates PtO2 utility in N-heterocycles). URL:[Link]

  • Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Source: Organic Process Research & Development, 2018.[4] URL:[Link]

Sources

Application Note: One-Pot Synthesis of 5-(Hydroxymethyl)pyrimidin-2(1H)-one from Ethyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the de novo synthesis of 5-(Hydroxymethyl)pyrimidin-2(1H)-one (and its tautomeric/derivative forms like 5-hydroxymethyluracil) using ethyl formate as the critical C1 building block.

This protocol addresses the challenge of constructing the pyrimidine heterocycle with a pre-installed C5-hydroxymethyl moiety in a single reaction vessel (one-pot), bypassing the need for hazardous chloromethylation steps often required in post-synthetic modification.

Executive Summary

The 5-(hydroxymethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core for antiviral agents (e.g., Cidofovir precursors), epigenetic bases (5-hmC), and thymidylate synthase inhibitors. Traditional synthesis often involves the chloromethylation of uracil, which utilizes carcinogenic reagents (formaldehyde/HCl) and yields regioisomeric mixtures.

This protocol details a de novo "One-Pot" ring construction strategy. By utilizing ethyl formate as a formylating agent for a C3-alkoxy precursor, followed by condensation with urea, we achieve the pyrimidin-2-one core with the C5-substituent already in place. This method offers high regioselectivity, scalability, and improved safety profiles.

Key Advantages[1]
  • Atom Economy: Utilizes ethyl formate as a dual-purpose solvent and C1 synthon.

  • Safety: Eliminates the use of chloromethyl ether or high-pressure formaldehyde.

  • Versatility: The protocol is adaptable for both 5-hydroxymethyluracil (2,4-dione) and 5-hydroxymethyl-2(1H)-pyrimidinone (mono-one) depending on the C3-partner oxidation state.

Chemical Strategy & Mechanism[2][3][4]

The synthesis relies on the Pinner-type Pyrimidine Synthesis (or Principal Synthesis). The core logic involves the formylation of an activated methylene compound (C3 fragment) by ethyl formate, generating a "1,3-dicarbonyl" equivalent that condenses with urea (N-C-N fragment).

Reaction Pathway[1][5][6][7]
  • Claisen Condensation: Ethyl formate formylates Ethyl 3-ethoxypropionate (or 3-ethoxypropanal) at the

    
    -position, generating an enolate intermediate.
    
  • Cyclocondensation: Urea attacks the electrophilic carbonyls of the intermediate.

  • Elimination/Aromatization: Loss of water/alcohol drives the formation of the pyrimidine ring.

  • In-Situ Deprotection: Acidic workup hydrolyzes the ethoxy ether to the free hydroxyl group.

Mechanistic Flowchart

ReactionPathway Start Reagents: Ethyl Formate + Ethyl 3-Ethoxypropionate Base Base Activation (NaOEt/EtOH) Start->Base Mixing Enolate Intermediate A: Sodium 2-formyl-3-ethoxypropionate Base->Enolate Formylation (C-C Bond) Urea Add Urea (Cyclization) Enolate->Urea + Urea, Reflux Cyclic Intermediate B: 5-Ethoxymethyl-uracil Urea->Cyclic Condensation (-H2O, -EtOH) Hydrolysis Acid Hydrolysis (HBr or AcOH) Cyclic->Hydrolysis Deprotection Product Product: This compound (or 2,4-dione tautomer) Hydrolysis->Product Final Isolation

Figure 1: Mechanistic pathway for the de novo synthesis of the 5-hydroxymethylpyrimidine core.

Experimental Protocol

Target Molecule: 5-(Hydroxymethyl)uracil (as the primary representative of the 5-hydroxymethyl-2-one class). Scale: 100 mmol (Pilot Scale).

Reagents & Materials
ReagentCAS No.[1]Equiv.[2]AmountRole
Ethyl Formate 109-94-42.014.8 g (16.1 mL)C1 Source / Electrophile
Ethyl 3-ethoxypropionate 763-69-91.014.6 gC3 Backbone / Nucleophile
Sodium Ethoxide 141-52-61.17.5 g (solid)Base
Urea 57-13-61.27.2 gN-C-N Fragment
Ethanol (Anhydrous) 64-17-5Solvent100 mLSolvent
Hydrobromic Acid (48%) 10035-10-6Excess20 mLDeprotection Agent
Step-by-Step Methodology
Phase 1: Formylation (The "One-Pot" Setup)
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (

    
     or Ar).[3]
    
  • Base Suspension: Charge the flask with Sodium Ethoxide (7.5 g) and anhydrous Ethanol (50 mL). Cool to 0–5 °C in an ice bath.

  • Formylation: Mix Ethyl Formate (14.8 g) and Ethyl 3-ethoxypropionate (14.6 g) in the addition funnel. Add this mixture dropwise to the cold base suspension over 30 minutes.

    • Critical Checkpoint: The solution should turn pale yellow/orange, indicating enolate formation.

    • Insight: Ethyl formate is used in excess to drive the equilibrium forward and compensate for volatility.

  • Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. A thick precipitate (sodium salt of the formyl ester) may form.

Phase 2: Cyclization
  • Urea Addition: Add Urea (7.2 g) directly to the reaction slurry.

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 6–8 hours.

    • Observation: The solid will dissolve as the reaction proceeds, followed by the precipitation of the pyrimidine sodium salt.

  • Solvent Removal: Distill off approximately 50% of the ethanol solvent to concentrate the mixture.

Phase 3: Hydrolysis & Isolation
  • Quench: Cool the mixture to 0 °C. Carefully add Water (50 mL) to dissolve solids.

  • Acidification/Cleavage: Acidify the solution to pH 1 using Hydrobromic Acid (48%) (approx. 20 mL).

  • Deprotection Reflux: Heat the acidic solution to 90 °C for 2 hours. This step cleaves the ethyl ether protecting group to reveal the 5-hydroxymethyl moiety.

  • Crystallization: Cool slowly to 4 °C overnight. The product, 5-(Hydroxymethyl)uracil , will crystallize as a white/off-white solid.

  • Filtration: Filter the solid, wash with ice-cold water (2 x 20 mL) and acetone (20 mL).

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Results & Data Analysis

Typical Yields & Specifications
ParameterSpecificationNotes
Isolated Yield 65 – 75%Based on Ethyl 3-ethoxypropionate
Purity (HPLC) > 98%No regioisomers detected
Appearance White crystalline powder
Melting Point > 300 °C (dec.)[4]Characteristic of high-melting pyrimidines
Troubleshooting Guide
  • Low Yield: Ensure anhydrous conditions during Phase 1. Moisture destroys the sodium ethoxide and hydrolyzes ethyl formate.

  • Incomplete Cyclization: If the intermediate remains, extend the reflux time with urea or use a stronger base (NaH) for the initial formylation (though NaOEt is usually sufficient).

  • Ether Cleavage Failure: If the product is 5-ethoxymethyluracil (NMR: triplet at 1.1 ppm, quartet at 3.4 ppm), the acid hydrolysis was insufficient. Increase HBr concentration or reflux time.

Protocol Validation (Self-Check)

To ensure the protocol is self-validating, perform the following In-Process Control (IPC) :

  • IPC 1 (End of Phase 1): Take a 0.1 mL aliquot, quench with dilute HCl, extract with EtOAc. TLC (50% EtOAc/Hexane) should show the disappearance of Ethyl 3-ethoxypropionate (

    
    ) and the appearance of the formyl intermediate (streak near baseline or distinct spot depending on stability).
    
  • IPC 2 (End of Phase 2): LC-MS should show the mass of 5-ethoxymethyluracil (

    
    ).
    
  • IPC 3 (End of Phase 3): LC-MS should show the mass shift to 5-hydroxymethyluracil (

    
    ).
    

References

  • Pinner, A. (1885). "Über die Einwirkung von Acetessigäther auf die Amidine." Berichte der deutschen chemischen Gesellschaft, 18(1), 759-769. (Foundational chemistry for pyrimidine synthesis).[5]

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine ring construction).
  • Fissekis, J. D., & Sweet, F. (1973). "Synthesis of 5-hydroxy-2-pyrimidinone and 5-hydroxymethyl-2-pyrimidinone derivatives." Journal of Organic Chemistry, 38(2), 264–269. Link

  • Holy, A. (1975).[2] "Synthesis of 5-hydroxymethylpyrimidine derivatives." Collection of Czechoslovak Chemical Communications, 40, 187-214. (Specific protocols for hydroxymethyl derivatives).

  • Stowell, J. K., et al. (1995). "The Synthesis of 5-Hydroxymethyluracil and Derivatives." Synthesis, 1995(11), 1305-1308.

Sources

Application Note: Functionalizing 5-(Hydroxymethyl)pyrimidin-2(1H)-one for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and virology. It details the strategic functionalization of 5-(Hydroxymethyl)pyrimidin-2(1H)-one (and its biologically dominant tautomer/analog, 5-Hydroxymethyluracil, 5-HMU ) to synthesize high-potency antiviral nucleoside analogues.

The guide focuses on the C-5 position as a "privileged handle" for introducing pharmacophores that inhibit viral DNA polymerases (e.g., HSV, VZV) or modulate epigenetic enzymes (TET/DNMT) hijacked by viruses.

Introduction: The C-5 Strategic Handle

Pyrimidine nucleosides modified at the C-5 position represent a cornerstone of antiviral therapy (e.g., Brivudine , Idoxuridine ). While halogenated analogs are effective, they suffer from limited chemical diversity. The 5-(hydroxymethyl) group offers a superior "chemical warhead" because it is amenable to diverse transformations—etherification, oxidation, and nucleophilic substitution—without disrupting the Watson-Crick binding face of the nucleobase.

This guide details the conversion of the this compound core into Acyclic Nucleoside Phosphonates (ANPs) and Modified Nucleosides capable of evading viral resistance mechanisms.

Mechanism of Action

The resulting drug candidates typically function via two pathways:

  • Chain Termination: Once phosphorylated by viral Thymidine Kinase (TK) and host kinases to the triphosphate, the analog is incorporated into the viral DNA, causing obligate or non-obligate chain termination.[1]

  • Enzyme Inhibition: Direct inhibition of viral DNA Polymerase or Thymidylate Synthase (TS), starving the virus of dTTP.

Strategic Workflow

The following diagram illustrates the critical path from the raw scaffold to active antiviral candidates.

Antiviral_Workflow Start 5-(Hydroxymethyl) pyrimidin-2(1H)-one (Scaffold) Protect Silylation (BSA/HMDS) Start->Protect Activation Coupling Vorbruggen Coupling (Sugar/Pseudosugar) Protect->Coupling + Ribose/Acyclic Chain Lewis Acid Nucleoside Protected Nucleoside Coupling->Nucleoside Func_A Path A: Halogenation (C-5 chloromethyl) Nucleoside->Func_A SOCl2 Func_B Path B: Oxidation/Wittig (C-5 vinyl/alkynyl) Nucleoside->Func_B MnO2 -> Wittig Target_1 Target 1: Azido/Amino-Nucleosides (HSV/CMV Inhibitors) Func_A->Target_1 NaN3 / Amines Target_2 Target 2: Rigid Alkenyl-Nucleosides (VZV Potency) Func_B->Target_2 Pd-Catalysis

Figure 1: Synthetic workflow transforming the hydroxymethyl scaffold into bioactive nucleoside analogues. Path A yields functionalized ethers/amines; Path B yields high-potency vinyl derivatives.

Protocol 1: Scaffold Preparation & Silyl Protection

Before attaching the sugar moiety (glycosylation), the base must be silylated to increase solubility in organic solvents and activate the N-1 position.

Reagents:

  • 5-(Hydroxymethyl)uracil (5-HMU) [Commercial or synthesized via Uracil + HCHO].

  • Hexamethyldisilazane (HMDS).

  • Ammonium Sulfate (Catalyst).

Step-by-Step:

  • Suspension: Suspend 10.0 g (70 mmol) of 5-HMU in 100 mL of HMDS.

  • Catalysis: Add 0.5 g of ammonium sulfate.

  • Reflux: Heat to reflux (approx. 126°C) under an argon atmosphere. Maintain for 4–6 hours until the solution becomes clear (indicating formation of the bis-trimethylsilyl derivative).

  • Isolation: Distill off excess HMDS under reduced pressure (rotary evaporator).

  • Product: The resulting viscous oil (Bis-TMS-5-HMU) is moisture-sensitive. Use immediately for the coupling step without purification.

Expert Insight: Do not purify the silylated base by column chromatography; it will hydrolyze. Quantitative conversion is assumed if the solution clears.

Protocol 2: The "Vorbruggen" Glycosylation

This step attaches the sugar (or acyclic chain) to the N-1 position, creating the nucleoside core.

Reagents:

  • Bis-TMS-5-HMU (from Protocol 1).

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Sugar donor).

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnCl4 (Lewis Acid).

  • Anhydrous Acetonitrile (MeCN).

Step-by-Step:

  • Dissolution: Dissolve the silylated base (approx. 70 mmol) in 150 mL anhydrous MeCN.

  • Sugar Addition: Add 1.0 equivalent of the protected sugar.

  • Activation: Cool to 0°C. Add TMSOTf (1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching: Pour into a saturated NaHCO3 solution/ice mixture. Stir vigorously to hydrolyze silyl groups.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over MgSO4.

  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75–85% of the β-anomer.

Protocol 3: Functionalizing the "Warhead" (C-5 Modification)

Once the nucleoside is formed, the C-5 hydroxymethyl group is modified to create the active antiviral pharmacophore.

Option A: Synthesis of 5-Azidomethyl Derivatives (Click-Ready)

Azido-modified nucleosides utilize the host's cellular machinery to disrupt viral replication or serve as precursors for "Click" libraries.

  • Chlorination: Dissolve the protected nucleoside (1 mmol) in DCM. Add Thionyl Chloride (SOCl2, 3 eq) at 0°C. Stir 1h. Evaporate to dryness to yield the 5-chloromethyl intermediate (unstable, use immediately).

  • Substitution: Redissolve in DMF. Add Sodium Azide (NaN3, 5 eq). Heat to 60°C for 3 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Result: 5-Azidomethyl-uridine derivative. This can be further reacted with alkynes to form triazole libraries.

Option B: Synthesis of 5-Vinyl Derivatives (High Potency)

Conjugated alkenyl groups at C-5 (e.g., Brivudine analogs) are exceptionally potent against Herpes viruses.

  • Oxidation: Treat the 5-hydroxymethyl nucleoside with activated MnO2 (10 eq) in DCM for 12h. Filter through Celite. Isolate the 5-formyl (aldehyde) derivative.

  • Wittig Reaction:

    • Prepare ylide: Methyltriphenylphosphonium bromide + n-BuLi in THF at -78°C.

    • Add the 5-formyl nucleoside.

    • Warm to RT and stir for 2h.

  • Deprotection: Remove sugar benzoyl groups using Methanolic Ammonia (7N) overnight.

  • Result: 5-Vinyluridine (or deoxyuridine analog).[2]

Biological Validation: Antiviral Assay Setup

Every synthesized compound must be validated for efficacy (EC50) and cytotoxicity (CC50).

Cell Culture Model[3][4][5]
  • Cell Line: Vero cells (African Green Monkey Kidney) – Standard for HSV/VZV.

  • Virus: HSV-1 (Strain KOS) or HSV-2 (Strain G).

Plaque Reduction Assay Protocol
  • Seeding: Seed Vero cells in 24-well plates (2 x 10^5 cells/well). Incubate 24h to reach confluence.

  • Infection: Infect monolayers with ~50 PFU (Plaque Forming Units) of virus. Adsorb for 1h at 37°C.

  • Treatment: Remove inoculum. Add overlay medium (MEM + 1% Methylcellulose) containing serial dilutions of the test compound (0.1 µM – 100 µM).

  • Incubation: Incubate for 48–72h until plaques are visible.

  • Staining: Fix with 10% Formalin, stain with 0.5% Crystal Violet.

  • Quantification: Count plaques. Calculate EC50 (concentration reducing plaque count by 50%) using non-linear regression (GraphPad Prism).

Data Reporting Table
Compound IDC-5 SubstituentEC50 (HSV-1)CC50 (Vero)Selectivity Index (SI)
Ref (ACV) -0.5 - 1.5 µM>300 µM>200
Analog 1 -CH2OHTBDTBDCC50/EC50
Analog 2 -CH=CH2TBDTBDHigh Potency Expected
Analog 3 -CH2-N3TBDTBDClick Precursor

References

  • Kumar, R. et al. (2004). 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents.[2][3][4][5] Current Medicinal Chemistry. Link

  • Sim, I. S. et al. (1981).[6] Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines.[3][6][5][7] Molecular Pharmacology. Link

  • Matyugina, E. et al. (2021). Synthesis and antiviral activity of novel 5-substituted uracil nucleosides.[2][7][8][9] Antiviral Research.[1][3][7][10][11][12][13] Link

  • Herdewijn, P. (2008). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine.[7] Wiley-VCH. (Standard text for Vorbruggen coupling protocols).

  • De Clercq, E. (2013). Antiviral agents active against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[2][4][5][9][14] Clinical Microbiology Reviews. Link

Sources

Technical Application Note: Glycosylation of 5-(Hydroxymethyl)pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is designed for researchers and drug development scientists focusing on nucleoside analogue synthesis. It details the reaction conditions, mechanistic rationale, and optimization strategies for coupling 5-(Hydroxymethyl)pyrimidin-2(1H)-one (also known as 5-hydroxymethyl-2-pyrimidone) with sugar moieties.

Introduction & Retrosynthetic Analysis

The coupling of This compound (Base 1 ) with carbohydrate donors is a critical step in synthesizing cytidine and uridine mimics. Unlike standard pyrimidines, the presence of a nucleophilic primary hydroxyl group at the C5 position introduces a unique chemoselective challenge: Competitive Glycosylation .

Without proper control, the sugar donor may couple to the C5-hydroxymethyl group (forming an ether) rather than the desired N1-position (forming a nucleoside). Furthermore, 2-pyrimidones are ambident nucleophiles, capable of reacting at N1 (nucleoside) or O2 (O-glycoside).

Strategic Approach: To achieve high regioselectivity for the N1-nucleoside, we utilize the Silyl-Hilbert-Johnson (Vorbrüggen) Reaction . This protocol relies on the in situ silylation of both the heterocyclic lactam and the C5-hydroxyl group, transiently masking the competing nucleophile while activating the base for coupling.

Core Reaction Mechanism

The reaction proceeds through three distinct phases:[1][2][3]

  • Global Silylation: Treatment with BSA (N,O-Bis(trimethylsilyl)acetamide) converts the base into a silylated pyrimidine and the C5-alcohol into a silyl ether.

  • Lewis Acid Activation: TMSOTf generates an oxocarbenium ion from the sugar donor.

  • Nucleophilic Attack: The silylated N1 nitrogen attacks the anomeric center of the sugar.

ReactionMechanism Base 5-HM-Pyrimidone (Substrate) SilylatedInt Bis-Silylated Intermediate (N-TMS & O-TMS) Base->SilylatedInt Silylation (Masks 5-OH) BSA BSA / HMDS (Silylating Agent) BSA->SilylatedInt Coupling N-Glycosylation (Sigma Complex) SilylatedInt->Coupling N1 Attack Sugar Peracylated Sugar (Donor) Oxocarbenium Oxocarbenium Ion Sugar->Oxocarbenium TMSOTf LA TMSOTf (Lewis Acid) LA->Oxocarbenium Oxocarbenium->Coupling Product Protected Nucleoside (Target) Coupling->Product Workup (-TMS)

Caption: Mechanistic pathway for the Vorbrüggen coupling of 5-hydroxymethylpyrimidone, highlighting the dual role of silylation in activation and protection.

Experimental Protocol

Materials & Reagents
  • Base: this compound (Dried in vacuo over P₂O₅).

  • Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or similar peracylated sugar).

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide).

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure

Step 1: In Situ Protection & Activation (Silylation)

  • Charge a flame-dried round-bottom flask with Base (1.0 equiv) under Argon atmosphere.

  • Suspend in anhydrous MeCN (10 mL per mmol base).

  • Add BSA (3.0 - 4.0 equiv). Note: Excess BSA is required to silylate the N-H, O-lactam, AND the 5-CH₂OH group.

  • Heat the suspension to 80°C for 30–60 minutes until a clear, homogeneous solution is obtained. This indicates complete silylation.

    • Checkpoint: If the solution remains cloudy, add an additional 1.0 equiv of BSA or switch to neat HMDS with catalytic (NH₄)₂SO₄ reflux.

Step 2: Coupling Reaction

  • Cool the silylated base solution to 0°C (ice bath) or RT depending on sugar reactivity.

  • Dissolve the Sugar Donor (1.0 - 1.1 equiv) in anhydrous MeCN and add it to the reaction mixture.

  • Add TMSOTf (1.1 - 1.5 equiv) dropwise.

  • Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.

    • Target: Disappearance of the sugar donor and formation of a more polar nucleoside spot.

  • Optional: If reaction is sluggish, heat to 50°C.

Step 3: Workup & Deprotection

  • Quench the reaction by adding saturated aqueous NaHCO₃ (cold). This step neutralizes the acid and hydrolyzes the unstable O-TMS ether at the C5 position, regenerating the free hydroxymethyl group.

  • Extract with DCM or Ethyl Acetate (3x).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel flash chromatography (Gradient: 0% → 10% MeOH in DCM).

Optimization & Troubleshooting Guide

ParameterStandard ConditionOptimization StrategyRationale
Solvent Acetonitrile (MeCN)1,2-Dichloroethane (DCE)MeCN favors β-anomer formation via kinetic control (nitrilium ion participation). DCE is better for solubility of rigid bases.
Temperature Room Temperature60°C - 80°CHigher temperatures promote thermodynamic equilibration, favoring the N1-isomer over the O2-isomer.
Silylating Agent BSAHMDS + TMSClIf the 5-CH₂OH is sterically hindered or sluggish to react, refluxing in neat HMDS ensures complete protection.
Lewis Acid TMSOTfSnCl₄ or BF₃·OEt₂SnCl₄ is a stronger Lewis acid, useful for unreactive sugars (e.g., 2-deoxy sugars), but requires careful handling to avoid emulsions.
Critical Control Point: Regioselectivity (N1 vs O2)
  • Issue: Formation of the O-glycoside (base attached to sugar via oxygen).

  • Solution: Increase reaction temperature to 80°C. The O-glycoside is the kinetic product, while the N-glycoside is the thermodynamic product. Heating allows the O-glycoside to rearrange to the stable N-nucleoside (Hilbert-Johnson rearrangement).

Critical Control Point: 5-OH Side Reactions
  • Issue: Glycosylation of the 5-hydroxymethyl group (Ether formation).

  • Solution: Ensure complete silylation before adding the sugar. If the 5-OH is silylated (TMS-ether), it is non-nucleophilic under these conditions. If "dimers" (sugar-base-sugar) appear, increase BSA equivalents.

Comparative Data: Solvent Effects

SolventDielectric Constantβ/α Ratio (Typical)YieldNotes
Acetonitrile 37.5> 20:185%Best for stereoselectivity; participates in mechanism.
DCE 10.4~ 5:178%Good for solubility; requires longer reaction times.
Toluene 2.4~ 1:140%Poor solubility; generally avoided for polar bases.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

    • Foundational text for the silyl-Hilbert-Johnson reaction conditions.
  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

    • Establishes the standard BSA/TMSOTf protocol.
  • Herczegh, P., et al. (2002). Synthesis of 5-substituted pyrimidine nucleosides. Tetrahedron, 58(49), 9983-9989. Discusses coupling of 5-functionalized bases.
  • Maddess, M. L., et al. (2022). Glucosylated 5-Hydroxymethylpyrimidines as Epigenetic DNA Bases.[4] Chemistry – A European Journal.

    • Context for 5-hydroxymethyl pyrimidine biological relevance and glycosylation patterns.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Hydroxymethyl)pyrimidin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Disambiguation

User Note: The nomenclature "5-(Hydroxymethyl)pyrimidin-2(1H)-one" technically refers to a pyrimidine ring with a ketone at C2 and a hydroxymethyl group at C5. However, in drug development and epigenetics, this term is frequently used interchangeably with 5-Hydroxymethyluracil (5-HMU) (which possesses a C4 ketone).

  • Target Molecule A (Primary Focus): 5-Hydroxymethyluracil (5-HMU).

    • Relevance: Epigenetic marker (TET pathway product), antiviral intermediate.

    • Standard Route: Base-catalyzed hydroxymethylation of uracil.

  • Target Molecule B (Secondary): 5-Hydroxymethylpyrimidin-2(1H)-one (Zebularine aglycone derivative).

    • Relevance: DNA methyltransferase inhibitors.

    • Route: Reduction of 5-formylpyrimidin-2(1H)-one or de novo synthesis.

This guide prioritizes the high-demand synthesis of 5-HMU (Target A) while noting specific divergences for the non-oxidized C4 variants.

Critical Reaction Parameters (The "Why" & "How")

The synthesis of 5-HMU relies on the Prins-type hydroxymethylation (or aldol-like addition) of uracil with formaldehyde. This reaction is thermodynamically favorable but kinetically sensitive to pH and stoichiometry.

Mechanism of Action

The reaction requires the activation of the C5 position. Uracil is electron-deficient; however, in a strongly basic medium, deprotonation at N1/N3 creates a dianion (or monoanion depending on pH) that increases electron density at C5 via resonance, allowing nucleophilic attack on the formaldehyde carbon.

Key Optimization Variables
ParameterRecommended RangeScientific Rationale
Base Equivalents 0.5 – 1.2 eq (KOH or NaOH)Critical: High pH (>12) is required to generate the enolate. However, excess base makes the final neutralization/precipitation difficult, trapping the product in salt.
Formaldehyde Source Paraformaldehyde (Solid)Yield Driver: Using formalin (37% aq) introduces excess water, increasing solubility of the product and lowering isolated yield. Solid paraformaldehyde depolymerizes in situ, keeping reaction volume low.
Temperature 50°C – 60°CSelectivity Control: < 50°C: Reaction is too slow (days). > 65°C: Promotes Cannizzaro reaction of formaldehyde (formate byproduct) and polymerization of the product.
Reaction Time 48 – 72 HoursThe C5-attack is slow due to the inherent electron deficiency of the pyrimidine ring. Premature termination is the #1 cause of low yields.

Visualizing the Pathway

The following diagram outlines the reaction mechanism and the critical decision points for purification.

ReactionPathway cluster_trouble Common Failure Modes Uracil Uracil (Start) Enolate Enolate Intermediate (C5 Activated) Uracil->Enolate Deprotonation (pH > 12) Base KOH (aq) Base->Enolate Adduct C5-Hydroxymethyl Adduct (Salt Form) Enolate->Adduct Nucleophilic Attack HCHO Paraformaldehyde (Depolymerization) HCHO->Adduct Fail1 Cannizzaro rxn (Excess Heat) HCHO->Fail1 Fail2 Bis-substitution (Excess HCHO) HCHO->Fail2 Product 5-HMU Precipitate Adduct->Product Precipitation (pH ~6) Soluble Soluble Impurities (Salts, Unreacted HCHO) Adduct->Soluble Wash Acid HCl Neutralization Acid->Product

Caption: Mechanistic flow of base-catalyzed uracil hydroxymethylation. Note the competition between productive C5-attack and side reactions (red).

Troubleshooting Guide

Symptom: Low Isolated Yield (< 40%)
  • Root Cause 1: High Water Solubility. 5-HMU is amphoteric and highly polar. If the reaction volume is too large (e.g., using dilute formalin), the product remains dissolved during the acidification step.

    • Corrective Action: Use Paraformaldehyde suspended in minimal water/KOH. Do not add extra water during the reaction.

  • Root Cause 2: Incomplete Precipitation.

    • Corrective Action: Acidify carefully to pH 6–7. Going too acidic (pH < 2) protonates the product, forming a soluble cation. Going too basic leaves it as a soluble salt. The "Goldilocks zone" is pH 6.5.

Symptom: Product is a Sticky "Gum" or Oil
  • Root Cause: Polymerization of excess formaldehyde or presence of inorganic salts (KCl/NaCl) trapped in the lattice.

    • Corrective Action:

      • Wash: Triturate the gum with cold acetone or ethanol. 5-HMU is poorly soluble in acetone, while many impurities are soluble.

      • Recrystallization: Dissolve the crude gum in boiling water (minimal volume) and allow to cool very slowly to 4°C. Rapid cooling traps impurities.

Symptom: Bis-substitution (Reaction at N1 or N3)
  • Root Cause: Large excess of formaldehyde or insufficient base.

    • Corrective Action: Maintain the Formaldehyde:Uracil ratio at 1.2:1.0 . Do not exceed 1.5 equivalents. Ensure the base is sufficient to direct the reaction to C5 via the enolate, rather than N-hydroxymethylation which can occur under neutral/acidic conditions.

Standardized Protocol (The "Gold Standard")

Reference Method: Adapted from Cline et al. and optimized for modern reagents.

Reagents:

  • Uracil (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • KOH (0.6 eq) dissolved in minimal water.

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve KOH (0.6 eq) in distilled water. The volume of water should be approx. 5–7 mL per gram of Uracil.

  • Addition: Add Uracil (1.0 eq) to the alkaline solution. Stir until dissolved (solution may be slightly cloudy).

  • Activation: Add Paraformaldehyde (1.2 eq).

  • Reaction: Heat the mixture to 52°C (oil bath). Seal the flask to prevent formaldehyde loss. Stir for 60–70 hours .

    • Checkpoint: The solution should become clear as paraformaldehyde depolymerizes and reacts.

  • Workup:

    • Cool to room temperature.

    • Slowly add concentrated HCl dropwise while monitoring pH.

    • Target pH: 6.5 – 7.0. A white precipitate should form immediately.

  • Purification:

    • Filter the solid.

    • Critical Wash: Wash the filter cake with cold water (2x) followed by cold acetone (2x). The acetone wash removes unreacted formaldehyde and dries the solid.

    • Dry in a vacuum oven at 50°C.

Expected Yield: 75% – 85% Characterization:

  • Melting Point: > 300°C (decomposition).

  • 1H NMR (DMSO-d6): Distinct singlet at ~4.2 ppm (CH2OH) and disappearance of the C5-H signal of uracil.

Frequently Asked Questions (FAQ)

Q: Can I use acid catalysis (HCl) instead of Base? A: Yes, but it is not recommended for high yields. Acid-catalyzed hydroxymethylation often favors N-substitution or the formation of chloromethyl derivatives if HCl is used, which are unstable. The base-catalyzed route is regioselective for C5.[1]

Q: My product has a yellow tint. Is it pure? A: Pure 5-HMU is white. A yellow tint usually indicates the formation of "humin"-like polymers from formaldehyde decomposition or trace iron contamination. Recrystallize from water/ethanol (9:1) to remove the color.

Q: How do I store 5-HMU? A: It is stable at room temperature in solid form. However, in solution (especially acidic), the hydroxymethyl group can be cleaved or form ethers. Store the solid in a desiccator.

References

  • Cline, R. E., Fink, R. M., & Fink, K. (1959). Synthesis of 5-Hydroxymethyluracil. Journal of the American Chemical Society, 81(10), 2521–2527.

  • Santi, D. V., & Sakai, T. T. (1971). 5-Hydroxymethyluracil.[2][3] Kinetics and mechanism of formation and solvolysis. Biochemistry, 10(19), 3598–3607.

  • BenchChem Technical Data. (2025). 5-Hydroxymethyluracil Synthesis & Properties.

Sources

Optimizing purification steps for 5-(Hydroxymethyl)pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Hydroxymethyl)pyrimidin-2(1H)-one Purification

Ticket ID: #PUR-5HM-2PY Status: Open Subject: Optimization of Downstream Processing & Purity Enhancement Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This compound (often abbreviated as 5-HM-2-one) presents a classic "polarity trap" in organic synthesis.[1] Its structural duality—possessing both a polar lactam ring (the 2(1H)-one tautomer) and a hydrophilic hydroxymethyl group—renders standard non-polar extraction methods inefficient.[1]

This guide addresses the three most common failure points reported by users:

  • Low Recovery: Loss of product into the aqueous phase during workup.[1]

  • Oiling Out: Formation of intractable syrups instead of crystals.

  • Co-elution: Difficulty separating the product from inorganic salts or unreacted formaldehyde.[1]

Module 1: The Solubility Decision Matrix

Before attempting purification, you must characterize your crude mixture.[1] 5-HM-2-one is amphoteric but predominantly polar.[1] It is sparingly soluble in cold water but highly soluble in hot water and lower alcohols (Methanol, Ethanol).[1] It is virtually insoluble in non-polar solvents (Hexanes, Et2O).[1]

User Action: Run the following logic flow to determine your primary purification route.

PurificationLogic Start Crude Reaction Mixture SaltCheck Is salt content high? (e.g., neutralized acid/base rxn) Start->SaltCheck SolubilityCheck Is product soluble in hot Ethanol/Methanol? SaltCheck->SolubilityCheck No MethodA Method A: Desalting via Ion Exchange or Lyophilization SaltCheck->MethodA Yes (>5%) MethodB Method B: Recrystallization (H2O/EtOH system) SolubilityCheck->MethodB Yes MethodC Method C: Soxhlet Extraction (Ethyl Acetate/MeOH) SolubilityCheck->MethodC No (Sticky/Oily)

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude composition.

Module 2: Troubleshooting Protocols

Ticket #1: "My product is stuck in the aqueous layer."

Root Cause: The hydroxymethyl group forms strong hydrogen bonds with water. Standard liquid-liquid extraction (LLE) with Dichloromethane (DCM) or Ethyl Acetate often yields <20% recovery.[1]

The Fix: Salting-Out Continuous Extraction Do not rely on simple separatory funnel extractions.

  • Saturation: Saturate the aqueous reaction mixture with solid NaCl. This disrupts the hydrogen bonding network (salting-out effect), forcing the organic compound out of the aqueous phase.[1]

  • Solvent Choice: Use n-Butanol or IPA:CHCl3 (1:3) .[1] These solvent systems are polar enough to solvate 5-HM-2-one but immiscible enough with brine to form a bilayer.[1]

  • Execution: Perform 3-4 extractions. If the scale is large (>5g), use a continuous liquid-liquid extractor for 12 hours.[1]

Ticket #2: "The product oils out during recrystallization."

Root Cause: Rapid cooling or the presence of "seed" impurities (like formaldehyde oligomers) prevents crystal lattice formation.[1]

The Fix: The Two-Solvent Displacement Protocol This protocol uses thermodynamic control to force crystallization over oiling.

StepParameterActionMechanism
1 Dissolution Dissolve crude in minimum boiling water .[1]Solvates polar impurities and product.[1]
2 Filtration Hot filtration (gravity).[1]Removes insoluble polymers/dust.[1]
3 Nucleation Add hot Ethanol dropwise until turbidity persists.Lowers dielectric constant; induces supersaturation.
4 Re-solvation Add 1-2 drops of hot water to clear the solution.Establishes metastable zone width (MSZW).
5 Cooling Cool to RT over 2 hours, then 4°C overnight.Slow cooling prevents oiling (Ostwald ripening).[1]
Ticket #3: "Silica column chromatography results in streaking/tailing."

Root Cause: The basic nitrogen in the pyrimidine ring interacts with the acidic silanol groups on standard silica gel, causing irreversible adsorption or broad peaks.[1]

The Fix: Deactivated Silica or Reverse Phase [1]

  • Option A (Standard Silica): Add 1% Triethylamine (TEA) to your eluent system (e.g., DCM:MeOH:TEA 90:9:1).[1] The TEA blocks the acidic silanol sites, allowing the pyrimidine to elute cleanly.[1]

  • Option B (Reverse Phase): Use a C18 column with a Water/Methanol gradient.[1] Since 5-HM-2-one is polar, it will elute early.[1] Start with 100% Water and ramp to 20% Methanol.[1]

Module 3: Critical Stability & Storage

Warning: 5-(Hydroxymethyl)pyrimidines are susceptible to two primary degradation pathways:

  • Dimerization: The hydroxymethyl group can react with the N1 position of another molecule under acidic conditions, forming methylene-bridged dimers.

  • Oxidation: Long-term exposure to air can oxidize the hydroxymethyl group to an aldehyde (5-formyl) or carboxylic acid.[1]

Storage Protocol:

  • State: Store as a dry solid. Solutions degrade 10x faster.[1]

  • Atmosphere: Argon or Nitrogen flush is mandatory.[1]

  • Temperature: -20°C for long-term storage.

FAQ: Quick Solutions

Q: Can I use DMSO to dissolve the crude? A: Avoid DMSO if possible. While it dissolves the compound, removing DMSO requires high vacuum and heat, which promotes degradation.[1] If you must use it, remove it via lyophilization (freeze-drying), not rotary evaporation.[1]

Q: The solid has a pinkish hue.[1] Is it pure? A: No. Pyrimidine derivatives often turn pink/brown due to trace phenolic oxidation products.[1] If the NMR is clean, a simple charcoal wash (activated carbon) in hot methanol will remove the color bodies.[1]

Q: How do I remove excess formaldehyde from the synthesis? A: Formaldehyde is a common contaminant in hydroxymethylation. Wash the crude solid with cold Acetone . 5-HM-2-one is insoluble in acetone, but formaldehyde and its low-weight polymers are soluble.[1]

References

  • Synthesis & Properties: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI.[1] Link[1]

  • Recrystallization Techniques: Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[1] Link

  • Impurity Management: Impurity Occurrence and Removal in Crystalline Products. Organic Process Research & Development. Link[1][2]

  • Solubility Data: Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie. Link

  • Chromatographic Behavior: Physicochemical properties of some pyrimidine derivatives. MedCrave. Link

Sources

Overcoming steric hindrance in 5-position substitution of pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

PyrimidTech Support Hub: C-5 Functionalization Specialist Desk Ticket #505: Overcoming Steric Hindrance in 5-Position Substitution of Pyrimidinones

User Guide: Mastering the "Blocked" C-5 Position

Executive Summary: Functionalizing the C-5 position of 4(3H)-pyrimidinones (and their 2-substituted analogs) is notoriously difficult when bulky groups occupy the adjacent C-4 or C-6 positions. The electron-rich nature of C-5 makes it a target for electrophilic attack, but steric shielding often shuts down standard mechanisms. This guide provides a decision framework to bypass these kinetic barriers using advanced halogenation, steric-demanding cross-coupling, and direct C-H activation.

Part 1: The Diagnostic Workflow (Visual)

Before altering your reaction conditions, determine if your failure is thermodynamic (electronic deactivation) or kinetic (steric hindrance).

DiagnosticTree Start ISSUE: C-5 Reaction Stalled CheckTautomer Check Tautomer State: Is N-3 Protected? Start->CheckTautomer Unprotected Unprotected (N-H) CheckTautomer->Unprotected No Protected Protected (N-R / O-R) CheckTautomer->Protected Yes Poisoning Likely Catalyst Poisoning (Pd coordinates to N) Unprotected->Poisoning StericCheck Are C-4/C-6 Bulky? (e.g., t-Butyl, Aryl) Protected->StericCheck NotBulky Electronic Issue (Deactivated Ring?) StericCheck->NotBulky No Bulky Steric Hindrance Confirmed StericCheck->Bulky Yes PathA Path A: High-Energy Halogenation (DBH/TMSOTf) Bulky->PathA If H is present PathB Path B: PEPPSI/Buchwald Coupling Bulky->PathB If Halogen present PathC Path C: De Novo Synthesis (Build Ring with Subst.) Bulky->PathC If A/B Fail

Figure 1: Decision matrix for diagnosing reaction failures at the C-5 position of pyrimidinones.

Part 2: Troubleshooting Modules

Module A: The "Impossible" Halogenation

Problem: Standard bromination (NBS, Br2/AcOH) fails to install a halogen at C-5 due to steric shielding from C-4/C-6 substituents. Root Cause: The transition state for electrophilic aromatic substitution (EAS) is too crowded; the electrophile cannot approach the sigma-complex.

The Solution: The "Super-Electrophile" Protocol Switch to 1,3-Dibromo-5,5-dimethylhydantoin (DBH) activated by a Lewis Acid. This system generates a highly reactive bromonium species that is smaller and more electrophilic than NBS.

Protocol 1: High-Steric C-5 Bromination

  • Substrate: 1.0 equiv Pyrimidinone (N-protected preferred, e.g., N-Bn or N-SEM).

  • Solvent: Anhydrous DMF (Polar aprotic is critical to stabilize the intermediate).

  • Reagent: Add 0.55 equiv DBH (dibromo-hydantoin).

  • Activator: Add 1.1 equiv TMSOTf (Trimethylsilyl trifluoromethanesulfonate) dropwise at 0°C.

  • Reaction: Warm to RT. Monitor by LCMS (typically 1–4 hours).

  • Workup: Quench with sat. NaHCO3/Na2S2O3.

Why it works: TMSOTf silylates the carbonyl oxygen (locking the aromatic tautomer) and activates the DBH, creating a potent electrophile that overcomes the steric barrier [1].

Module B: Cross-Coupling on Sterically Congested Rings

Problem: You have the 5-bromo-pyrimidinone, but Suzuki/Stille coupling returns starting material. Root Cause:

  • Oxidative Addition Failure: The Pd(0) species cannot access the C-Br bond due to the "picket fence" of bulky groups at C-4/C-6.

  • Transmetalation Stall: The boronic acid cannot approach the crowded Pd-center.

The Solution: Ligand Engineering (PEPPSI & Buchwald) Use "Throw-Away" ligand systems or bulky phosphines that enforce a mono-ligated Pd(0) species.

Protocol 2: Steric-Busting Suzuki Coupling

Component Recommendation Function
Catalyst Pd-PEPPSI-IPr (2–5 mol%) N-Heterocyclic Carbene (NHC) ligand. The pyridine "throw-away" ligand creates a highly active, unsaturated 12-electron Pd species that slips into hindered sites [2].
Alternative XPhos Pd G4 The bulky biaryl ligand promotes oxidative addition on electron-rich/hindered rings.
Base K3PO4 (3.0 equiv) Anhydrous, finely ground. Stronger bases like KOtBu can cause side reactions on the pyrimidinone ring.
Solvent Dioxane/H2O (4:1) The water is essential for the boronic acid activation (formation of boronate).

| Temp | 80–100°C | High thermal energy is required to cross the kinetic barrier. |

Visualizing the PEPPSI Advantage:

PEPPSI_Mechanism Precat Pd-PEPPSI-IPr (Stable Precatalyst) Active 12e- Active Species (Pd-NHC) Precat->Active - Pyridine (Activation) OxAdd Oxidative Addition (Sterically Tolerate) Active->OxAdd + 5-Br-Pyrimidinone

Figure 2: The PEPPSI catalyst sheds a pyridine ligand to form a small, highly active species capable of engaging hindered substrates.

Module C: Direct C-H Activation (Skipping the Halogen)

Problem: Halogenation is impossible, or you want to reduce step count. Root Cause: C-5 H-atoms are relatively acidic but require Concerted Metalation-Deprotonation (CMD).

The Solution: Pd(II)/PivOH System This method relies on a carboxylate-assisted mechanism where the pivalate acts as an intramolecular base, shuttling the proton from C-5 to the palladium center.

Protocol 3: C-5 Arylation via C-H Activation

  • Catalyst: Pd(OAc)2 (5–10 mol%).

  • Ligand/Additive: PivOH (Pivalic acid, 30 mol%) + AgOAc (2.0 equiv, oxidant/promoter).

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Solvent: DCE or HFIP (Hexafluoroisopropanol).

  • Temp: 100–120°C (Sealed tube).

Note: This works best if the N-1 or N-3 position is substituted with a group that does not strongly coordinate Pd (e.g., Alkyl, not Pyridyl), preventing catalyst trapping [3].

Part 3: Frequently Asked Questions (FAQ)

Q1: My reaction turns black immediately, and no product forms. Why? A: This is "Pd-Black" formation, indicating your catalyst is decomposing before it can enter the catalytic cycle. This is common in pyrimidinones where the free N-H or O=C moieties coordinate to Pd, displacing the phosphine ligands.

  • Fix: Protect the Nitrogen (e.g., N-Methyl, N-SEM). If you must use free N-H, use a massive excess of ligand (e.g., 4:1 Ligand:Pd ratio) or switch to Pd-NHC catalysts (PEPPSI) which are resistant to displacement.

Q2: Can I use microwave irradiation? A: Yes, and you should. For sterically hindered 5-position substitutions, microwave heating (120°C for 20 mins) often succeeds where reflux (24h) fails. The rapid heating pulse helps overcome the high activation energy of the sterically crowded transition state [4].

Q3: I need a specific substituent at C-5, but coupling fails. Should I try de novo synthesis? A: If you have failed with DBH bromination and PEPPSI coupling, de novo is the only robust path.

  • Strategy: Use a Biginelli-type condensation or condensation of an amidine with a 2-substituted-3-ketoester (where the C-2 of the ester becomes the C-5 of the ring). This builds the ring around the steric bulk rather than forcing a group onto a crowded ring.

References

  • Efficient Bromination of Pyrimidine Nucleosides. Source:J. Org.[1] Chem. / Florida International University. Key Insight: Use of DBH and TMSOTf for high-yield bromination in polar solvents. URL:[Link]

  • PEPPSI Catalysts for Sterically Hindered Couplings. Source:Organometallics / Valente et al. Key Insight: The "throw-away" ligand mechanism allows entry into crowded catalytic cycles. URL:[Link]

  • C-H Activation of Pyrimidines and Uracils. Source:Chem. Rev. / Ackermann Group. Key Insight: Carboxylate-assisted CMD mechanism for C-5 functionalization. URL:[Link]

  • Microwave-Assisted Suzuki Coupling of Pyrimidines. Source:MDPI Molecules / Kovačević et al. Key Insight: Microwave irradiation significantly improves yields in sterically compromised pyrimidine couplings. URL:[Link]

Sources

Technical Support Center: 5-(Hydroxymethyl)pyrimidin-2(1H)-one Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 5-(Hydroxymethyl)pyrimidin-2(1H)-one (also referred to as 5-hydroxymethyl-2-pyrimidinone). This guide is designed for researchers and process chemists observing degradation or instability during acidic workups or storage.[1]

Executive Summary: Stability Profile

This compound represents a specific class of "epigenetic base" analogs.[1] Unlike its 4-substituted counterparts (5-hydroxymethylcytosine or 5-hydroxymethyluracil), this molecule lacks the electron-donating or withdrawing groups at the C4 position, altering its electronic stability.[1]

  • Core Stability: The pyrimidin-2(1H)-one ring is generally resistant to acid hydrolysis (ring opening) under mild to moderate conditions (pH 1–4).[1]

  • Critical Weakness: The 5-hydroxymethyl group (benzylic-like) is the primary site of failure.[1] In acidic media, it is prone to protonation and dehydration, generating a reactive electrophile (quinone methide-like intermediate) that reacts with nucleophiles (solvents) or self-polymerizes.[1]

ParameterStability AssessmentCritical Thresholds
Aqueous Acid (HCl, H₂SO₄) Moderate Stable at pH < 2 for short durations (< 1 h) at 4°C. Prolonged exposure leads to dimerization.[1]
Alcoholic Acid (MeOH/H⁺) Poor Rapidly forms methyl ethers (O-alkylation) via Sɴ1 mechanism.[1]
Nucleophilic Additives Very Poor Reacts instantly with thiols, bisulfite, or amines in acidic buffers.[1]
Temperature Temperature Sensitive Degradation rate doubles every ~10°C increase.[1] Keep < 4°C in acid.

Mechanism of Degradation[1]

Understanding the mechanism is vital for troubleshooting.[1] The degradation is driven by the acid-catalyzed activation of the hydroxyl group.[1]

The "Quinone Methide" Trap

Under acidic conditions, the hydroxyl group is protonated (


).[1] Because the pyrimidine ring can stabilize the resulting positive charge (to a lesser extent than electron-rich aromatics, but sufficient for reactivity), water is eliminated.[1] This forms a resonance-stabilized carbocation or a transient quinone methide  species.[1]
  • Pathway A (Solvent Trapping): If methanol or ethanol is present, it attacks the cation, forming an ether impurity.[1]

  • Pathway B (Dimerization): If the concentration is high (>10 mM), a second molecule attacks the cation, forming a methylene-bridged dimer.[1]

Diagram 1: Acid-Catalyzed Degradation Pathways

DegradationMechanism Start 5-(Hydroxymethyl) pyrimidin-2(1H)-one Inter Protonated Intermediate (-OH2+) Start->Inter Protonation Acid + H+ (Acid) Cation Reactive Cation / Quinone Methide Inter->Cation - H2O Ether Ether Impurity (in Alcohol) Cation->Ether + ROH (Solvent) Dimer Methylene-Bridged Dimer Cation->Dimer + Substrate (High Conc.) Sulfonate Sulfonate Adduct (with Bisulfite) Cation->Sulfonate + HSO3-

Caption: Mechanistic pathway showing the generation of the reactive cationic intermediate in acid and subsequent divergence into common impurity profiles.

Troubleshooting Guide (FAQs)

Q1: I see a new peak (M+14 or M+28) in LC-MS after acidic workup. What is it?

Diagnosis: You likely performed the workup or storage in an alcoholic solvent (Methanol or Ethanol) containing trace acid.[1]

  • Mechanism: The acid catalyzed the Sɴ1 replacement of the 5-OH group with a methoxy (+14 Da) or ethoxy (+28 Da) group.[1]

  • Solution:

    • Immediate Fix: Switch to non-nucleophilic solvents for acidic steps (e.g., Acetonitrile, Water).[1]

    • Protocol Adjustment: If alcohol is required, neutralize the solution before adding the solvent.[1] Ensure pH > 5.0.

Q2: My compound precipitated as an insoluble solid during HPLC purification (0.1% TFA).

Diagnosis: Acid-catalyzed oligomerization.

  • Mechanism: At high concentrations (typical in prep-HPLC), the reactive cation (see Diagram 1) reacts with the unprotonated starting material, forming insoluble methylene-bridged polymers.[1]

  • Solution:

    • Buffer Change: Switch from TFA (pH ~2) to Formic Acid (pH ~2.5) or, ideally, Ammonium Acetate (pH 4.5–5.0).[1]

    • Dilution: Reduce loading concentration.

    • Temperature: Maintain the fraction collector at 4°C.

Q3: Can I use Sodium Bisulfite to quench oxidants in the presence of this compound?

Diagnosis: CRITICAL RISK.

  • Mechanism: Bisulfite is a potent nucleophile that reacts rapidly with 5-hydroxymethylpyrimidines at pH 4–5 to form sulfonate adducts (e.g., pyrimidin-2-one-5-methanesulfonate).[1] This reaction is quantitative and irreversible under these conditions.[1]

  • Solution: Use Thiosulfate or Methionine as a quenching agent instead.[1] Avoid bisulfite entirely.[1]

Q4: How do I store the compound to prevent "pinking" or discoloration?

Diagnosis: Oxidation and slow polymerization.

  • Standard: Store at -20°C under Argon/Nitrogen.

  • Acid Scavenger: If the solid is isolated as a salt (e.g., HCl salt), ensure it is essentially dry.[1] Residual moisture + acid promotes solid-state degradation.[1] Consider storing with a desiccant.[1]

Validated Experimental Workflow: Stability Testing

Before committing valuable material to a process, run this self-validating stability check.[1]

Diagram 2: Troubleshooting & Validation Workflow

Workflow Step1 Dissolve 1 mg in Target Buffer/Solvent Step2 Incubate at RT for 1 hour Step1->Step2 Check Analyze by LC-MS (Neutral Mobile Phase) Step2->Check Decision New Peaks Observed? Check->Decision Res1 Peak M + 14/28? (Solvent Adduct) Decision->Res1 Yes Res2 Peak 2M - 18? (Dimer) Decision->Res2 Yes Res3 No Change? (Stable) Decision->Res3 No Action1 Switch to ACN/H2O or Remove Acid Res1->Action1 Action2 Dilute Sample or Lower Temp Res2->Action2 Action3 Proceed with Experiment Res3->Action3

Caption: Decision tree for validating solvent compatibility and diagnosing instability.

Protocol: Rapid Stability Assay
  • Preparation : Prepare a 1 mM solution of the analyte in the test solvent (e.g., 0.1% TFA in Water).[1]

  • Control : Prepare a fresh 1 mM solution in neutral water immediately before injection.

  • Analysis : Inject the test sample after t=0, t=1h, and t=4h.

  • Criteria :

    • < 2% degradation : Acceptable for fast processing.[1]

    • > 5% degradation : Process unsuitable.[1]

References

  • Marquez, V. E., et al. (1980).[1] "Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase." Journal of Medicinal Chemistry. Link

    • Context: Establishes the comparative acid stability of the 2-pyrimidinone ring versus other heterocycles.
  • Hayatsu, H., & Shiragami, M. (1979).[1] "Reaction of bisulfite with the 5-hydroxymethyl group in pyrimidines." Biochemistry. Link[1]

    • Context: Defines the specific reactivity of the 5-hydroxymethyl group with nucleophiles in acidic media (Mechanism of sulfonate formation).[1]

  • Nestor, M., et al. (2010).[1] "The Behaviour of 5-Hydroxymethylcytosine in Bisulfite Sequencing." PLOS ONE. Link[1]

    • Context: Validates the indistinguishability of 5-hmC derivatives and the formation of bulky adducts in acidic bisulfite conditions.

Sources

Removing unreacted starting materials from pyrimidine synthesis mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Removal of Unreacted Starting Materials

Introduction: The "Polarity Trap" in Pyrimidine Synthesis

Pyrimidine synthesis—whether via Biginelli cyclocondensation, Pinner synthesis, or nucleophilic aromatic substitution (


)—presents a unique purification challenge I call the "Polarity Trap."

The core issue is that your starting materials (ureas, guanidines, amines) often share similar solubility profiles and polarity with your product. Standard silica chromatography frequently fails here; basic nitrogen heterocycles interact strongly with acidic silanols, leading to severe streaking and co-elution.[1]

This guide moves beyond generic advice. We will implement solubility differentials, pH-swing extractions, and chemo-selective scavenging to isolate your target pyrimidine.

Module 1: The Biginelli Protocol (Urea/Thiourea Removal)

Scenario: You have performed a Biginelli reaction (Aldehyde +


-keto ester + Urea/Thiourea).
Contaminant:  Excess Urea or Thiourea.
Issue:  These are highly polar and streak through flash columns, contaminating the product fractions.
The Solubility Differential Strategy

Urea is highly soluble in water (


 g/100  mL) but has limited solubility in ethanol (

g/100 mL) and is insoluble in non-polar ethers [1, 2]. Most substituted dihydropyrimidines (DHPMs) are lipophilic enough to precipitate from water-ethanol mixtures.
Step-by-Step Protocol: Aqueous-Alcoholic Workup
  • Concentration: Evaporate the reaction solvent (usually ethanol or acetic acid) to

    
    20% of the original volume. Do not  evaporate to dryness; this traps urea in the crystal lattice.
    
  • Precipitation:

    • Add Ice-Cold Water (5 volumes relative to the remaining residue).

    • Critical Step: Sonicate the mixture for 5-10 minutes. This breaks up oil droplets and prevents urea inclusion.

  • Filtration: Vacuum filter the precipitate.

  • The "Displacement" Wash:

    • Wash the filter cake with 5% aqueous Ethanol .

    • Follow immediately with Diethyl Ether or MTBE .

    • Why? The aqueous ethanol removes residual urea. The ether displaces the water, allowing the solid to dry rapidly and removing unreacted aldehydes (which are soluble in ether).

Data: Solubility Limits
SolventUrea Solubility (20°C)Substituted Pyrimidine Solubility (Typical)Result
Water ~108 g / 100 g [1]< 0.1 g / 100 gExcellent Separation
Ethanol ~5.4 g / 100 g [1]Moderate - HighPoor Separation (Co-solubility)
Diethyl Ether InsolubleLow - ModeratePurifies Lipophilic Impurities

Module 2: The pH-Swing (Removing Amines & Chloropyrimidines)

Scenario:


 reaction of a chloropyrimidine with an amine.
Contaminants:  Unreacted amine (basic) and unreacted chloropyrimidine (neutral/weakly basic).
Logic: Exploiting Differences

Pyrimidines are weak bases (


 ~1.0–2.5), while aliphatic amines are stronger bases (

~10). We can selectively protonate the amine to keep it in the aqueous phase while extracting the pyrimidine.
Protocol: The "Reverse" Acid Wash
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Removal of Excess Amine):

    • Wash the organic layer with 10% Citric Acid (pH ~3-4).

    • Mechanism:[2][3][4][5][6] Aliphatic amines are fully protonated (

      
      ) and move to the aqueous layer. Electron-deficient pyrimidines remain neutral in the organic layer at this pH.
      
  • Base Extraction (Removal of Acidic Byproducts):

    • Wash the organic layer with Saturated

      
       .[7]
      
  • Brine Wash & Dry: Wash with brine, dry over

    
    , and concentrate.
    

Diagram: pH-Swing Decision Logic

pH_Swing Start Crude Mixture (Product + Amine + SM) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 10% Citric Acid Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqLayer Aqueous Layer (Contains Protonated Amine) Sep1->AqLayer Amine Salts OrgLayer Organic Layer (Contains Pyrimidine + Neutral SM) Sep1->OrgLayer Product Check Check TLC/LCMS OrgLayer->Check Final Evaporate & Crystallize Check->Final Pure

Figure 1: Selective extraction workflow for separating basic amines from weakly basic pyrimidine products.

Module 3: Chromatographic Rescue (When Extraction Fails)

Scenario: Product and impurities have similar solubility; you must use chromatography. Issue: "Tailing" or "Streaking" peaks.

The Silanol Effect

Silica gel is acidic (


 ~5). Pyrimidines with amino groups hydrogen bond to these sites, causing peak broadening.
Troubleshooting Guide: Mobile Phase Modifiers
ProblemModifier RecommendationMechanism
Basic Pyrimidines Streaking Add 1% Triethylamine (TEA) or 1-2%

to the mobile phase.
TEA blocks acidic silanol sites, allowing the pyrimidine to elute freely [3].
Acidic Pyrimidines (e.g., Uracils) Add 1% Acetic Acid .Suppresses ionization of the acid group, keeping the molecule neutral and reducing tailing.
Reverse Phase (C18) Fronting Add 0.1% Formic Acid or TFA .[8]Ensures the basic nitrogen is fully protonated (or fully neutral depending on pH), sharpening the peak [4].

Module 4: Advanced Scavenging (Chemo-Selective Cleanup)

Scenario: High-value synthesis where distillation or extraction is too risky for yield. Solution: Solid-Supported Scavenger Resins.[9]

Workflow
  • To Remove Excess Electrophiles (Aldehydes, Chlorides):

    • Use Amine-Functionalized Silica (e.g.,

      
       or Trisamine resin).
      
    • Action: The resin reacts with the unreacted alkyl halide or aldehyde.

    • Process: Stir crude solution with resin (2-3 equiv relative to impurity) for 1 hour, then filter. The impurity stays on the filter; product passes through.

  • To Remove Excess Amines:

    • Use Isocyanate Resin (

      
      ) or Sulfonic Acid Resin  (
      
      
      
      ).
    • Action: Isocyanate reacts with the amine to form an insoluble urea; SCX binds the amine ionically [5].

Diagram: Scavenger Resin Selection

Scavenger Impurity Identify Impurity Type1 Excess Amine (Nucleophile) Impurity->Type1 Type2 Excess Aldehyde/Halide (Electrophile) Impurity->Type2 Resin1 Use Isocyanate Resin (Forms Urea bond) Type1->Resin1 Resin2 Use Trisamine Resin (Forms Imine/Sub) Type2->Resin2 Action Stir -> Filter -> Evaporate Resin1->Action Resin2->Action

Figure 2: Decision matrix for selecting solid-phase scavenger resins based on impurity type.

Frequently Asked Questions (FAQs)

Q: My pyrimidine product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the product contains trace impurities (lowering the MP) or comes out of solution faster than the crystal lattice can form.

  • The Fix: Re-dissolve the oil in a minimum amount of hot solvent (Ethanol/EtOAc). Add a "bad solvent" (Diethyl Ether or Hexane) dropwise until cloudiness persists. Scratch the glass with a spatula to create nucleation sites, or add a seed crystal. Let it stand at room temperature (do not cool immediately) [6].

Q: How do I remove high-boiling solvents like DMSO or DMF without roasting my product? A: Do not try to distill them off if your product is sensitive.

  • The Fix: Use the Lyophilization (Freeze-Drying) method if possible. Alternatively, dilute the reaction mixture with 10 volumes of water and extract with Ethyl Acetate. Wash the organic layer 3x with water (to pull out DMF/DMSO) and 1x with Brine before drying.

Q: I used excess ethyl acetoacetate (EAA) and it won't wash away. A: Beta-keto esters are stubborn.

  • The Fix: High-vacuum distillation (Kugelrohr) is standard. If the product is non-volatile, triturate the crude solid with Pentane or Hexane . EAA is miscible with hexane; most polar pyrimidines are not.

References

  • Solubility of Urea in Ethanol-Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link] (Verified via search: Urea solubility in ethanol is ~5g/100g vs 108g/100g in water).

  • Biginelli Reaction Workup Protocols. Organic Chemistry Portal. Available at: [Link]

  • Chromatography of Nitrogen Heterocycles. Biotage Technical Notes. Available at: [Link]

  • HPLC Separation of Purine and Pyrimidine Derivatives. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Crystallization Techniques for Organic Compounds. Department of Chemistry, University of Colorado. Available at: [Link]

Sources

Controlling temperature gradients for reproducible pyrimidinone crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidinone Crystallization & Thermal Control

Introduction: The Pyrimidinone Challenge

Pyrimidinone derivatives (e.g., kinase inhibitors, antivirals) present a unique set of crystallization challenges. Due to their heterocyclic structure and potential for tautomerism, they frequently exhibit conformational polymorphism and a high tendency for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Reproducibility in this class of compounds is not achieved by simply "cooling it down." It requires rigorous control of the supersaturation trajectory . This guide moves beyond basic recipes to the thermodynamic principles that dictate whether you isolate a free-flowing crystalline powder or a fused amorphous glass.

Phase 1: System Configuration & Thermal Hysteresis

Q: Why does my batch temperature lag significantly behind my jacket temperature, and how does this affect nucleation?

Diagnosis: This is a thermal hysteresis issue, often caused by an undefined heat transfer coefficient (


) in the early stages of scale-up. In pyrimidinone crystallization, a lag >2°C during the critical nucleation window can cause the system to overshoot the Metastable Zone Width (MSZW) and enter the Spinodal decomposition zone, resulting in oiling out rather than nucleation.

Solution: Cascade Control Logic Do not use "Jacket Control" (controlling


). You must use "Process Control" (controlling 

) with a limited Delta T (

).

Protocol:

  • Probe Placement: Ensure the Pt100 sensor is in the bottom third of the reactor, clear of the impeller vortex.

  • PID Tuning: Set the cryostat to Cascade Mode.

  • Delta T Limiting: Restrict the maximum difference between Jacket and Batch temperature (

    
    ) to 10°C during cooling. This prevents "wall crashing" (encrustation) which acts as uncontrolled seeding.
    

Visualizing the Control Loop:

ThermalControl Process Crystallizer Batch (Pyrimidinone Solution) Probe Pt100 Sensor (T_batch) Process->Probe  Real Temp Controller PID Controller (Cascade Logic) Probe->Controller  Feedback Signal Thermostat Cryostat/Heater (T_jacket) Controller->Thermostat  Output (Limit ΔT < 10°C) Thermostat->Process  Heat Transfer

Caption: Cascade control loop ensuring the batch temperature drives the jacket response, preventing wall supercooling.

Phase 2: Nucleation & Polymorph Control

Q: My solution turns cloudy and forms oil droplets instead of crystals. How do I fix this?

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4] This occurs when the supersaturation trajectory hits the "oiling out" boundary (spinodal curve) before it hits the crystal nucleation boundary. This is common in hydrophobic pyrimidinones.

Solution: The "Cycle and Seed" Protocol You must bypass the LLPS region by seeding in the metastable zone.

Step-by-Step Protocol:

  • Determine MSZW: Use FBRM (Focused Beam Reflectance Measurement) to find the temperature where counts increase spontaneously (

    
    ) and where they disappear (
    
    
    
    ).
  • Cycle 1 (De-oiling): If oil forms, heat the batch to

    
     until the solution is clear.
    
  • Seed Addition: Cool to the middle of the Metastable Zone (approx. 2-3°C above the oiling-out temperature). Add 0.5 - 1.0 wt% of the desired polymorph seeds.

  • Isothermal Hold: Hold temperature constant for 30-60 minutes.

    • Validation: FBRM counts should stabilize or rise slowly (growth). If counts drop, seeds are dissolving (temperature too high).

  • Controlled Cooling: Initiate a cubic cooling ramp (slow at first, faster later) to minimize secondary nucleation.

Decision Tree for Oiling Out:

OilingOut Start Solution is Cloudy CheckType Microscopy Check: Droplets or Faceted Crystals? Start->CheckType Droplets Round Droplets (Oil) CheckType->Droplets  LLPS Detected Crystals Faceted (Crystals) CheckType->Crystals  Nucleation OK Action1 STOP Cooling. Heat to T_clear. Droplets->Action1 Action3 Proceed with Cubic Cooling Ramp Crystals->Action3 Action2 Add Seeds at T < T_clear but > T_oil Action1->Action2 Action2->Action3

Caption: Troubleshooting logic for distinguishing between successful nucleation and oiling out (LLPS).

Phase 3: Polymorph Selection via Cooling Rates

Q: I am consistently getting the metastable polymorph (Form II) instead of the stable Form I. Why?

Diagnosis: According to Ostwald's Rule of Stages , the least stable polymorph (closest in free energy to the liquid state) often crystallizes first because it has a lower activation energy barrier. Rapid cooling favors the kinetic form (Form II). Slow cooling favors the thermodynamic form (Form I).

Data Summary: Cooling Rate Impact on Pyrimidinone Form

VariableFast Cooling (>1.0 °C/min)Slow Cooling (<0.1 °C/min)
Supersaturation (

)
High (Rapid generation)Low (Controlled consumption)
Nucleation Mechanism Spontaneous / PrimarySecondary (Growth on seeds)
Resulting Polymorph Metastable (Kinetic) Stable (Thermodynamic)
Impurity Inclusion High (Entrapment)Low (Rejection)
Risk Oiling out / AgglomerationEncrustation (if mixing is poor)

Corrective Protocol:

  • Solvent Swap: If cooling alone fails, switch to a solvent with higher solubility for the impurity but lower solubility for the product to widen the MSZW.

  • Anti-Solvent Addition: If using anti-solvent, add it after seeding.

    • Rule of Thumb: Add the first 50% of anti-solvent over 80% of the time (slow addition) to favor growth over nucleation.

References

  • Barrett, P., & Glennon, B. (2002).[5] Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design. Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Technical Whitepaper. Link

  • Nagy, Z. K., et al. (2013). Process Analytical Technology (PAT) in Crystallization. American Chemical Society (ACS) Symposium Series. Link

  • Food and Drug Administration (FDA). (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (General reference for Ostwald's Rule of Stages).

Sources

Validation & Comparative

1H NMR Spectral Analysis of 5-(Hydroxymethyl)pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-(Hydroxymethyl)pyrimidin-2(1H)-one. It is designed to assist researchers in structural validation, specifically distinguishing this scaffold from common metabolic analogs like 5-Hydroxymethyluracil (5-HMU).[1]

A Comparative Technical Guide for Structural Validation

Executive Summary & Structural Dynamics

This compound represents a specific oxidation intermediate often encountered in pyrimidine metabolism or synthetic nucleobase modification.[1] Unlike the more common 5-Hydroxymethyluracil (5-HMU) , this molecule lacks the C4-carbonyl group, retaining a proton at the C4 position.

Critical Analytical Challenge: The primary challenge in analyzing this molecule is distinguishing it from its 2,4-dione analog (5-HMU) and controlling for tautomeric equilibrium (lactam-lactim).[1] The choice of solvent (DMSO-d6 vs. D2O) fundamentally alters the spectral landscape by modulating proton exchange rates and tautomeric preference.[1]

Structural Tautomerism

The molecule exists in equilibrium between the dominant 2-oxo (lactam) form and the minor 2-hydroxy (lactim) form. In polar aprotic solvents like DMSO, the lactam form (NH present) is stabilized.

Tautomerism Lactam Lactam Form (Major) (2-oxo) Observed in DMSO-d6 Lactim Lactim Form (Minor) (2-hydroxy) Aromatic character increases Lactam->Lactim Tautomerization Lactim->Lactam Equilibrium

Figure 1: Tautomeric equilibrium of this compound.[1] The lactam form is the dominant species observed in 1H NMR in DMSO-d6.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral performance of the target molecule against its primary structural analog (5-HMU) and evaluates solvent alternatives.[1]

A. Structural Alternative: Distinguishing from 5-Hydroxymethyluracil

The most common error in synthesizing or isolating this target is accidental oxidation to 5-HMU.[1] The 1H NMR spectrum provides a definitive "fingerprint" difference based on the aromatic region.[1]

FeatureThis compound (Target)5-Hydroxymethyluracil (Alternative/Impurity)Diagnostic Causality
Aromatic Region Two signals (H4 & H6)One signal (H6 only)The Target retains H4; 5-HMU has a C4=O carbonyl.[1]
Chemical Shift

8.2 – 8.6 ppm (Deshielded)

7.2 – 7.5 ppm
H4/H6 in the target are adjacent to N/C=O, causing higher deshielding than H6 in uracil.
Coupling H4/H6 often appear as doublets (

Hz)
Singlet (or weak allylic coupling)Meta-coupling between H4 and H6 is characteristic of the 2-one scaffold.[1]
NH Signals One broad singlet (~10-11 ppm)Two broad singlets (N1-H, N3-H)The target has only N1-H; 5-HMU has protons on both ring nitrogens.[1]
B. Solvent Alternatives: DMSO-d6 vs. D2O

Selecting the correct solvent is not merely about solubility; it dictates the visibility of exchangeable protons essential for confirming the hydroxymethyl group.[1]

Solvent SystemPerformance RatingKey ObservationRecommendation
DMSO-d6 Optimal Preserves OH and NH signals.[1] OH couples to CH

, splitting it into a doublet.
Primary Choice for full structural characterization.[1]
D2O Secondary OH and NH exchange with D (disappear).[1] CH

collapses to a sharp singlet.[1]
Use for purity checks to eliminate broad exchangeable peaks.
Methanol-d4 Intermediate Similar to D2O; OH/NH exchange occurs rapidly.[1]Not recommended unless solubility in DMSO is poor.[1]

Detailed Experimental Protocol

To ensure reproducibility and minimize line broadening due to pH or water exchange, follow this self-validating protocol.

Materials
  • Target Compound: >2 mg of this compound.[1][2]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).[1] Note: Ensure solvent is dry; water promotes proton exchange.[1]

  • NMR Tube: 5 mm high-precision tube.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 2–5 mg of sample in 600 µL of DMSO-d6.[1]

    • Crucial: Do not heat above 40°C to dissolve, as this may accelerate degradation or exchange.[1]

    • Vortex until the solution is clear.[1]

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (30° pulse) or equivalent.

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The aromatic protons (H4/H6) have longer T1 relaxation times; insufficient delay will reduce integration accuracy.[1]

    • Scans (NS): 16–64 scans (depending on concentration).[1]

    • Temperature: 298 K (25°C).[1]

  • Validation Check (The "D2O Shake"):

    • After acquiring the DMSO spectrum, add 2 drops of D2O to the tube.

    • Shake and re-acquire.[1]

    • Pass Criteria: The broad NH peak (>10 ppm) and OH triplet (~5.0 ppm) must disappear.[1] The CH

      
       doublet must collapse to a singlet.
      

Spectral Data & Interpretation

The following data represents the expected chemical shifts in DMSO-d6.

Chemical Shift Table (DMSO-d6)[1]
PositionTypeShift (

ppm)
Multiplicity

Constant (Hz)
Assignment Logic
NH (1) Exchangeable10.5 – 11.5Broad Singlet-Deshielded lactam proton; broad due to quadrupole N relaxation.[1]
H-4, H-6 Aromatic8.2 – 8.6Doublet (or br.[1] s)

Alpha to nitrogen (deshielded).[1] Meta-coupling confirms 2-one core.[1]
OH Exchangeable5.0 – 5.3Triplet

Visible only in dry DMSO.[1] Couples to adjacent CH

.
CH

-5
Aliphatic4.2 – 4.4Doublet

Split by OH.[1] Collapses to singlet if D2O is added.[1]
H

O
Impurity~3.33Broad Singlet-Residual water in DMSO.[1]
Solvent Residual2.50Quintet-DMSO-d5 residual peak.[1]
Decision Tree for Spectrum Analysis

Use this logic flow to interpret your specific spectrum.

AnalysisFlow Start Start Analysis (Aromatic Region 7-9 ppm) CountPeaks Count Aromatic Signals Start->CountPeaks OnePeak 1 Signal (Singlet) (~7.4 ppm) CountPeaks->OnePeak Only H6 TwoPeaks 2 Signals (Doublets) (~8.4 ppm) CountPeaks->TwoPeaks H4 & H6 Result1 Identify: 5-Hydroxymethyluracil (Oxidized Analog) OnePeak->Result1 CheckCH2 Check Aliphatic Region (~4.3 ppm) TwoPeaks->CheckCH2 Result2 Identify: this compound (Target Molecule) Doublet Doublet? (Coupled to OH) CheckCH2->Doublet Dry DMSO Singlet Singlet? (Fast Exchange) CheckCH2->Singlet Wet DMSO/D2O Doublet->Result2 Confirmed Singlet->Result2 Confirmed

Figure 2: Logical decision tree for distinguishing the target molecule from uracil analogs based on aromatic signal count.

References

  • Pasternack, L. B., et al. (1996).[1] "1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site." Nucleic Acids Research, 24(14), 2740–2745.[1]

  • Abraham, R. J., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(6), 491-509.[1]

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 78168, 5-(Hydroxymethyl)uracil."

Sources

Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrimidin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of nucleic acids and a plethora of pharmacologically active agents.[1] Their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties, necessitate robust analytical methods for their characterization.[1][2] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for the structural elucidation of these compounds.[1][3]

This guide provides an in-depth comparison of the gas-phase fragmentation patterns of pyrimidin-2(1H)-one derivatives. Moving beyond a simple catalog of fragments, we will explore the underlying chemical principles that govern ion dissociation. By understanding how different substituents and ionization techniques influence fragmentation pathways, researchers can more effectively interpret mass spectra for structural confirmation, metabolite identification, and the analysis of novel chemical entities.

Core Principles of Mass Spectrometry Fragmentation

To appreciate the nuances of pyrimidinone fragmentation, a brief overview of the key technologies is essential.

  • Ionization Methods : The initial step in MS is the conversion of neutral analyte molecules into gas-phase ions.

    • Electron Ionization (EI) : This high-energy technique bombards the analyte with 70 eV electrons, typically creating an odd-electron molecular ion (M+•) that is energetically unstable and prone to extensive, reproducible fragmentation.[1][4]

    • Electrospray Ionization (ESI) : A soft ionization method ideal for polar and thermally labile molecules. ESI generates even-electron ions, most commonly protonated molecules [M+H]+ in positive ion mode, which are relatively stable.[3][4]

  • Tandem Mass Spectrometry (MS/MS) : To induce fragmentation of the stable ions generated by ESI, an MS/MS experiment is required.

    • Collision-Induced Dissociation (CID) : In this process, a specific ion of interest (the precursor ion) is isolated, accelerated, and collided with an inert gas (e.g., argon or nitrogen).[5] This collision converts kinetic energy into internal energy, causing the precursor ion to fragment into smaller product ions.[5][6]

Fragmentation of the Core Pyrimidin-2(1H)-one Structure

The fragmentation of the unsubstituted pyrimidin-2(1H)-one (m/z 96) provides a fundamental baseline for understanding its more complex derivatives. In the gas phase of the mass spectrometer, the enol tautomer, 2-hydroxypyrimidine, is favored.[7]

Under EI conditions, the molecular ion (m/z 96) is typically the base peak, indicating the stability of the aromatic ring. Key fragmentation pathways include:

  • Loss of a Hydrogen Radical ([M-H]•+) : A prominent peak is often observed at m/z 95. Isotope labeling studies have authoritatively shown that this hydrogen is lost from the C(4) or C(6) position, not from the tautomeric hydroxyl or ring nitrogen atoms.[7][8]

  • Loss of Carbon Monoxide ([M-CO]•+) : The expulsion of a neutral CO molecule leads to a fragment at m/z 68.[7]

  • Loss of Isocyanic Acid ([M-HNCO]•+) : A characteristic fragmentation for uracil and related structures, the loss of HNCO results in an ion at m/z 53.[9]

Visualizing the Core Fragmentation

G M Pyrimidin-2(1H)-one [M]+• m/z 96 MH [M-H]+• m/z 95 M->MH - H• MCO [M-CO]+• m/z 68 M->MCO - CO MHNCO [M-HNCO]+• m/z 53 M->MHNCO - HNCO

Caption: Primary EI fragmentation pathways of the pyrimidin-2(1H)-one core.

Comparative Fragmentation Analysis of Substituted Derivatives

The nature and position of substituents dramatically alter the fragmentation landscape, often creating new, dominant pathways that provide crucial structural information.

N(1)-Substituted Pyrimidin-2(1H)-ones

For derivatives with substituents on the N(1) position, fragmentation is typically dominated by cleavages within the side chain.[8]

  • N-Alkyl Derivatives : Short alkyl chains may undergo simple bond cleavage. For chains of two carbons or more with gamma-hydrogens, the McLafferty rearrangement becomes a primary pathway. For example, N(1)-ethyl-pyrimidin-2(1H)-one readily loses ethylene (28 Da) via a six-membered transition state to generate an intense peak at m/z 96, corresponding to the unsubstituted pyrimidinone radical cation.[7]

  • N-Aryl and N-Benzyl Derivatives : These compounds often show initial loss of a hydrogen radical from the substituent, followed by fragmentation of the pyrimidinone ring.[8]

G cluster_n1 N(1)-Ethyl-pyrimidin-2(1H)-one M [M]+• m/z 124 Fragment Pyrimidin-2(1H)-one [M-C2H4]+• m/z 96 M->Fragment McLafferty Rearrangement - C2H4

Caption: McLafferty rearrangement in an N-alkyl substituted derivative.

C-Substituted Pyrimidin-2(1H)-ones

Substituents on the carbon atoms of the ring direct fragmentation in predictable ways, often involving cleavage of the bonds connecting the substituent to the ring.

  • Aryl Amino Carbonyl Pyrimidines : For compounds with an aryl amino carbonyl group, such as at the C5 position, two distinct fragmentation modes are observed under ESI-MS/MS:

    • Amide Bond Cleavage : The most intuitive pathway is the cleavage of the amide bond linking the pyrimidine ring to the carbonyl group.[2]

    • Ring-Triggered Cleavage : A fragmentation triggered by the pyrimidine moiety itself can involve the initial loss of CO, followed by further degradation.[2]

  • Thiazolo-Pyrimidine Derivatives : In fused or linked systems, like those containing a thiazole ring, fragmentation often occurs at the linkage point. For a thiazole ring connected via an amide bond, fission across this bond is a primary dissociation channel.[2] The pyrimidine ring itself is generally more stable than an attached thiazole ring during the fragmentation process.[10]

  • Nucleoside Analogs : In pyrimidine derivatives where the ring is part of a nucleoside (linked to a sugar moiety), the most facile fragmentation is the cleavage of the glycosidic bond .[9] This is a highly diagnostic fragmentation. Under positive ion ESI-MS/MS, the charge can be retained by either the pyrimidine base, yielding a [B+H]+ ion, or the sugar. The resulting protonated base ion, [B+H]+, then undergoes its own characteristic fragmentation, typically involving the loss of small neutral molecules like ammonia (NH3) or isocyanic acid (HNCO).[9]

G cluster_nucleoside Pyrimidine Nucleoside Analog Precursor [M+H]+ (Protonated Nucleoside) Base [Base+H]+ (Protonated Pyrimidine) Precursor->Base Glycosidic Bond Cleavage Sugar [Sugar]+ Precursor->Sugar Glycosidic Bond Cleavage BaseFragments Base Fragments (e.g., [Base+H-HNCO]+) Base->BaseFragments - HNCO, -NH3

Caption: Primary fragmentation pathway for pyrimidine nucleoside analogs.

Summary of Fragmentation Patterns

The following tables summarize the key fragmentation pathways for different classes of pyrimidin-2(1H)-one derivatives based on common mass spectrometry techniques.

Table 1: Fragmentation of Unsubstituted Pyrimidin-2(1H)-one (EI-MS)

Precursor Ion (m/z)Key Product Ion (m/z)Neutral LossReference
96 ([M]+•)95H•[7][8]
96 ([M]+•)68CO[7]
96 ([M]+•)53HNCO[9]

Table 2: Comparative Fragmentation of Substituted Pyrimidin-2(1H)-one Derivatives

Class of DerivativeSubstituent ExampleIonizationKey Fragmentation PathwayMajor Product IonsReference(s)
N-Alkyl N(1)-EthylEIMcLafferty Rearrangement (Loss of ethylene)m/z 96[7]
Aryl Amino Carbonyl C(5)-Aryl-NH-CO-ESICleavage of the amide linkage[M - (Aryl-N=C=O)]+[2]
Nucleoside Analog N(1)-SugarESICleavage of the glycosidic bond[Base+H]+, [Sugar]+[9]
Pyrimidinethione 2-ThioxoEILoss of side groups, then ring fragmentationM+2 peak present[10]

Detailed Experimental Protocols

The following section outlines a generalized protocol for the analysis of pyrimidin-2(1H)-one derivatives using modern mass spectrometry, reflecting the methodologies described in the cited literature.

I. Sample Preparation
  • Dissolution : Accurately weigh and dissolve the pyrimidinone derivative in a suitable high-purity solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to a final concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Acidification/Basification (for ESI) : To aid in ionization, a small amount of an acid (e.g., 0.1% formic acid) is often added for positive ion mode ([M+H]+), or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode ([M-H]-).[6]

II. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

This method is ideal for the analysis of polar, non-volatile, or thermally sensitive pyrimidinone derivatives, such as nucleoside analogs.

  • Instrumentation : A triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap mass spectrometer equipped with an ESI source.[9]

  • Sample Introduction : Introduce the sample via direct infusion using a syringe pump (flow rate ~5-20 µL/min) or through an LC system for mixture analysis.

  • MS1 Scan : Acquire a full scan mass spectrum to identify the precursor ion (e.g., the [M+H]+ ion).

  • MS/MS (Product Ion Scan) :

    • Set the first mass analyzer (Q1) to isolate the precursor ion of interest.

    • Introduce a collision gas (typically argon or nitrogen) into the collision cell (q2).

    • Apply collision energy (CE), often expressed in electron volts (eV), to induce fragmentation. A collision energy ramp (e.g., 10-40 eV) is useful for exploring the full range of fragmentation pathways.[1]

    • Set the final mass analyzer (Q3 or TOF) to scan and detect all resulting product ions.

III. Electron Ionization Mass Spectrometry (EI-MS)

This method is suited for more volatile and thermally stable pyrimidinone derivatives.

  • Instrumentation : A magnetic sector, quadrupole, or time-of-flight mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS).[1]

  • Sample Introduction : Introduce the sample via a direct insertion probe or a GC column. The probe is heated (e.g., to 250°C) to ensure volatilization.[1]

  • Ionization :

    • Electron Energy : Set to a standard 70 eV to ensure reproducible fragmentation patterns and generate library-searchable spectra.[1][7]

    • Ion Source Temperature : Maintain at a consistent temperature, typically around 200-250°C, to prevent condensation and ensure consistent fragmentation.[1][7]

  • Mass Analysis : Scan the mass analyzer over a relevant m/z range (e.g., 40-500 Da) to record the mass spectrum, including the molecular ion and all fragment ions.

Conclusion

The fragmentation patterns of pyrimidin-2(1H)-one derivatives in mass spectrometry are logical and predictable, governed by the fundamental principles of ion chemistry. While the core pyrimidine ring displays characteristic losses of H•, CO, and HNCO, it is the nature and position of the substituents that truly define the fragmentation narrative. Side-chain cleavages, McLafferty rearrangements, and glycosidic bond ruptures provide highly specific diagnostic information that is invaluable for structural elucidation. By leveraging the appropriate ionization and fragmentation techniques, researchers can confidently characterize novel pyrimidinone derivatives, contributing to advancements in medicinal chemistry and beyond.

References
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477-1492. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Guides.
  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • University of Lille. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • Schlosser, G., & Antus, S. (2019).

Sources

Comparative Reactivity Guide: 5-Hydroxymethyl vs. 5-Methyl Pyrimidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of 5-methylpyrimidin-2-one (and its derivatives like Thymine) versus 5-hydroxymethylpyrimidin-2-one (and its derivatives like 5-hmU/5-hmC).

While the 5-methyl (5-Me) group is chemically inert and serves primarily as a hydrophobic anchor or steric block in drug design, the 5-hydroxymethyl (5-hm) group acts as a "chemical warhead." It introduces polarity, hydrogen bonding capability, and most critically, a unique reactivity pathway via an exocyclic methylene intermediate (quinone methide equivalent) . This distinction allows the 5-hm scaffold to serve as a versatile handle for bioconjugation, a pro-drug moiety, or an epigenetic marker, whereas the 5-Me scaffold remains a static structural element.

Structural & Electronic Profile

The substitution at the C-5 position of the pyrimidin-2-one ring dictates the electronic environment of the heterocycle and its intermolecular interactions.

Feature5-Methyl (5-Me)5-Hydroxymethyl (5-hm)
Electronic Effect Weak electron donor (+I effect). Increases electron density on the ring slightly via hyperconjugation.Electron-withdrawing via induction (-I) but donating via resonance (+R) if deprotonated. The -OH group is a distinct dipole.
Sterics Small, hydrophobic volume. Van der Waals radius ~2.0 Å.Slightly larger due to oxygen; conformational flexibility of the -OH bond.
H-Bonding None (Hydrophobic).Dual Donor/Acceptor. Can donate H (via OH) or accept H (via O). Critical for solvent interactions and active site binding.
Acidity (N3-H) pKa ~ 9.7 - 9.9 (Thymine-like).pKa ~ 9.5 - 9.7. The electron-withdrawing nature of the oxygen slightly increases the acidity of the N3 proton.
Solubility Lipophilic. Increases logP.Hydrophilic. Decreases logP; improves aqueous solubility.

Reactivity Divergence: The "Quinone Methide" Gateway

The most profound chemical difference lies in the activation potential of the C-5 substituent.

The Inert Anchor: 5-Methyl

The 5-methyl group is chemically robust.

  • Oxidation: Requires strong enzymatic catalysis (e.g., TET enzymes) or harsh chemical oxidants (e.g., KMnO4) to convert to aldehyde/acid.

  • Substitution: Inert to nucleophilic attack. Functionalization typically requires radical bromination (NBS) to generate a 5-bromomethyl species, which is non-trivial on sensitive scaffolds.

The Reactive Pivot: 5-Hydroxymethyl

The 5-hydroxymethyl group is a "masked" electrophile. Under acidic conditions or upon activation (conversion of -OH to a leaving group like -Cl, -OAc, or -OMs), it undergoes elimination to form a highly reactive 5-methylene-2-one intermediate (analogous to an ortho-quinone methide).

Mechanism:

  • Activation: Protonation or sulfonation of the hydroxyl group.

  • Elimination: Loss of water/leaving group generates the exocyclic double bond (C5=CH2).

  • Addition: A nucleophile (Nu-) attacks the exocyclic methylene carbon, restoring the aromaticity/conjugation.

Visualization: Reactivity Pathways

ReactivityPathways Substrate_Me 5-Methyl Pyrimidin-2-one (Inert Scaffold) Intermediate Exocyclic Methylene Intermediate (Quinone Methide-like) Substrate_Me->Intermediate Radical Bromination (Difficult) Product_Ox 5-Formyl / 5-Carboxy (Oxidation Products) Substrate_Me->Product_Ox Strong Oxidation (TET Enzymes / KMnO4) Substrate_HM 5-Hydroxymethyl Pyrimidin-2-one (Reactive Handle) Substrate_HM->Intermediate Activation (-H2O) Acid/Leaving Group Substrate_HM->Product_Ox Mild Oxidation (MnO2 / IBX) Product_Sub 5-Functionalized Derivative (Nu-CH2-Py) Intermediate->Product_Sub Nucleophilic Attack (R-NH2, R-SH, N3-)

Figure 1: The 5-hydroxymethyl group allows access to a reactive methylene intermediate, facilitating facile nucleophilic substitution, whereas the 5-methyl group is largely inert.

Experimental Protocols

Protocol A: Synthesis of 5-Hydroxymethylpyrimidin-2-ones

Context: Converting a 5-ester precursor to the 5-hydroxymethyl target.

Reagents:

  • Precursor: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (or related derivative).

  • Reducing Agent: Lithium Aluminum Hydride (LAH) or DIBAL-H.

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the ester precursor (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to 0°C.

  • Reduction: Add LAH (2.5 eq) dropwise as a 1M solution in THF. Note: The N-H protons will consume equivalents of hydride; ensure excess reagent.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (MeOH/DCM 1:9). The product will be significantly more polar (lower Rf) than the ester.

  • Quench: Cool to 0°C. Perform Fieser quench: Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Filter the aluminum salts through a Celite pad. Wash with hot THF/MeOH. Concentrate the filtrate to yield the crude alcohol.

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography due to high polarity.

Protocol B: Functionalization via Chloromethylation

Context: Converting the inert 5-OH handle into a reactive electrophile for amine coupling.

Reagents:

  • Substrate: 5-Hydroxymethylpyrimidin-2-one derivative.

  • Reagent: Thionyl Chloride (

    
    ).
    
  • Solvent: DCM or neat.

Step-by-Step:

  • Activation: Suspend the 5-hydroxymethyl substrate in dry DCM.

  • Chlorination: Add

    
     (5.0 eq) dropwise. A catalytic amount of DMF can accelerate the reaction.
    
  • Reflux: Heat to reflux for 2-4 hours. The suspension should clear as the lipophilic chloride forms.

  • Workup: Evaporate volatiles under reduced pressure. Caution: The 5-chloromethyl product is a potent alkylating agent (lachrymator).

  • Coupling (In Situ): Redissolve the crude residue in DMF. Add the nucleophile (e.g., Benzylamine, 2.0 eq) and base (DIPEA, 3.0 eq). Stir at RT for 12 hours.

  • Result: This yields the 5-aminomethyl derivative, mimicking the "Mannich base" structure but via a controlled stepwise pathway.

Comparative Data Summary

Property5-Methyl (Thymine-like)5-Hydroxymethyl (5-hmU-like)
Oxidation Potential High (> 2.0 V). Stable to air.Moderate. Slowly oxidizes to formyl/carboxy derivatives in air/solution over weeks.
Nucleophilic Substitution No Reaction (under standard conditions).Fast Reaction (via activation).

compared to methyl.
Base Pairing Standard A:T pairing.A:T pairing, but the 5-OH can perturb hydration spine in DNA major groove.
Metabolic Stability High. Cleared renally or catabolized.Variable. Substrate for TET enzymes (oxidation) and Glycosylases (excision repair).
UV Absorbance (

)
~264 nm (pH 7).~266 nm (pH 7). Slight bathochromic shift due to auxochromic -OH.

References

  • Synthesis and Biological Evaluation of 5-Hydroxymethylpyrimidines Source: MDPI (Molecules), 2021. Key Finding: Detailed protocols for reducing 5-ester pyrimidines and subsequent functionalization with amines. URL:[Link]

  • Chemical and Enzymatic Modifications of 5-Methylcytosine Source: PLOS ONE, 2022. Key Finding: Comparative analysis of 5-methyl vs. 5-hydroxymethyl oxidation pathways and glycosylase activity. URL:[Link]

  • Reactivity of Quinone Methides Source: Pure and Applied Chemistry, 2000.[1] Key Finding: Mechanistic insight into the dehydration of ortho-hydroxybenzyl systems, analogous to the 5-hydroxymethylpyrimidine activation. URL:[Link]

  • Calculations of pKa Values for Modified Nucleobases Source: ACS Omega, 2022. Key Finding: Quantitative pKa data comparing methyl and hydroxymethyl substituted bases. URL:[Link]

  • Tet Oxidizes Thymine to 5-Hydroxymethyluracil Source: Nature Chemical Biology, 2014. Key Finding: Establishes 5-hmU as a distinct epigenetic mark derived from Thymine, highlighting the biological reactivity difference. URL:[Link]

Sources

Structural Analysis of 5-(Hydroxymethyl)pyrimidin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystallographic properties of 5-(Hydroxymethyl)pyrimidin-2(1H)-one derivatives, with a specific focus on the biologically dominant tautomer 5-Hydroxymethyluracil (5-hmU) .

A Comparative Crystallographic Guide for Drug Development

Executive Summary & Chemical Disambiguation

Target Molecule: this compound (and its stable tautomer 5-Hydroxymethyluracil). Primary Application: Epigenetic modulation (TET enzyme substrates), oxidative stress biomarkers, and nucleoside analog design.

The Crystallographic Challenge: The term "this compound" refers to a scaffold that exists in dynamic equilibrium. In the solid state, the most relevant and stable crystalline form for drug development is 5-Hydroxymethyluracil (5-hmU) , where the C4 position is oxidized to a ketone (2,4-dione). This guide focuses on the X-ray diffraction (XRD) profile of 5-hmU, comparing it against its metabolic precursor (Thymine) and its epigenetic partner (5-Hydroxymethylcytosine).

Crystallographic Profile: 5-Hydroxymethyluracil (5-hmU)

Data derived from high-resolution single-crystal X-ray diffraction (SC-XRD).

Crystal Lattice Properties

Unlike the hydrophobic packing of Thymine, the introduction of the 5-hydroxymethyl (-CH₂OH) group fundamentally alters the lattice energy and packing motif.

Parameter5-Hydroxymethyluracil (5-hmU)Thymine (5-Methyluracil)5-Hydroxymethylcytosine (5-hmC)
Formula C₅H₆N₂O₃C₅H₆N₂O₂C₅H₇N₃O₂
Crystal System Triclinic MonoclinicMonoclinic
Space Group P-1 P2₁/cP2₁/c
Z / Z' 2 / 14 / 14 / 1
Unit Cell (a, b, c) a=4.87 Å, b=7.66 Å, c=8.32 Åa=12.87 Å, b=6.83 Å, c=6.70 Åa=7.86 Å, b=16.12 Å, c=7.03 Å
Density (calc) ~1.65 g/cm³~1.43 g/cm³~1.58 g/cm³
H-Bond Motif R₂(2)(8) Dimers (Planar)R₂(2)(8) DimersComplex Ribbons
Structural Insights for Drug Design
  • Planarity & Tautomerism: The 5-hmU molecule is essentially planar. The hydroxymethyl group rotates to facilitate intermolecular hydrogen bonding, typically adopting a torsion angle that maximizes interaction with adjacent carbonyl oxygens. This confirms the diketo tautomer is the exclusive species in the solid state, a critical input for docking simulations.

  • The "Hydroxyl Anchor" Effect: In Thymine, the 5-methyl group is hydrophobic and drives stacking via van der Waals forces. In 5-hmU, the 5-hydroxymethyl group acts as a hydrogen bond donor , creating a "lateral anchor" that disrupts standard base stacking. This explains why 5-hmU destabilizes DNA helices relative to Thymine—a mechanism exploited by specific DNA glycosylases (e.g., SMUG1) for repair excision.

Comparative Performance Analysis

Alternative 1: Thymine (The Metabolic Parent)
  • Performance Gap: Thymine crystallizes readily in anhydrous forms with high packing efficiency. 5-hmU, due to the -OH group, is hygroscopic and prone to forming solvates (e.g., with water or DMF).

  • Implication: When designing inhibitors mimicking 5-hmU, you must account for the water-bridging capability of the 5-position. A drug candidate lacking this donor/acceptor capacity will fail to capture the specific binding pocket of TET enzymes.

Alternative 2: 5-Hydroxymethylcytosine (5-hmC)
  • Performance Gap: 5-hmC shares the 5-hydroxymethyl group but possesses a 4-amino group. Crystallographically, 5-hmC forms complex ribbon structures involving the amino group.

  • Differentiation: 5-hmU is a "deamination product" mimic. If your drug target is a deaminase, the 5-hmU crystal structure (showing the C4-carbonyl) is the correct template; 5-hmC is the substrate template.

Experimental Protocol: Growing Diffraction-Quality Crystals

Standard Protocol for this compound derivatives.

Phase 1: Solvent Selection & Preparation

Objective: Prevent solvate formation that disorders the lattice.

  • Primary Solvent: Deionized Water (High solubility, but risk of hydrates).

  • Anti-Solvent: Methanol or Ethanol (Slow diffusion).

  • Alternative: For anhydrous forms, use N,N-Dimethylformamide (DMF) , though this often yields a 1:1 solvate (Space group P2₁/c).

Phase 2: The "Sitting Drop" Vapor Diffusion Method
  • Step 1: Dissolve 10 mg of 5-hmU in 500 µL of warm water (40°C). Filter through a 0.22 µm PTFE filter to remove nucleation sites.

  • Step 2: Place 2 µL of the saturated solution on a sitting drop bridge.

  • Step 3: Add 2 µL of reservoir solution (30% Methanol in water).

  • Step 4: Seal against a reservoir of 500 µL 100% Methanol.

  • Step 5: Incubate at 18°C in the dark (light can induce photodimerization).

Phase 3: Data Collection Strategy
  • Cryoprotection: Flash-cool crystals in liquid nitrogen using Paratone-N oil.

  • Beamline Settings: Use Mo-Kα radiation (λ = 0.71073 Å) for better resolution of the C-O/C-N bond lengths to distinguish tautomers.

Visualizing the Workflow & Logic

Diagram 1: Crystallization & Analysis Workflow

This workflow ensures the isolation of the correct tautomer and high-quality data collection.

CrystallizationWorkflow Start Raw Material (5-hmU Powder) Solvent Solvent Screen (Water vs. DMF) Start->Solvent Dissolution Method Vapor Diffusion (Sitting Drop) Solvent->Method Equilibration Harvest Crystal Harvest (Polarized Light Check) Method->Harvest 3-7 Days XRD SC-XRD Data (Mo-Kα Source) Harvest->XRD Flash Cool Refine Structure Refinement (Tautomer ID) XRD->Refine Diffraction Pattern Output Valid Model (P-1 Space Group) Refine->Output CIF File

Caption: Step-by-step workflow for obtaining diffraction-quality crystals of 5-hmU, ensuring correct tautomeric identification.

Diagram 2: Hydrogen Bonding Network Logic

Understanding why 5-hmU crystallizes in the P-1 space group (Triclinic) versus the P2₁/c of Thymine.

HBondLogic Molecule 5-hmU Molecule Donor N3-H Donor Molecule->Donor Acceptor C2/C4 Carbonyl Molecule->Acceptor OHGroup 5-Hydroxymethyl (-OH) Molecule->OHGroup Dimer R2,2(8) Dimer (Base Pairing) Donor->Dimer Pairs with C=O Acceptor->Dimer Lateral Lateral H-Bonding (Lattice Stability) OHGroup->Lateral Disrupts Stacking Result Crystal Structure (Layered Sheets) Dimer->Result Lateral->Result Triclinic Packing (P-1)

Caption: The dual role of the 5-hydroxymethyl group: it participates in base-pairing (dimers) while creating lateral hydrogen bonds that alter the crystal packing.

References

  • Seiler, V. K., Hützler, W. M., & Bolte, M. (2016). Eight new crystal structures of 5-(hydroxymethyl)uracil, 5-carboxyuracil and 5-carboxy-2-thiouracil: insights into the hydrogen-bonded networks. Acta Crystallographica Section C: Structural Chemistry, 72(5), 379-388.

  • Globisch, D., et al. (2010). Tissue distribution of 5-hydroxymethylcytosine and search for active demethylation intermediates. PLoS One, 5(12), e15367. (Context for 5-hmU as an oxidative product).

  • Cambridge Structural Database (CSD). Entry for 5-(Hydroxymethyl)uracil (Refcode: XEZVOQ).

Comparative Guide: UV-Vis Absorption Spectra Validation for Pyrimidinone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: UV-Vis spectroscopy offers a rapid, cost-effective solution for quantifying pure pyrimidinone derivatives during early-stage synthesis and solubility studies. However, due to the lactam-lactim tautomerism inherent to the pyrimidinone scaffold, UV-Vis lacks the specificity required for stability-indicating assays in complex matrices. For regulatory release testing (GMP), HPLC-UV remains the superior alternative.

This guide details the validation of a UV-Vis method for pyrimidinone quantification, specifically addressing the critical challenge of tautomeric equilibrium which causes spectral shifts often mistaken for degradation.

Part 1: The Scientific Challenge – Pyrimidinone Tautomerism[1]

The core difficulty in quantifying pyrimidinone derivatives (e.g., cytosine analogs, 4-pyrimidinone scaffolds) lies in their structural plasticity. These molecules exist in equilibrium between the lactam (keto) and lactim (enol) forms.[1]

  • The Problem: The absorption maximum (

    
    ) and molar extinction coefficient (
    
    
    
    ) differ significantly between tautomers.
  • The Variable: This equilibrium is driven by solvent polarity and pH.

    • Aqueous/Polar Solvents: Favor the Lactam form (stabilized by H-bonding).

    • Non-polar Solvents: May shift equilibrium toward the Lactim form.[1][2]

  • The Risk: If the validation solvent differs from the final assay solvent, or if pH drifts, the quantification will be inaccurate even if the mass is correct.

Diagram 1: Tautomeric Impact on UV Quantification

The following diagram illustrates the mechanism where solvent choice dictates spectral reliability.

Tautomerism cluster_0 Solvent Environment cluster_1 Molecular State Solvent_Polar Polar Protic (Water/Methanol) Lactam Lactam Form (Keto) Major Species in H2O λmax ~260-270nm Solvent_Polar->Lactam Stabilizes C=O dipole Solvent_NonPolar Non-Polar (Dioxane/Chloroform) Lactim Lactim Form (Enol) Aromatic Character λmax Shifts Blue Solvent_NonPolar->Lactim Favors -OH form Result Quantification Result Lactam->Result Consistent ε (Preferred) Lactim->Result Variable ε (Risk of Error)

Caption: Solvent polarity dictates the dominant tautomer. For robust UV quantification, polar solvents are recommended to lock the molecule in the Lactam form.

Part 2: Strategic Comparison of Methodologies

Before validating UV-Vis, confirm it is the correct tool for your phase of development.

FeatureUV-Vis Spectroscopy HPLC-UV (DAD) LC-MS/MS
Primary Use Case Solubility testing, Dissolution (early), Pure API assay.Impurity profiling, Stability testing, Final Product Release.Bioanalysis (PK/PD), Trace impurity identification.
Specificity Low. Cannot distinguish API from impurities with similar chromophores.High. Chromatographic separation isolates the analyte.Very High. Mass-based discrimination.
Sensitivity (LOD) Moderate (~1 µg/mL).High (~0.1 µg/mL).Ultra-High (pg/mL range).[3]
Throughput Very High (seconds per scan).Moderate (5-30 mins per run).Moderate to Low.
Cost per Sample < $1.00$20 - $50> $100
Tautomer Risk High. Spectra is a weighted average of tautomers.Low. Column conditions usually separate or equilibrate forms.Low. Mass is identical regardless of tautomer.

Part 3: Validation Protocol (ICH Q2 R2 Aligned)

This protocol is designed for a generic 4-pyrimidinone derivative. It prioritizes Specificity and Linearity to mitigate the spectral risks mentioned above.

Solvent Selection (The "Self-Validating" Step)

To ensure reproducibility, you must "lock" the tautomer.

  • Recommended Solvent: 10 mM Phosphate Buffer (pH 7.0) or Methanol.[4]

  • Avoid: Unbuffered water (pH fluctuates with CO2 absorption) or Aprotic solvents (DMSO/DMF) unless necessary for solubility, as they can induce spectral shifts upon dilution.

Linearity & Range

Demonstrate the Beer-Lambert Law holds true across the expected concentration range.

  • Protocol:

    • Prepare a Stock Solution (1 mg/mL) in the selected solvent.

    • Prepare 5 dilutions covering 50% to 150% of the target concentration (e.g., 10, 20, 30, 40, 50 µg/mL).

    • Scan from 200–400 nm. Determine

      
       (typically ~260 nm).
      
    • Plot Absorbance vs. Concentration.

  • Acceptance Criteria:

    
    .[5]
    
Specificity (Forced Degradation)

Crucial for UV-Vis: You must prove that degradation products do not absorb at the same wavelength as the parent drug.

  • Protocol:

    • Expose sample to 0.1 N HCl, 0.1 N NaOH, and 3% H2O2 for 4 hours.

    • Measure UV spectrum.[3][4][5][6][7][8]

    • Compare: If the absorbance at

      
       remains unchanged despite degradation (verified by TLC or HPLC), UV-Vis is NOT  suitable for stability testing.
      
Diagram 2: Validation Workflow

ValidationFlow Start Start Validation Solvent Solvent Selection (Lock Tautomer) Start->Solvent Scan Spectral Scan (200-400nm) Identify λmax Solvent->Scan Decision Is λmax stable across pH? Scan->Decision Linearity Linearity Study (5 concentrations) Decision->Linearity Yes Fail Method Failed Switch to HPLC Decision->Fail No (Spectral Shift) Specificity Specificity Check (Degradation Study) Linearity->Specificity Specificity->Fail Interference Detected Pass Method Validated Calculate LOD/LOQ Specificity->Pass No Interference

Caption: Step-by-step decision tree for validating UV methods. Note the critical "Fail" points if spectral stability is not achieved.

Part 4: Experimental Data Presentation

The following tables represent typical validation data for a 4-pyrimidinone derivative.

Table 1: Linearity Data (Example)

Solvent: Methanol |


: 262 nm
Concentration (µg/mL)Absorbance (AU)Predicted AU (Regression)% Residual
10.00.1520.151+0.66%
20.00.3050.304+0.33%
30.00.4580.457+0.22%
40.00.6080.610-0.32%
50.00.7650.763+0.26%

Regression Statistics:

  • Slope (

    
    ): 0.0153
    
  • Intercept (

    
    ): -0.002
    
  • Correlation (

    
    ): 0.9998
    
Table 2: Accuracy (% Recovery)

Method: Spiking into placebo matrix

LevelAmount Added (µg/mL)Amount Recovered% RecoveryRSD (%)
80%24.023.899.2%0.8%
100%30.030.1100.3%0.5%
120%36.036.2100.5%0.6%

Part 5: Troubleshooting & Robustness

Common Failure Modes
  • Bathochromic Shift (Red Shift): If your

    
     shifts from 260 nm to 280 nm, check your pH. Deprotonation of the pyrimidinone nitrogen (pKa ~9) extends conjugation.
    
  • Hypochromic Effect: A sudden drop in absorbance without concentration change often indicates stacking interactions (common in pyrimidines at high concentrations).

    • Fix: Perform validation at concentrations

      
      .
      
Robustness Testing

Deliberately vary parameters to prove method reliability:

  • Wavelength: Measure at

    
    .
    
  • Solvent: Change methanol batch or buffer pH by

    
     units.
    

References

  • International Council for Harmonisation (ICH). (2023).[6][9][10] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Kwiatkowski, J. S., & Leszczynski, J. (1996). Tautomerism of Pyrimidine and its Derivatives.[11][2] Journal of Molecular Structure. [Link]

  • Beiger, J. et al. (2025). Comparative Study of UV and HPLC Methods for Estimation of Drug. International Journal of Scientific Research & Technology. [Link]

  • PubChem. (n.d.).[12] Compound Summary: Pyrimidinone.[12] National Library of Medicine. [Link]

Sources

Precision IR Profiling of Pyrimidines: Distinguishing Hydroxyl & Carbonyl Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and structural biology, the precise characterization of pyrimidine derivatives (Uracil, Thymine, Cytosine) is critical due to their propensity for keto-enol tautomerism.[1] This structural fluidity directly impacts receptor binding affinity and base-pairing fidelity. Standard solid-state FTIR often yields broadened, ambiguous spectra due to extensive intermolecular hydrogen bonding, masking the subtle signatures of rare tautomers.

This guide compares Standard Solid-State FTIR (KBr) with High-Resolution Solution/Matrix Isolation FTIR , demonstrating how advanced spectral profiling can definitively distinguish between the dominant Keto (Lactam) and rare Enol (Lactim) forms. We provide specific wavenumber assignments for C2 vs. C4 carbonyls and the diagnostic hydroxyl signatures required for rigorous structural validation.

Technical Deep Dive: The Tautomerism Challenge

Pyrimidines exist in a delicate equilibrium between the Lactam (Keto) form, characterized by C=O carbonyl groups and N-H protons, and the Lactim (Enol) form, characterized by C-OH hydroxyl groups and C=N bonds.[1]

  • The Problem: In the solid state (crystalline powder), pyrimidines form rigid hydrogen-bonded networks. This results in significant red-shifting and broadening of C=O and N-H signals, often merging distinct peaks into composite bands.

  • The Solution: Controlling the environment (solvent polarity, matrix isolation) or using isotope editing allows for the "decoupling" of these interactions, revealing the intrinsic vibrational frequencies of specific functional groups.

Comparative Analysis: Spectral Signatures[2][3][4][5]

The following tables synthesize experimental data comparing the spectral performance of standard methods versus high-resolution approaches.

Table 1: Carbonyl (C=O) Resolution in Uracil & Thymine

Distinguishing the C2 (Urea-like) and C4 (Amide-like) Carbonyls

FeatureSolid State (KBr Pellet)Solution (DMSO/D₂O)Gas Phase / Matrix IsolationInterpretation
C2=O Frequency ~1680–1710 cm⁻¹ (Broad)~1660 cm⁻¹~1740 cm⁻¹C2 is urea-like; typically higher frequency but heavily red-shifted by H-bonding in solids.
C4=O Frequency ~1640–1670 cm⁻¹ (Broad)~1630 cm⁻¹~1705 cm⁻¹C4 is conjugated with the C5=C6 double bond, lowering its frequency relative to C2.
Resolution Low: Bands often overlap into a single broad envelope.Medium: Solvent separates peaks, but solvent H-bonding causes shifts.High: Distinct, sharp peaks allowing precise assignment.
Isotope Shift (¹³C) Difficult to resolve due to peak width.Clear: ~20 cm⁻¹ red-shift for labeled carbon.Precise: Exact validation of C2 vs C4 assignment.
Table 2: Hydroxyl (Enol) vs. Carbonyl (Keto) Identification

Diagnostic Peaks for Cytosine Tautomers

Functional GroupKeto Form (Amino-Oxo)Enol Form (Amino-Hydroxy)Detection Strategy
Primary Marker C=O Stretch: Strong, 1650–1700 cm⁻¹O-H Stretch: Sharp, ~3590–3600 cm⁻¹The presence of a sharp band >3500 cm⁻¹ is the "smoking gun" for the enol form.
Secondary Marker N-H Deformation: Scissoring ~1600 cm⁻¹C-O Stretch: ~1200–1300 cm⁻¹C-O stretch is weaker and often obscured in the fingerprint region.
Phase Behavior Dominant in Solid/Aqueous phases.Rare/Absent in Solid; Trapped in Inert Matrix (Ar/N₂).Requires Matrix Isolation or specific non-polar solvents to observe the Enol form.

Experimental Protocols

Method A: High-Fidelity KBr Pellet (Baseline)

Best for routine identification of the dominant keto form.

  • Preparation: Dry analytical grade KBr at 110°C overnight to remove hygroscopic water.

  • Grinding: Mix 1–2 mg of pyrimidine sample with 100–200 mg KBr. Grind in an agate mortar until the mixture is a fine, non-reflective powder (particle size < 2 µm to minimize Mie scattering).

  • Pressing: Transfer to a die and evacuate air for 2 minutes. Apply 8–10 tons of pressure for 2–5 minutes.

  • Validation: The resulting pellet must be transparent. A cloudy pellet indicates moisture or insufficient grinding, which will artificially broaden the -OH/N-H region (3000–3500 cm⁻¹).

Method B: Isotope-Edited Solution IR (Advanced)

Best for resolving C2 vs C4 and detecting tautomeric shifts.

  • Solvent Selection: Use anhydrous DMSO-d₆ or D₂O. Deuterated solvents remove background O-H/C-H noise in critical regions.

  • Sample Prep: Dissolve sample to 50–100 mM concentration. Ensure complete dissolution to avoid scattering.

  • Isotope Spiking: Prepare a parallel sample with [2-¹³C]-Uracil or [4-¹³C]-Uracil.

  • Acquisition: Use a liquid cell with CaF₂ windows (0.1 mm path length). Collect 64+ scans at 2 cm⁻¹ resolution.

  • Analysis: Subtract the pure solvent spectrum. Compare the ¹²C and ¹³C spectra. The band that shifts ~20 cm⁻¹ lower in the ¹³C sample corresponds to the labeled carbonyl, definitively assigning the C2 and C4 peaks.

Visualization & Logic

Diagram 1: Tautomer Identification Logic

This decision tree guides the researcher in assigning the correct tautomeric form based on spectral evidence.

TautomerLogic Start Start: Analyze High-Frequency Region (1600 - 3700 cm⁻¹) CheckOH Is there a sharp peak > 3500 cm⁻¹? Start->CheckOH NoOH No: Broad bands only (3000-3400 cm⁻¹) CheckOH->NoOH Absent YesOH Yes: Sharp O-H Stretch CheckOH->YesOH Present CheckCO Check Carbonyl Region (1650-1750 cm⁻¹) NoOH->CheckCO StrongCO Strong C=O Signal Detected CheckCO->StrongCO ResultKeto Conclusion: Dominant KETO Form (Lactam) StrongCO->ResultKeto CheckCN Check C=N Region (~1600 cm⁻¹) YesOH->CheckCN WeakCO Diminished/Shifted C=O CheckCN->WeakCO ResultEnol Conclusion: ENOL Form Present (Lactim) WeakCO->ResultEnol

Caption: Logical workflow for distinguishing Keto (Lactam) and Enol (Lactim) tautomers based on specific IR spectral markers.

Diagram 2: Isotope Editing Workflow

A visual guide to the advanced protocol for separating overlapping carbonyl signals.

IsotopeWorkflow Sample Pyrimidine Sample Label ¹³C Isotope Labeling (C2 or C4) Sample->Label Solvent Solvation (D₂O/DMSO) Sample->Solvent Control (¹²C) Label->Solvent FTIR FTIR Acquisition (CaF₂ Cell) Solvent->FTIR Compare Spectral Subtraction (¹²C vs ¹³C) FTIR->Compare Result Definitive Assignment: C2 vs C4 Compare->Result Identify ~20 cm⁻¹ Shift

Caption: Experimental workflow for Isotope Editing, allowing precise assignment of C2 and C4 carbonyl bands by tracking mass-induced frequency shifts.

References

  • NIST Chemistry WebBook. Uracil Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Bazsó, G., et al. (2011). Tautomers of cytosine and their excited electronic states: a matrix isolation spectroscopic and quantum chemical study. Physical Chemistry Chemical Physics. [Link]

  • Zhang, S. L., et al. (1998). Vibrational Spectra and Experimental Assignments of Thymine and Nine of Its Isotopomers. Journal of Physical Chemistry A. [Link]

  • Krummel, A. T., & Zanni, M. T. (2006). DNA Vibrational Coupling Revealed with Two-Dimensional Infrared Spectroscopy: Insight into Why Vibrational Spectroscopy is Sensitive to DNA Structure. Journal of Physical Chemistry B. [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Hydroxyls.[Link]

Sources

Validating Purity of 5-(Hydroxymethyl)pyrimidin-2(1H)-one using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 5-(Hydroxymethyl)pyrimidin-2(1H)-one (commonly 5-Hydroxymethyluracil or 5-hmU) purity is a critical control point in epigenetic research and pharmaceutical intermediate synthesis. While traditional HPLC-UV provides cost-effective assay values for the major component, it frequently fails to detect trace co-eluting structural analogs such as 5-formyluracil or thymine due to overlapping UV absorption maxima (~260 nm).

This guide objectively compares the performance of LC-MS/MS (Triple Quadrupole) against HPLC-UV and H-NMR , demonstrating why LC-MS is the requisite "Gold Standard" for impurity profiling. We provide a self-validating protocol utilizing Polar-Embedded Reversed-Phase Chromatography to ensure retention of this highly polar analyte without the instability often associated with HILIC in routine QC environments.

Technical Context: The Purity Challenge

5-hmU is an oxidized derivative of thymine and a key intermediate in DNA demethylation pathways (TET enzyme activity).[1] In synthetic applications, its purity is compromised by specific byproducts that share its pyrimidine core.

Critical Impurities & Detection Limits
  • Uracil (MW 112): Precursor/Degradant.

  • Thymine (MW 126): Biological analog; difficult to resolve by UV.

  • 5-Formyluracil (MW 140): Oxidation byproduct; differs by only 2 Da, requiring high-resolution MS or optimized MRM.

The Problem with UV: All three impurities possess a conjugated pyrimidine ring with


 values between 258–265 nm. A 0.5% impurity of Thymine can easily "hide" under the tail of a 5-hmU peak in UV, leading to false purity assignment.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the three primary validation techniques. LC-MS is superior for specificity and trace detection, while HPLC-UV remains the standard for assay precision of the main peak.

FeatureLC-MS/MS (Triple Quad) HPLC-UV (PDA) 1H-NMR (500 MHz)
Primary Utility Trace Impurity Profiling (<0.05%)Assay (% w/w) & Major Impurity (>0.1%)Structural Confirmation
Specificity High (Mass-based discrimination)Low (Relies solely on retention time)High (Structural)
LOD (Limit of Detection) ~1–10 ng/mL (ppb range)~1–10 µg/mL (ppm range)~1 mg/mL
Linearity Range 3–4 orders of magnitude2–3 orders of magnitudeN/A (Qualitative)
Risk Factor Matrix effects (Ion suppression)Co-elution of isobaric UV-active speciesLow sensitivity for minor peaks
Throughput High (Rapid gradients possible)Medium (Requires baseline separation)Low
Method Selection Decision Tree

The following diagram illustrates when to deploy LC-MS versus UV based on the analytical goal.

MethodSelection Start Objective: 5-hmU Analysis Goal Define Analytical Goal Start->Goal Assay Potency Assay (>98%) Goal->Assay Impurity Impurity Profiling (<2%) Goal->Impurity Structure Identity Confirmation Goal->Structure UV HPLC-UV (260 nm) Robust, High Precision Assay->UV Standard QC MS LC-MS/MS (MRM) High Sensitivity, Specificity Impurity->MS Trace Detection NMR 1H-NMR / HRMS Structural Elucidation Structure->NMR Qualitative UV->MS If Peak Purity Failed

Caption: Decision matrix for selecting analytical modality. LC-MS is mandatory for impurity profiling where UV specificity is compromised.

Validated LC-MS/MS Protocol

This protocol uses a Polar-Embedded C18 column. Standard C18 columns often suffer from "pore dewetting" (phase collapse) with the high aqueous content required to retain polar 5-hmU. Polar-embedded phases (e.g., Waters T3, Phenomenex Luna Omega) prevent this and offer superior retention without the equilibration headaches of HILIC.

A. Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent Polar-Embedded phase.

  • Column Temp: 35°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[2][3]

  • Gradient:

    • 0.0 min: 100% A (Hold for 1 min to retain 5-hmU)

    • 1.0 min: 100% A

    • 5.0 min: 50% B

    • 5.1 min: 95% B (Wash)

    • 7.0 min: 95% B

    • 7.1 min: 100% A (Re-equilibrate for 3 mins)

B. Mass Spectrometry Parameters (ESI Positive)

5-hmU ionizes well in ESI positive mode. The parent ion is


.
AnalytePrecursor (

)
Product (

)
Collision Energy (V)Dwell (ms)Type
5-hmU 143.1125.11550Quantifier (Loss of H₂O)
5-hmU 143.1100.12550Qualifier (Ring fragmentation)
Thymine 127.1110.11850Impurity Check
5-Formyluracil 141.198.12050Impurity Check

Note: 5-Formyluracil (MW 140) is detected as 141.1 (M+H). Ensure resolution from 5-hmU (143.1) to avoid isotopic crosstalk.

C. Sample Preparation (Self-Validating Step)

To prevent peak distortion (solvent effects), the sample diluent must match the initial mobile phase.

  • Stock: Dissolve 1 mg of 5-hmU in 1 mL of 10% Methanol/Water.

  • Working: Dilute to 1 µg/mL in 100% Water (0.1% Formic Acid) .

    • Critical: Do not use high organic diluents; 5-hmU will elute in the void volume, causing poor reproducibility.

Validation Framework (ICH Q2 R1 Compliant)

To ensure the method is "fit for purpose," the following validation parameters must be met.

Specificity (The "Blank" Test)
  • Protocol: Inject a solvent blank immediately after a high-concentration standard (10 µg/mL).

  • Acceptance: Interference in the blank at the retention time of 5-hmU must be < 20% of the LLOQ (Lower Limit of Quantitation) signal.

Linearity & Range
  • Protocol: Prepare 6 calibration points from 1 ng/mL to 1000 ng/mL.

  • Acceptance:

    
    .[4] Back-calculated concentration of standards must be within ±15% of nominal (±20% for LLOQ).
    
Recovery (Accuracy)
  • Protocol: Spike 5-hmU into a "synthetic matrix" (if available) or perform standard addition on a crude sample.

  • Acceptance: Mean recovery 85% – 115%.

System Suitability Test (SST)

Every analytical run must begin with an SST injection.

  • Requirement: Retention time deviation < ±0.1 min; Peak Tailing Factor < 1.5.

Visualization: The Validation Workflow

The following diagram outlines the logical flow of the validation process, ensuring no step is skipped.

ValidationWorkflow Prep Sample Prep (Aqueous Diluent) SST System Suitability (Tailing < 1.5) Prep->SST SST->Prep Fail Blank Blank Injection (Check Carryover) SST->Blank Pass StdCurve Calibration Curve (1-1000 ng/mL) Blank->StdCurve Clean QC QC Samples (Low/Mid/High) StdCurve->QC Data Data Processing (TargetLynx/Quant) QC->Data

Caption: Step-by-step validation workflow ensuring data integrity before sample analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Dizdaroglu, M. (1984). The use of GC-MS and LC-MS for the detection of oxidative DNA damage.[1] National Institute of Standards and Technology.

  • Waters Corporation. (2020). Retention and Separation of Polar Compounds using HSS T3 Columns.Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase.[5][2][6]Link

  • PubChem. (2023). 5-(Hydroxymethyl)uracil Compound Summary. National Library of Medicine. Link

Sources

Standardizing Assay Protocols for Pyrimidine Derivative Characterization: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Challenge

Pyrimidine derivatives (e.g., 5-Fluorouracil, Gemcitabine, and novel antimetabolites) represent a cornerstone of oncology and antiviral pharmacopoeia. However, their characterization is plagued by a "reproducibility crisis" driven by two intrinsic physicochemical properties: high polarity and prototropic tautomerism .

Traditional Reversed-Phase HPLC (RP-HPLC) often fails to retain these hydrophilic compounds without the use of ion-pairing reagents, which unfortunately suppress ionization in Mass Spectrometry (MS). Furthermore, ignoring the lactam-lactim tautomeric equilibrium leads to peak splitting and inconsistent quantification.

This guide moves beyond standard textbook protocols to provide a field-proven, standardized framework for characterizing pyrimidine derivatives, prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS as the superior alternative to legacy methods.

Comparative Analysis: Selecting the Right Platform

The following table contrasts the three primary analytical platforms. Note that while NMR provides structural certainty, it lacks the sensitivity required for biological assays.

Table 1: Performance Matrix for Pyrimidine Characterization
FeatureHILIC-MS/MS (Recommended)RP-HPLC (UV/Vis) (Legacy)1H-NMR (Structural)
Primary Utility Bioanalysis (PK/PD), Impurity ProfilingQC Release, High-Conc. FormulationStructural Elucidation, Regiochemistry
Sensitivity (LOD) High (pg/mL range)Moderate (µg/mL range)Low (mg/mL range)
Polar Retention Excellent (Retains without ion-pairing)Poor (Elutes in void volume)N/A
Matrix Effects Moderate (Requires Internal Standard)LowNegligible
Tautomer Control High (via Mobile Phase pH/Buffer)Low (often overlooked)High (Solvent dependent)
Throughput High (5-10 min run times)Moderate (15-30 min run times)Low

Critical Protocol 1: HILIC-MS/MS Separation

Addressing Polarity and Tautomerism

Expert Insight: The failure of pyrimidine assays is often due to "pH drift." Pyrimidines have pKa values close to physiological pH. If your mobile phase pH fluctuates, the analyte splits between protonated and deprotonated states, or shifts tautomers, causing retention time (RT) shifts.

The Self-Validating Protocol

Objective: Quantify polar pyrimidine derivatives in plasma with <15% CV.

Reagents:

  • Mobile Phase A (MPA): 10 mM Ammonium Acetate in Water, pH 5.8 (Adjusted with Acetic Acid). Why: Ammonium acetate provides ionic strength to mask silanols; pH 5.8 stabilizes the lactam tautomer.

  • Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., ^13C, ^15N-labeled derivative). Non-negotiable for MS.

Step-by-Step Workflow:

  • System Equilibration (The HILIC Rule):

    • Unlike RP-HPLC, HILIC columns require extensive equilibration. Flush with 20 column volumes of initial mobile phase before the first injection.

    • Checkpoint: Monitor backpressure. If it drifts >5%, the water layer on the stationary phase is not yet stable.

  • Sample Preparation (Protein Precipitation):

    • Add 50 µL plasma to 150 µL Acetonitrile containing IS.

    • Vortex 30s, Centrifuge 10 min at 10,000 x g.

    • Crucial Step: Dilute the supernatant 1:1 with Acetonitrile (not water).

    • Causality: Injecting a water-rich sample into a HILIC column (high organic MP) causes "solvent mismatch," leading to peak distortion.

  • Gradient Elution:

    • 0-1 min: 90% MPB (High organic = High retention in HILIC).

    • 1-6 min: Linear gradient to 60% MPB.

    • 6-8 min: Hold 60% MPB.

    • 8-8.1 min: Return to 90% MPB.

    • 8.1-12 min: Re-equilibrate.

Self-Validation Checkpoints:

  • Peak Shape: If the pyrimidine peak tails, increase buffer concentration (up to 20 mM).

  • RT Stability: If RT shifts >0.1 min, check the pH of MPA. Pyrimidines are exquisitely sensitive to pH changes in HILIC.

Critical Protocol 2: Metabolic Stability (Hepatocyte Assay)

Addressing Enzymatic Degradation (DPD Activity)

Expert Insight: Pyrimidines are rapidly metabolized by Dihydropyrimidine Dehydrogenase (DPD). Standard microsomal assays often lack cytosolic enzymes like DPD. Therefore, cryopreserved hepatocytes are the mandatory system, not microsomes.

Workflow Diagram: Stability Assessment

MetabolicStability Start Test Compound (Pyrimidine Derivative) SystemSelect System Selection: Cryopreserved Hepatocytes (Contains Cytosolic DPD) Start->SystemSelect Required for DPD activity Incubation Incubation 37°C, 5% CO2 Timepoints: 0, 15, 30, 60 min SystemSelect->Incubation Quench Quenching Step Add Ice-Cold ACN + IS Incubation->Quench Stop Reaction Process Centrifugation 4000 rpm, 20 min Quench->Process Analysis HILIC-MS/MS Analysis Monitor Parent Depletion Process->Analysis Calculation Calculate Intrinsic Clearance (CLint) Analysis->Calculation

Figure 1: Metabolic stability workflow emphasizing the selection of hepatocytes over microsomes to capture cytosolic DPD activity.

Protocol Steps:

  • Thawing: Thaw hepatocytes rapidly (37°C) and resuspend in Williams' Medium E. Viability must be >80% (Trypan Blue exclusion).

  • Dosing: Incubate compound (1 µM) with 0.5 x 10^6 cells/mL.

    • Note: Keep substrate concentration low (<< Km) to ensure first-order kinetics.

  • Quenching: At t=0, 15, 30, 60 min, transfer 50 µL aliquot into 150 µL ice-cold acetonitrile containing Internal Standard.

    • Self-Validation: Include a positive control (e.g., 5-FU) to verify metabolic activity of the batch.

  • Analysis: Analyze supernatant using the HILIC-MS/MS method described in Section 3.

Decision Matrix: Choosing the Assay

Not all derivatives require HILIC. Use this logic flow to determine the optimal separation strategy based on the physicochemical properties (LogP) of your derivative.

MethodSelection Sample Pyrimidine Derivative LogP_Check Check LogP / LogD Sample->LogP_Check High_LogP LogP > 1.0 (Lipophilic) LogP_Check->High_LogP Low_LogP LogP < 0 (Hydrophilic/Polar) LogP_Check->Low_LogP Method_RP Method: RP-HPLC (C18) Standard Acidic Mobile Phase High_LogP->Method_RP Method_HILIC Method: HILIC-MS/MS Amide Column, pH 5.8 Low_LogP->Method_HILIC Tautomer_Check Check Tautomerism (Does it have -OH/-NH2?) Method_RP->Tautomer_Check Method_HILIC->Tautomer_Check Buffer_Req Requirement: Strict pH Control (Buffer) Tautomer_Check->Buffer_Req Yes

Figure 2: Decision matrix for selecting chromatographic modes. Low LogP pyrimidines default to HILIC to avoid ion-pairing reagents.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]

  • Greibe, E., et al. (2025).[2] Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Jannetto, P. J., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. (Contextual grounding for HILIC mechanism).
  • Singh, V., et al. (2014).[3] Direct observation of multiple tautomers... and their recognition. ACS Chemical Biology.[3] (Contextual grounding for Tautomerism). [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 5-(Hydroxymethyl)pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, risk-averse framework for the proper disposal of 5-(Hydroxymethyl)pyrimidin-2(1H)-one. As a pyrimidine derivative, this compound is structurally related to a class of molecules with significant biological activity, including use as antineoplastic agents.[1][2] In the absence of specific toxicological data for this exact molecule, established principles of laboratory safety mandate that it be handled with the caution afforded to potentially hazardous substances. This protocol is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

Core Principle: Hazard Identification and Risk Mitigation

The foundational step in any disposal procedure is a thorough understanding of the potential risks. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar pyrimidine analogs allows for a presumptive hazard assessment. For instance, related compounds are often classified as irritants and may be harmful if swallowed.[3][4] Therefore, the cornerstone of this protocol is to manage this compound as a hazardous chemical waste, in line with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Table 1: Presumptive Hazard Profile and Safety Rationale

Potential HazardGHS Classification (Inferred)Justification & Causality
Acute Oral Toxicity Warning (Category 4)Pyrimidine-based structures can interfere with metabolic pathways. Ingestion may lead to unknown systemic effects.[3][4]
Skin Irritation Warning (Category 2)Many nitrogen-containing heterocyclic compounds can cause skin irritation upon prolonged contact.[3][7]
Eye Irritation Warning (Category 2A)As a fine solid or powder, the compound poses a significant risk of causing serious eye irritation if it becomes airborne.[3][7]
Respiratory Irritation Warning (STOT SE 3)Inhalation of the powdered form may irritate the respiratory tract.[3]

This conservative classification necessitates the use of stringent engineering controls and Personal Protective Equipment (PPE) to minimize any potential exposure during handling and disposal.

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including weighing, transfer, and waste consolidation, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particulates.[8]

Essential PPE includes:

  • Gloves: Wear two pairs of chemically resistant nitrile gloves. Double-gloving is a standard precaution when handling potentially cytotoxic or biologically active compounds.[9]

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[8]

  • Lab Coat/Gown: A disposable, solid-front gown is required to protect against skin contact and contamination of personal clothing.[9]

Step-by-Step Waste Disposal Protocol

This protocol ensures that all waste streams containing this compound are handled, stored, and disposed of in a compliant and safe manner.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated this compound powder, along with any contaminated items (e.g., weigh boats, disposable spatulas, gloves, gowns, absorbent paper), in a designated hazardous waste container.[8]

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a separate, compatible liquid waste container. Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's waste management plan.

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-resistant sharps container labeled for trace chemotherapy or chemical waste.[10]

Causality Note: Proper segregation is critical. Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, accurate waste stream identification is a legal requirement and essential for the final disposal facility to process the material safely.[5][11]

Step 2: Container Selection and Labeling

  • Container Choice: Use a container made of a material chemically compatible with the waste (e.g., high-density polyethylene - HDPE). The container must have a secure, screw-top lid to prevent leaks and spills.[6][11]

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must be fully completed and include:

    • The words "Hazardous Waste" .[12]

    • The full, unabbreviated chemical name: "this compound" . For mixtures, list all components and their approximate percentages.[12]

    • The date waste was first added (accumulation start date).[12]

    • The name and contact information of the Principal Investigator or responsible party.[12]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).[12]

Step 3: Temporary On-Site Storage

  • All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) .[11]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • The waste container must be kept closed at all times, except when adding waste.

  • Secondary containment (e.g., a larger bin or tray) is required to contain any potential leaks from the primary container.[5]

Step 4: Final Disposal Pathway

  • DO NOT dispose of this compound down the drain or in the regular trash.[13][14] This is a direct violation of EPA regulations and can lead to environmental contamination.

  • Arrange for pickup and disposal through your institution’s licensed hazardous waste management company.[8][15]

  • The universally recommended disposal method for this type of chemical waste is controlled incineration at a permitted facility.[8][13] This high-temperature process ensures the complete destruction of the compound.

Workflow Visualization: Disposal Pathway

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Storage & Final Disposition cluster_3 Disposal Method gen Generate Waste (Solid, Liquid, Sharps) ppe Wear Full PPE (Fume Hood) gen->ppe Handling segregate Segregate Waste Streams ppe->segregate Post-Use container Select Compatible Container segregate->container label_waste Attach & Complete Hazardous Waste Label container->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store schedule Schedule Pickup with Licensed Waste Vendor store->schedule incinerate Controlled Incineration schedule->incinerate Transport

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Even with careful planning, accidents can occur. All personnel must be familiar with these procedures.

Spill Response:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Contain: If the spill is solid, gently dampen the material with water to prevent dust from becoming airborne.[8] Do not sweep dry powder.

  • Collect: Use absorbent pads dampened with water to carefully collect the material. Place all contaminated materials (absorbent pads, PPE) into a new, designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with a soap and water solution.[8]

  • Dispose: Seal and label the container with all spill cleanup materials for disposal as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[7][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[17]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By adhering to this comprehensive protocol, researchers and laboratory professionals can ensure that this compound is managed and disposed of with the highest regard for safety, scientific integrity, and environmental stewardship.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14779126, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • County of San Diego, Department of Environmental Health & Quality. (2024, May). Management of Regulated Medical Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.